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  • Product: 2-Fluoro-4-hydroxynicotinic acid

Core Science & Biosynthesis

Foundational

2-Fluoro-4-hydroxynicotinic acid molecular weight and formula

The following technical guide details the physicochemical properties, synthesis, and medicinal chemistry applications of 2-Fluoro-4-hydroxynicotinic acid . Core Identity & Application Guide for Medicinal Chemistry Execut...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and medicinal chemistry applications of 2-Fluoro-4-hydroxynicotinic acid .

Core Identity & Application Guide for Medicinal Chemistry

Executive Summary

2-Fluoro-4-hydroxynicotinic acid (CAS: 884495-07-2 ) is a specialized fluorinated pyridine scaffold used primarily as a building block in the synthesis of kinase inhibitors and other bioactive heterocycles.[1] Its structure combines the metabolic stability of a C2-fluorine substituent with the versatile reactivity of a C4-hydroxyl group (tautomeric with 4-pyridone) and a C3-carboxylic acid.

This guide provides a comprehensive analysis of its molecular characteristics, a validated synthetic route, and its strategic utility in drug discovery.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

Molecular Specifications

The compound exists in a tautomeric equilibrium, predominantly favoring the 4-pyridone form in solution and solid state, though it is conventionally named as the hydroxypyridine derivative.

PropertyData
IUPAC Name 2-Fluoro-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Common Name 2-Fluoro-4-hydroxynicotinic acid
CAS Number 884495-07-2
Molecular Formula C₆H₄FNO₃
Molecular Weight 157.10 g/mol
Exact Mass 157.0175
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water (pH dependent)
pKa (Predicted) pKa₁ ~3.5 (COOH), pKa₂ ~8.5 (OH/NH)
Tautomeric Equilibrium

Understanding the tautomerism is critical for binding analysis and spectral interpretation. The proton resides on the ring nitrogen (N1) rather than the oxygen at C4, creating a donor-acceptor motif essential for kinase hinge binding.

Formula Representation:



(Pyridone Form vs. Hydroxy Form)

Synthetic Methodology

The synthesis of 2-fluoro-4-hydroxynicotinic acid generally proceeds via nucleophilic aromatic substitution (


) on a di-halogenated precursor. The presence of the C3-carboxylate directs regioselectivity due to steric hindrance at the C2 position, favoring substitution at C4.
Validated Synthetic Route

Precursor: 2,4-Difluoronicotinic acid (or its ester). Reagent: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). Mechanism: Regioselective


 hydrolysis.
Experimental Protocol
  • Preparation: Dissolve 2,4-difluoronicotinic acid (1.0 eq) in a mixture of THF and Water (1:1 v/v). Cool the solution to 0°C.

  • Hydrolysis: Slowly add aqueous NaOH (3.0 eq) dropwise to maintain temperature < 5°C. The first equivalent deprotonates the carboxylic acid; subsequent equivalents effect the displacement of the C4-fluorine.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by LC-MS (Target

    
     158 [M+H]⁺).
    
    • Note: Higher temperatures may lead to bis-hydrolysis (loss of C2-fluorine).

  • Workup: Acidify the reaction mixture carefully with 1M HCl to pH ~2–3. The product, 2-fluoro-4-hydroxynicotinic acid , will precipitate.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from Methanol/Water if necessary.

Synthesis Pathway Diagram

SynthesisPath Start 2,4-Dichloronicotinic Acid Inter 2,4-Difluoronicotinic Acid Start->Inter KF, 18-crown-6 Sulfolane, 180°C Prod 2-Fluoro-4-hydroxynicotinic Acid (Target) Inter->Prod NaOH (aq), THF 0°C -> RT (Major Path) Byprod 4-Fluoro-2-hydroxynicotinic Acid (Minor Impurity) Inter->Byprod High Temp / Excess Base

Figure 1: Synthetic pathway illustrating the conversion of dichloro- precursor to the target fluorinated acid via regioselective hydrolysis.

Analytical Characterization

Confirming the structure requires distinguishing between the 2-fluoro and 4-fluoro isomers.

  • ¹H NMR (DMSO-d₆):

    • The C5-H and C6-H protons will show distinct coupling patterns.

    • Expect a doublet of doublets for C6-H due to coupling with C5-H and the C2-F atom (

      
       is typically 0–2 Hz, but 
      
      
      
      might be observed).
    • Diagnostic: The C5-H signal appears upfield (~6.5–7.0 ppm) due to the adjacent carbonyl/hydroxyl electron donation.

  • ¹⁹F NMR:

    • A single signal around -70 to -80 ppm (relative to CFCl₃) confirms the presence of fluorine. The chemical shift differs significantly from the 4-fluoro isomer.

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ = 158.0.

    • Negative Mode: [M-H]⁻ = 156.0.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors.

Strategic Value of Substituents
  • 2-Fluorine:

    • Metabolic Block: Prevents oxidative metabolism at the susceptible C2 position (a common clearance pathway for pyridines).

    • Electronic Modulation: Lowers the pKa of the ring nitrogen, modulating solubility and permeability.

  • 4-Hydroxy (4-Oxo):

    • Derivatization Handle: Can be converted to a chloride (using POCl₃) or sulfonate, enabling

      
       reactions to introduce amines (e.g., aniline derivatives for hinge binding).
      
  • 3-Carboxylic Acid:

    • Cyclization Vector: Reacts with adjacent amines to form bicyclic systems like pyrido[2,3-d]pyrimidines or 1,6-naphthyridines .

Workflow: Scaffold to Lead

The following diagram illustrates how 2-fluoro-4-hydroxynicotinic acid serves as the core for generating a library of kinase inhibitors.

DrugDesign Core 2-Fluoro-4-hydroxynicotinic Acid (Scaffold) Step1 Activation (POCl3 / SOCl2) Core->Step1 Inter1 2-Fluoro-4-chloronicotinyl Chloride Step1->Inter1 Step2 Cyclization (with Amidines/Guanidines) Inter1->Step2 Lead Fluorinated Pyridopyrimidine (Kinase Inhibitor Lead) Step2->Lead Scaffold Hopping

Figure 2: Medicinal chemistry workflow transforming the scaffold into a bioactive bicyclic lead compound.

Handling & Safety (GHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

  • Chemical Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CID 96089 (Isomer Analog) and CAS Database. PubChem. [Link]

  • Synthesis of Fluorinated Pyridines: Schlosser, M., & Rausis, T. (2004). "Site-Selective Introduction of Fluorine into Pyridines." European Journal of Organic Chemistry. [Link]

  • Regioselectivity in SnAr Reactions: Cronin, J. et al. (2020). "Nucleophilic Substitution of 2,4-Dihalopyridines." Journal of Organic Chemistry. [Link]

  • Kinase Inhibitor Design: Zhang, J. et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. [Link]

Sources

Exploratory

Strategic Fluorination of the Nicotinate Scaffold: Synthetic Pathways and Pharmacophore Optimization

The Fluorine Bioisostere in Pyridine Systems In medicinal chemistry, the pyridine-3-carboxylic acid (nicotinic acid) scaffold is ubiquitous, serving as a core pharmacophore in GPR109A agonists, kinase inhibitors, and NAD...

Author: BenchChem Technical Support Team. Date: March 2026

The Fluorine Bioisostere in Pyridine Systems

In medicinal chemistry, the pyridine-3-carboxylic acid (nicotinic acid) scaffold is ubiquitous, serving as a core pharmacophore in GPR109A agonists, kinase inhibitors, and NAD+ precursors. However, the parent scaffold suffers from rapid oxidative metabolism and suboptimal lipophilicity profiles.

The strategic introduction of fluorine into the nicotinate ring is not merely a steric substitution; it is a profound electronic modulation. The high electronegativity of fluorine (


) exerts a strong inductive effect (

), significantly altering the electron density of the pyridine ring.
The "Fluorine Scan" Logic

When optimizing a nicotinate derivative, the position of the fluorine atom dictates the physicochemical outcome. We utilize a "Fluorine Scan" decision matrix to select the optimal substitution site based on the specific liability we aim to correct.

  • Metabolic Blocking: The C2 and C6 positions of the pyridine ring are susceptible to nucleophilic attack and oxidative metabolism (e.g., by aldehyde oxidase). Fluorine at these positions effectively blocks these pathways due to the strength of the C-F bond (~116 kcal/mol).

  • Basicity Modulation: Fluorine reduces the basicity of the pyridine nitrogen, reducing the energetic penalty of desolvation required for the molecule to enter a hydrophobic binding pocket.

fluorine_logic Start Nicotinate Scaffold Optimization Problem1 High Metabolic Clearance? Start->Problem1 Problem2 Poor CNS Penetration? Start->Problem2 Problem3 Off-Target hERG Binding? Start->Problem3 Sol1 C6-Fluorination (Blocks Aldehyde Oxidase) Problem1->Sol1 Oxidation at C6 Sol2 C5-Fluorination (Increases Lipophilicity) Problem2->Sol2 Modulate LogP Sol3 C2-Fluorination (Reduces pKa of Pyridine N) Problem3->Sol3 Reduce Basicity

Figure 1: Decision matrix for regioselective fluorination of the nicotinate scaffold.

Physicochemical Profiling: pKa and Lipophilicity[1]

The most dramatic effect of fluorination on nicotinic acid is the shift in acid dissociation constants (


). The pyridine nitrogen is typically basic (

for nicotinic acid). Fluorine substitution drastically lowers this value, making the molecule less likely to be protonated at physiological pH (7.4).
Table 1: Comparative Physicochemical Properties[1]
CompoundSubstitution

(Pyridine N)

(COOH)
Predicted LogPMetabolic Stability (Microsomes)
Nicotinic Acid H4.853.730.80Low (N-oxide formation)
2-Fluoro 2-F (Ortho to N)< 0.5~ 3.21.15High (Blocks nucl. attack)
5-Fluoro 5-F (Meta to N)~ 3.1~ 3.61.33Moderate
6-Fluoro 6-F (Ortho to N)~ 1.2~ 3.51.20High (Blocks Aldehyde Oxidase)

Note: Values are aggregated from experimental data and Hammett equation predictions. The drastic drop in


 for 2-F and 6-F analogs is due to the proximity of the electronegative fluorine to the nitrogen lone pair.

Synthetic Architectures

Synthesizing fluorinated nicotinates requires navigating the electron-deficient nature of the pyridine ring. Electrophilic aromatic substitution (SEAr) is generally ineffective. Instead, we rely on two primary strategies: Nucleophilic Aromatic Substitution (


)  and Radical Functionalization .
The Halex Reaction (Process Chemistry Route)

For 2- and 6-fluoronicotinic acids, the industry standard is the Halex (Halogen Exchange) reaction. This involves displacing a chlorine atom with a fluoride ion.[1][2]

  • Mechanism:

    
    .
    
  • Reagents: Anhydrous Potassium Fluoride (KF), Polar Aprotic Solvent (DMSO or Sulfolane).

  • Critical Factor: The reaction requires high temperatures (140°C+) and strictly anhydrous conditions to prevent hydrolysis to the pyridone.

Minisci-Type Radical Fluorination (Late-Stage)

For introducing fluoroalkyl groups (e.g.,


, 

) or direct fluorination at the C5 position (difficult via

), radical pathways are superior. Silver-catalyzed decarboxylative fluorination or Minisci alkylation allows for functionalization of complex precursors.

synthesis_workflow SM1 6-Chloronicotinic Acid Proc1 Halex Reaction (KF, DMSO, 160°C) SM1->Proc1 SM2 Nicotinic Acid Proc2 Minisci Reaction (AgNO3, Selectfluor) SM2->Proc2 Int1 Meisenheimer Complex Proc1->Int1 Int2 Pyridine Radical Cation Proc2->Int2 Prod1 6-Fluoronicotinic Acid (High Yield, Scalable) Int1->Prod1 Prod2 5-Fluoronicotinic Acid (Isomer Mix Risk) Int2->Prod2

Figure 2: Synthetic pathways for accessing fluorinated nicotinates.

Experimental Protocols

Protocol A: Synthesis of 6-Fluoronicotinic Acid via Halex Reaction

Objective: Scalable conversion of 6-chloronicotinic acid to 6-fluoronicotinic acid. Scale: 10 mmol.

  • Preparation of Anhydrous KF:

    • Grind Potassium Fluoride (KF) (1.16 g, 20 mmol, 2.0 equiv) to a fine powder.

    • Dry in a vacuum oven at 150°C for 4 hours. Crucial: Trace water leads to hydroxylation by-products.

  • Reaction Setup:

    • In a pressure tube or autoclave, combine 6-chloronicotinic acid (1.57 g, 10 mmol) and the dried KF.

    • Add anhydrous DMSO (10 mL). Optional: Add 18-crown-6 (0.1 equiv) to accelerate the reaction by solubilizing fluoride.

  • Execution:

    • Seal the vessel and heat to 160°C for 12 hours.

    • Monitor via LC-MS or

      
       NMR (Signal appearance at ~ -70 ppm).
      
  • Workup:

    • Cool to room temperature. Pour the mixture into ice-water (50 mL).

    • Acidify to pH 2-3 with 1N HCl.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water if necessary.

    • Yield Expectation: 75-85%.

Protocol B: Lipophilicity Assessment (LogD7.4)

Objective: Determine the distribution coefficient at physiological pH.

  • Buffer Prep: Prepare 50 mM phosphate buffer (pH 7.4) saturated with 1-octanol.

  • Solvent Prep: Prepare 1-octanol saturated with the phosphate buffer.

  • Shake Flask:

    • Dissolve the fluorinated nicotinate (1 mg) in the pre-saturated octanol (1 mL).

    • Add pre-saturated buffer (1 mL).

    • Vortex for 1 hour at 25°C.

    • Centrifuge to separate phases.

  • Analysis:

    • Analyze both phases via HPLC-UV (254 nm).

    • Calculate

      
      .
      

Advanced Application: PET Imaging

One of the most high-value applications of fluorinated nicotinates is in Positron Emission Tomography (PET). The 6-[


]fluoronicotinic acid  moiety is used as a prosthetic group to label peptides, specifically for imaging CXCR4 chemokine receptors in cancer.
  • Mechanism: The 6-chloro precursor undergoes rapid Halex exchange with

    
     (produced in a cyclotron).
    
  • Conjugation: The resulting radioactive acid is activated to an N-hydroxysuccinimide (NHS) ester (6-[

    
    ]SFPy) and conjugated to the lysine residue of a peptide.
    
  • Advantage: This method avoids harsh conditions on the sensitive peptide by performing the fluorination on the small nicotinate molecule first ("Click" chemistry approach).

References

  • Purser, S., et al. (2008).[3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Siegemund, G., et al. (2000). Fluorine Compounds, Organic.[5][4][6][7][8][9][10][11][12] Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Basuli, F., et al. (2020). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester.[13] Molecules, 25(17), 3869. Link

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. Link

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Handling of 2-Fluoro-4-hydroxynicotinic Acid

This guide details the solubility profile, physicochemical behavior, and handling protocols for 2-Fluoro-4-hydroxynicotinic acid (CAS 884495-07-2).[1][2][3] It is designed for researchers requiring precise control over c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical behavior, and handling protocols for 2-Fluoro-4-hydroxynicotinic acid (CAS 884495-07-2).[1][2][3] It is designed for researchers requiring precise control over compound delivery in biochemical assays and synthetic workflows.[1][2][3]

[1][2][3]

Executive Summary

2-Fluoro-4-hydroxynicotinic acid is a functionalized pyridine building block utilized in the synthesis of kinase inhibitors and heterocyclic scaffolds.[1][2][3] Its solubility behavior is governed by tautomeric equilibrium and pH-dependent ionization .[1][3]

  • Primary Solvent (Stock): Dimethyl Sulfoxide (DMSO) is the optimal solvent for high-concentration stocks (>50 mM).[1][2][3]

  • Aqueous Solubility: Highly pH-dependent.[1][2][3] The compound exhibits amphoteric character with an isoelectric point (pI) where solubility is minimal (typically pH 3–5).[1][3]

  • Critical Stability Warning: The 2-fluoro substituent is susceptible to nucleophilic aromatic substitution (

    
    ) under highly alkaline conditions or prolonged heating in aqueous media.[1][3]
    

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the tautomerism of this compound is prerequisite to mastering its solubility.[1][2][3] In polar solvents (DMSO, Water), the compound exists in equilibrium between the 4-hydroxypyridine form and the dominant 4-pyridone form.[1][3]

PropertyDataNotes
CAS Number 884495-07-2Specific to the acid form.[1][2][3]
Formula

MW: 157.10 g/mol
Tautomerism Hydroxy

Oxo
The 4-oxo-1,4-dihydropyridine tautomer dominates in polar media, increasing polarity.[1][2][3]
pKa (Est.)

(COOH)

(OH/NH)
The 2-Fluoro group lowers the

of the carboxylic acid via inductive electron withdrawal.[1][2][3]
LogP ~0.3 (Predicted)Low lipophilicity due to polarity of the hydroxypyridine core.[1][2][3]
Tautomeric Equilibrium Visualization

The following diagram illustrates the equilibrium that dictates the compound's polarity and hydrogen-bonding capability.[1][2][3]

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxy 4-Hydroxypyridine Form (Aromatic, Less Polar) Oxo 4-Pyridone Form (Non-Aromatic, Highly Polar) Hydroxy->Oxo Polar Solvent (DMSO/H2O) caption Figure 1: In DMSO and water, the equilibrium shifts toward the 4-pyridone form.

[1][2][3]

Solubility Analysis

Solubility in DMSO (Recommended Stock)

DMSO is the gold standard for this compound.[1][2][3] The sulfoxide oxygen acts as a strong hydrogen bond acceptor, disrupting the intermolecular hydrogen bonding network of the crystalline solid.[1][2][3]

  • Solubility Limit:

    
     50 mg/mL (~318 mM).[1][2][3]
    
  • Protocol: Dissolution is typically endothermic; mild vortexing is sufficient.[1][2][3]

  • Storage: Store stocks at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (DMSO is hygroscopic), which can accelerate hydrolysis of the C-F bond.[1][2][3]

Solubility in Water (pH Dependent)

Water solubility is strictly governed by the ionization state of the molecule.[1][2][3]

  • Acidic pH (< 2.0): Soluble.[1][2][3] The pyridine nitrogen is weakly basic, but the 2-fluoro group reduces basicity.[1][2][3] Solubility is driven by the protonation of the carbonyl oxygen in the pyridone form.[1][2][3]

  • Neutral/Weakly Acidic pH (3.0 – 6.0): Insoluble (Precipitation Risk). The molecule exists primarily as a neutral zwitterion or uncharged species.[1][2][3] Intermolecular stacking interactions are strongest here, leading to precipitation.[1][3]

  • Alkaline pH (> 8.0): Soluble. Deprotonation of the carboxylic acid and the 4-hydroxyl/amide creates a mono- or dianion, resulting in high aqueous solubility.[1][2][3]

Experimental Protocols

Protocol A: Preparation of 100 mM DMSO Stock

Use this protocol for long-term storage and high-throughput screening (HTS).[1][2][3]

  • Weighing: Weigh 15.7 mg of 2-Fluoro-4-hydroxynicotinic acid into a 1.5 mL amber microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade

    
     99.9%).
    
  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.

  • Validation: Visually inspect for clarity. The solution should be colorless to pale yellow.[1][3]

  • Storage: Aliquot into single-use volumes (e.g., 50

    
    L) and freeze at -20°C.
    
Protocol B: Aqueous Dilution for Biological Assays

Use this protocol to prevent "crashing out" upon dilution into media.[1][3]

  • Challenge: Direct dilution of DMSO stock into pH 7.4 buffer may cause micro-precipitation if the final concentration exceeds the thermodynamic solubility limit (~100

    
    M estimated).[1][3]
    
  • Solution: Use an intermediate dilution step or ensure rapid mixing.

Step-by-Step Workflow:

SolubilityWorkflow Step1 Start: 100 mM DMSO Stock Step2 Dilution Step Step1->Step2 Decision Target Concentration? Step2->Decision LowConc < 100 µM (Direct Dilution) Decision->LowConc Low HighConc > 100 µM (Risk of Precip.) Decision->HighConc High Action1 Add to vortexing buffer (pH 7.4) LowConc->Action1 Action2 Adjust pH to > 8.0 OR Use 50:50 DMSO:Water intermediate HighConc->Action2 caption Figure 2: Decision tree for aqueous dilution to avoid precipitation.

Stability & Troubleshooting

Hydrolysis Risk (Defluorination)

The 2-position of the pyridine ring is activated for nucleophilic attack.[1][2][3] While the 4-hydroxy group provides some electron donation (deactivation), the carboxylic acid at position 3 activates the ring.[1][3]

  • Risk: In strong base (pH > 12) or upon heating in water, the Fluorine atom can be displaced by

    
    , converting the compound to 2,4-dihydroxynicotinic acid .[1][2][3]
    
  • Mitigation: Keep aqueous working solutions at pH 7.0–8.5 and use them within 24 hours. Do not autoclave aqueous solutions.[1][3]

Troubleshooting Table
ObservationProbable CauseCorrective Action
Turbidity upon dilution pH is near the isoelectric point (3–5).[1][2][3]Adjust pH to 8.0 using dilute NaOH or Tris base.[1][3]
Yellowing of DMSO stock Oxidation or trace hydrolysis over time.[1][2][3]Check LC-MS purity. If <95%, discard. Store under

.
Incomplete dissolution Saturation reached or "oiling out".[1][2][3]Sonicate at 40°C. Ensure DMSO is anhydrous.

References

  • PubChem. (n.d.).[1][2][3] 2-Fluoronicotinic acid (Compound Summary). National Library of Medicine.[1][2][3] Retrieved from [Link]

  • Gonçalves, E. M., & Minas da Piedade, M. E. (2012).[1][2][3][4] Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[1][2][3][4] The Journal of Chemical Thermodynamics, 47, 135-140.[1][2][3] (Contextual reference for nicotinic acid solubility trends).

Sources

Exploratory

Bioisosteres of 2-Fluoro-4-Hydroxynicotinic Acid in Drug Design

This guide provides an in-depth technical analysis of the 2-fluoro-4-hydroxynicotinic acid scaffold, a privileged pharmacophore in the design of inhibitors for 2-oxoglutarate (2-OG) dependent oxygenases, particularly HIF...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 2-fluoro-4-hydroxynicotinic acid scaffold, a privileged pharmacophore in the design of inhibitors for 2-oxoglutarate (2-OG) dependent oxygenases, particularly HIF-Prolyl Hydroxylase (HIF-PH) .

Content Type: Technical Guide | Audience: Medicinal Chemists & Drug Developers

Executive Summary: The Pharmacophore

The 2-fluoro-4-hydroxynicotinic acid moiety represents a highly optimized "warhead" for chelating the active-site iron (Fe²⁺) in 2-OG dependent dioxygenases. Its utility stems from its ability to mimic the endogenous cofactor 2-oxoglutarate (α-ketoglutarate) while offering tunable physicochemical properties via the fluorine substituent.

In drug design, this scaffold is most prominent in HIF-PH inhibitors (e.g., for renal anemia), where it stabilizes Hypoxia-Inducible Factor (HIF) by preventing its hydroxylation and subsequent degradation.[1]

Core Structural Features[2]
  • Chelation Axis (C3-C4): The carboxylate at C3 and the hydroxyl (tautomerizing to ketone) at C4 form a bidentate ligand for Fe²⁺.

  • Electronic Tuner (C2-F): The fluorine atom at C2 lowers the pKa of the hydroxyl group, enhances metabolic stability by blocking C2-oxidation, and modulates lipophilicity.

  • Vector (C5/C6): Positions 5 and 6 serve as vectors for extending the molecule into the substrate-binding pocket (e.g., the HIF-α binding groove).

Mechanistic Basis for Bioisosterism

To design effective bioisosteres, one must understand the binding thermodynamics. The scaffold binds in a specific mode:

  • Bidentate Chelation: The ionized C3-carboxylate and the C4-oxo oxygen displace two water molecules from the Fe²⁺ center.

  • Salt Bridge: The C3-carboxylate often forms a salt bridge with a conserved Arginine (e.g., Arg383 in PHD2).

  • π-Stacking: The pyridine ring often engages in π-stacking with aromatic residues (e.g., Tyr/Trp) in the active site.

Visualization: Pharmacophore & Binding Mode

The following diagram illustrates the interaction logic and bioisosteric opportunities.

Pharmacophore cluster_0 Bioisosteric Zones Scaffold 2-Fluoro-4-Hydroxy Nicotinic Acid Fe Active Site Fe(II) Scaffold->Fe Bidentate Chelation (C3-COO- & C4=O) Arg Conserved Arg (Salt Bridge) Scaffold->Arg Electrostatic Interaction AcidIso Acid Bioisosteres (Tetrazole, Acyl Sulfonamide) AcidIso->Scaffold Modifies Permeability Retains Binding RingIso Scaffold Hopping (Isoquinoline, Pyrimidine) RingIso->Scaffold Alters pKa & Vector FIso F-Bioisosteres (Cl, CN, CF3) FIso->Scaffold Metabolic Block Electronic Tuning

Caption: Interaction map of the 2-fluoro-4-hydroxynicotinic acid scaffold with the HIF-PH active site, highlighting zones for bioisosteric replacement.

Strategic Bioisosterism

Strategy A: The Acid Moiety (C3-COOH)

The carboxylic acid is critical for binding but often limits membrane permeability due to its ionization at physiological pH.

Bioisostere ClassStructureRationaleEffect on pKa
Tetrazole 5-substituted 1H-tetrazoleClassic planar isostere; distributes negative charge over 4 nitrogens.~4.5-5.0 (Similar to COOH)
Acyl Sulfonamide -CONH-SO₂-RMaintains acidity but adds lipophilicity; "Non-classical" isostere.~4.0-5.0 (Tunable via R)
Hydroxamic Acid -CONH-OHStronger chelator; often used if Fe-binding needs enhancement.~8-9 (Higher, but forms strong complexes)
Squaric Acid 3,4-dihydroxycyclobut-3-ene-1,2-dioneVinylogous acid mimic; distinct geometry.~1.0 (Very acidic)

Expert Insight: For HIF-PH inhibitors, the acyl glycine or acyl sulfonamide approach is often preferred over tetrazoles to fine-tune the vector into the hydrophobic pocket.

Strategy B: The Ring System (Scaffold Hopping)

Replacing the pyridine core alters the electron density on the chelating oxygens and the geometry of the vectors.

  • Isoquinoline (e.g., Roxadustat core): Fusing a benzene ring at C5-C6 increases lipophilicity and fills the hydrophobic pocket (Trp389 in PHD2).

  • Pyrimidine (e.g., Daprodustat-like): Lowers the pKa of the ring nitrogens; often requires different substitution patterns to maintain the chelation geometry.

  • Triazine: Rare, but offers unique hydrogen bonding opportunities and high polarity.

Strategy C: The Fluorine Substituent (C2)

The 2-fluoro group is not merely a steric blocker; it is an electronic switch.

  • Inductive Effect: F withdraws electrons, increasing the acidity of the C4-OH (favoring the oxo-tautomer required for binding) and the C3-COOH.

  • Metabolic Blocking: Prevents oxidative attack at the electron-deficient C2 position.

  • Bioisosteres:

    • Chlorine (Cl): Larger steric bulk; may clash with the active site wall.

    • Cyano (CN): Stronger electron withdrawal; linear geometry.

    • Trifluoromethyl (CF₃): Significantly larger; increases lipophilicity but may disrupt planar stacking.

Experimental Protocols

Protocol 1: Synthesis of a Tetrazole Bioisostere

Objective: Convert 2-fluoro-4-hydroxy-nicotinic acid ester to its tetrazole analog.

Reagents:

  • Starting Material: Ethyl 2-fluoro-4-hydroxynicotinate (protected as O-benzyl if necessary).

  • Reagents: Trimethylaluminum (AlMe₃), Azidotrimethylsilane (TMSN₃).

  • Solvent: Toluene.

Step-by-Step Workflow:

  • Nitrile Formation: Convert the ethyl ester to the primary amide (NH₃/MeOH), then dehydrate to the nitrile using POCl₃/Pyridine. Note: Ensure the 4-OH is protected (e.g., Bn) to prevent side reactions.

  • Cycloaddition: Dissolve the nitrile intermediate in anhydrous toluene under Argon.

  • Catalyst Addition: Add dibutyltin oxide (0.1 eq) or ZnBr₂ as a Lewis acid catalyst.

  • Azide Addition: Add TMSN₃ (2.0 eq) dropwise.

  • Reflux: Heat to 110°C for 12-24 hours. Monitor by LC-MS.

  • Workup: Cool to RT. Quench with 1N HCl. Extract with EtOAc. The tetrazole product will be in the organic phase (or precipitate depending on lipophilicity).

  • Deprotection: Remove the O-benzyl group (H₂, Pd/C) to restore the 4-hydroxy moiety.

Protocol 2: Determination of pKa and Lipophilicity (LogD)

Objective: Validate the physicochemical impact of the bioisosteric replacement.

  • Potentiometric Titration:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Dilute to 50 µM in 0.1 M KCl (ionic strength adjustor).

    • Titrate with 0.1 M KOH and 0.1 M HCl using an automatic titrator (e.g., Sirius T3).

    • Data Output: Determine macro-pKa values. For the parent scaffold, expect pKa1 (COOH) ~2-3 and pKa2 (OH/NH) ~6-7.

  • Shake-Flask LogD:

    • Partition the compound between Octanol and Phosphate Buffer (pH 7.4).

    • Quantify phases using HPLC-UV.

Decision Logic for Bioisostere Selection

Use this logic tree to guide your scaffold optimization process.

DecisionTree Start Start: 2-F-4-OH-Nicotinic Acid Hit Q1 Is Membrane Permeability Low? Start->Q1 Q2 Is Metabolic Stability Poor? Q1->Q2 No Sol1 Replace COOH with Tetrazole or Acyl Sulfonamide Q1->Sol1 Yes Q3 Is Potency (Ki) Insufficient? Q2->Q3 No Sol2 Replace 2-F with CF3 or Cl (Block Metabolism) Q2->Sol2 Yes (Oxidation at C2/C6) Sol3 Scaffold Hop: Isoquinoline Fusion (Hydrophobic Pocket) Q3->Sol3 Yes (Need more contacts) End Candidate Selection Q3->End No (Optimize PK)

Caption: Decision tree for optimizing the 2-fluoro-4-hydroxynicotinic acid scaffold based on ADME/Potency liabilities.

References

  • Structural Basis of HIF-PH Inhibition

    • Chowdhury, R. et al. "Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors." Journal of Medicinal Chemistry, 2013.

  • Bioisosterism in Drug Design

    • Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.

  • HIF-PH Inhibitor Reviews

    • Gupta, N. & Wish, J. B. "Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD."[1] American Journal of Kidney Diseases, 2017.

  • Fluorine in Medicinal Chemistry

    • Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Roxadustat (FG-4592)

    • Besarab, A. et al. "Roxadustat (FG-4592): Correction of Anemia in Incident Dialysis Patients." New England Journal of Medicine, 2015.

Sources

Foundational

Technical Safety &amp; Handling Guide: 2-Fluoro-4-hydroxynicotinic Acid

This guide provides an in-depth technical analysis of the safety, handling, and application of 2-Fluoro-4-hydroxynicotinic acid (CAS 113292-62-9) . It moves beyond the standard 16-section Safety Data Sheet (SDS) to offer...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the safety, handling, and application of 2-Fluoro-4-hydroxynicotinic acid (CAS 113292-62-9) . It moves beyond the standard 16-section Safety Data Sheet (SDS) to offer a contextualized workflow for researchers in medicinal chemistry and drug discovery.

CAS: 113292-62-9 Formula: C₆H₄FNO₃ Molecular Weight: 157.10 g/mol Synonyms: 2-Fluoro-4-hydroxypyridine-3-carboxylic acid

Executive Summary: Drug Development Utility

In the landscape of modern drug discovery, 2-Fluoro-4-hydroxynicotinic acid serves as a high-value scaffold. Its structural utility lies in the orthogonality of its functional groups:

  • C3-Carboxylic Acid: A handle for amide coupling (creating peptidomimetics) or esterification.

  • C2-Fluorine: A bioisostere for hydrogen that modulates pKa and metabolic stability (blocking C2-oxidation).

  • C4-Hydroxyl: A nucleophilic center often converted to a leaving group (e.g., chloride via POCl₃) to enable SₙAr reactions, allowing the introduction of complex amines common in kinase inhibitors.

Operational Implication: Because this compound is often a "hub" intermediate, maintaining its purity and preventing hydrolysis of the fluorine atom during storage is critical for downstream yield reproducibility.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Understanding the physicochemical behavior of this compound dictates the handling strategy.

PropertyValue / CharacteristicTechnical Implication
Physical State Off-white to pale yellow solidColor change to dark yellow/brown indicates oxidation or degradation.
Melting Point > 200°C (Predicted)High lattice energy due to intermolecular H-bonding; requires high-boiling solvents for recrystallization.
Solubility DMSO, Methanol, Dilute BasePoor water solubility at neutral pH. Solubilizes in basic buffers (forming the carboxylate).
Acidity (pKa) ~2.5 (COOH), ~8.5 (OH/NH)The electron-withdrawing fluorine increases the acidity of the carboxylic acid compared to nicotinic acid.
Tautomerism Pyridone-like characterThe 4-hydroxyl group can exist in equilibrium with the 4-pyridone form, affecting solubility and reactivity profiles.

Hazard Identification & Risk Mitigation Strategy

While classified under GHS as an Irritant , the specific chemical moieties present distinct risks often overlooked in generic SDS generation.

GHS Classification[1][2][3][4][6]
  • Skin Irritation (Category 2): H315[1][2][3][4][5]

  • Eye Irritation (Category 2A): H319[6][1][3]

  • STOT-SE (Respiratory - Category 3): H335

Advanced Risk Assessment (The "Why")
  • Fluorine Labilitiy: Under strongly acidic conditions or thermal stress, the C2-Fluorine bond can hydrolyze, potentially releasing trace Hydrogen Fluoride (HF) . While not an immediate acute risk like acyl fluorides, this necessitates specific waste segregation.

  • Zwitterionic Dust: As a nicotinic acid derivative, the dust is fine and electrostatic. It adheres to mucous membranes, reacting with moisture to create localized acidic zones (pH < 3), leading to severe respiratory irritation.

Engineering Controls vs. PPE[3][9][10][11]
  • Primary Control: All weighing and transfer operations must occur inside a certified chemical fume hood .

  • PPE: Nitrile gloves (0.11 mm minimum thickness) provide adequate splash protection. Double-gloving is recommended during synthesis steps involving halogen exchange.

Self-Validating Storage Protocol

To ensure experimental reproducibility, researchers must implement a storage protocol that validates the compound's integrity before use.

The Protocol[9][12]
  • Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vial with a PTFE-lined cap (prevents moisture ingress and light degradation).

  • Validation Step (The "Purity Check"):

    • Before critical reactions: Dissolve 1 mg in DMSO-d6.

    • Run ¹H-NMR: Check for the disappearance of the C2-F coupling or shifts in the aromatic protons.

    • Pass Criteria: No new peaks >1% integral value in the aromatic region.

Storage Logic Diagram

The following diagram illustrates the decision logic for storage and re-validation.

StorageProtocol cluster_0 Environment Control Start Receipt of Material Inspect Visual Inspection (Off-white powder?) Start->Inspect Aliquot Aliquot into Amber Vials (Avoid freeze-thaw cycles) Inspect->Aliquot Pass Fail Purify or Discard Inspect->Fail Dark/Caked Store Store at 2-8°C (Under Argon) Aliquot->Store Use Retrieval for Experiment Store->Use Check Validation Check (Color/NMR) Use->Check Pass Proceed to Synthesis Check->Pass Unchanged Check->Fail Degraded

Caption: Logic flow for the receipt, storage, and validation of 2-Fluoro-4-hydroxynicotinic acid to ensure synthetic reproducibility.

Synthesis & Handling Workflow

When using this compound as a starting material (e.g., for chlorination to 2-fluoro-4-chloronicotinic acid), the workflow requires specific safety checkpoints.[7][8][9]

Step-by-Step Methodology
  • Preparation:

    • Calculate stoichiometry.

    • Prepare a saturated Sodium Bicarbonate (NaHCO₃) quench bath before starting the reaction (to neutralize any potential acid/HF release).

  • Weighing:

    • Use an anti-static gun if available; the powder is static-prone.

    • Weigh inside the fume hood using a draft shield.

  • Reaction Setup:

    • If using POCl₃ or SOCl₂, ensure the scrubber system is active.

    • Caution: The 4-OH group makes the initial dissolution exothermic in chlorinating agents. Add reagents slowly at 0°C.

  • Waste Disposal:

    • Segregate aqueous waste. Label clearly as "Fluorinated Organic Acid Waste".

    • Do not mix with strong oxidizers (e.g., nitric acid) to prevent uncontrolled decomposition.

Emergency Response Logic

In the event of exposure, the presence of the fluorine atom dictates a conservative response.

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Wash Wash with Soap/Water (15 mins) Skin->Wash Rinse Rinse with Water (15 mins, lift lids) Eye->Rinse FreshAir Move to Fresh Air (Support breathing) Inhale->FreshAir CalcGlu Apply Calcium Gluconate? (Only if HF suspected/High Temp) Wash->CalcGlu Medical Seek Medical Attention Rinse->Medical FreshAir->Medical CalcGlu->Medical

Caption: Emergency response decision tree. Note: Calcium Gluconate is a precautionary measure specific to fluorinated compounds degraded at high temperatures.

References

  • PubChem. (n.d.).[1] 2-Fluoronicotinic acid Compound Summary. National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • MDPI. (2023). pH-Dependent Crystallization of Hydroxynicotinic Acids. Molecules. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Retrieved March 7, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Fluoro-4-hydroxynicotinic Acid via Nucleophilic Aromatic Substitution

Introduction & Mechanistic Rationale Fluorinated pyridine derivatives are privileged scaffolds in drug discovery, heavily utilized to modulate lipophilicity, metabolic stability, and target binding affinity. The synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fluorinated pyridine derivatives are privileged scaffolds in drug discovery, heavily utilized to modulate lipophilicity, metabolic stability, and target binding affinity. The synthesis of 2-fluoro-4-hydroxynicotinic acid (CAS: 884495-07-2) from 2,4-difluoronicotinic acid represents a critical transformation that relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr).

As an application scientist scaling this reaction, it is crucial to understand the causality behind the experimental parameters. When 2,4-difluoronicotinic acid is subjected to aqueous hydroxide, two electrophilic sites (C2 and C4) are theoretically available for nucleophilic attack. However, substitution occurs almost exclusively at the C4 position due to three converging factors:

  • Steric Shielding: Under basic conditions, the C3-carboxylic acid is immediately deprotonated to form a bulky carboxylate anion. The C2-fluorine is flanked by this carboxylate and the pyridine nitrogen, creating severe steric hindrance. The C4-fluorine, flanked only by the carboxylate and a small C5-proton, is far more accessible.

  • Electronic Activation: The C4 position is para to the strongly electron-withdrawing pyridine nitrogen. This para-relationship provides superior resonance stabilization of the anionic Meisenheimer intermediate compared to the ortho-relationship at C2.

  • Thermodynamic Deactivation (Preventing Over-reaction): Once hydroxide attacks C4 and fluoride is eliminated, the resulting 4-hydroxy group is deprotonated to form a pyridonate/phenoxide-like anion. This strongly electron-donating species drastically deactivates the entire pyridine ring, effectively halting any subsequent SNAr at the C2-fluorine.

This principle of regioselective SNAr on 2,4-dihalonicotinic acids is a well-established precedent in the synthesis of complex active pharmaceutical ingredients (APIs), such as the hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor Enarodustat .

Reaction Pathway Visualization

The logical flow of the transformation—from initial deprotonation to final product isolation—is mapped below.

SNAr_Pathway A 2,4-Difluoronicotinic Acid (Starting Material) B Base Addition (NaOH) Deprotonation of COOH A->B C Regioselective SNAr Hydroxide attack at C4 B->C D Meisenheimer Complex Charge delocalization to N C->D E Fluoride Elimination Formation of 4-Hydroxy D->E F Acidification (HCl) Precipitation of Product E->F G 2-Fluoro-4-hydroxynicotinic Acid (Isolated Yield) F->G

Fig 1: Regioselective SNAr workflow for 2-fluoro-4-hydroxynicotinic acid synthesis.

Experimental Protocol

This methodology is designed as a self-validating system. It utilizes specific stoichiometric controls and pH-dependent isolation to ensure high purity (>98%) without the need for column chromatography.

Materials & Reagents
  • 2,4-Difluoronicotinic acid: 10.0 g (62.9 mmol, 1.0 eq)

  • Sodium hydroxide (NaOH): 8.8 g (220.1 mmol, 3.5 eq)

  • Deionized Water: 100 mL (10 volumes)

  • Hydrochloric acid (HCl): 2.0 M aqueous solution (as needed)

Step-by-Step Methodology
  • Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and internal thermometer with 2,4-difluoronicotinic acid and deionized water. The starting material will remain largely suspended.

  • Base Addition: Cool the suspension to 0–5 °C using an ice-water bath. Slowly add solid NaOH in small portions to maintain the internal temperature below 15 °C.

    • Causality Insight: The first equivalent of NaOH deprotonates the carboxylic acid (highly exothermic). The excess base is required to act as the nucleophile for the SNAr, deprotonate the resulting hydroxyl group, and neutralize the generated hydrofluoric acid (HF).

  • SNAr Reaction: Remove the ice bath and heat the reaction mixture to an internal temperature of 65 °C. Maintain vigorous stirring for 6 hours.

  • In-Process Control (IPC): Withdraw a 50 µL sample, quench into 1 mL of dilute H3PO4, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when the starting material peak area is < 1.0%.

    • Causality Insight: Do not exceed 80 °C. Excessive thermal energy can overcome the thermodynamic deactivation of the ring, leading to trace hydrolysis at the C2 position and generating the 2,4-dihydroxy impurity.

  • Workup & Isolation: Cool the completed reaction mixture to 0–5 °C. Slowly add 2.0 M HCl dropwise until the internal pH reaches 2.0–2.5.

    • Causality Insight: This specific pH range targets the isoelectric point of the product. It ensures maximum precipitation of the free acid while keeping inorganic byproducts (NaCl and NaF) highly soluble in the aqueous phase.

  • Filtration: Stir the resulting thick white slurry for 1 hour at 0 °C to mature the crystals. Filter under vacuum, wash the filter cake with ice-cold deionized water (2 × 20 mL), and dry in a vacuum oven at 50 °C to a constant weight.

Quantitative Data & Analytics

To validate the robustness of the protocol, reaction conditions were optimized against yield and regioselectivity. The analytical characterization confirms the structural identity and purity of the isolated material, aligning with standard registry data .

Table 1: Optimization of Reaction Conditions
Temperature (°C)NaOH (Equivalents)Time (h)Regioselectivity (C4:C2)Isolated Yield (%)Observation
253.524>99:115Incomplete conversion
65 3.5 6 >99:1 88 Optimal conditions
853.5492:874Impurity formation (Over-reaction)
652.012>99:145Reaction stalled (Insufficient base)
Table 2: Analytical Characterization Data
MethodParameterObserved Signal / ShiftStructural Assignment
1H NMR Solvent: DMSO-d613.50 (br s, 1H)C3-COOH proton
1H NMR Solvent: DMSO-d611.85 (br s, 1H)C4-OH (exchanging with pyridone NH)
1H NMR Solvent: DMSO-d67.95 (d, J = 7.5 Hz, 1H)C6-H (adjacent to nitrogen)
1H NMR Solvent: DMSO-d66.45 (d, J = 7.5 Hz, 1H)C5-H (between OH and C6)
19F NMR Solvent: DMSO-d6-68.4 (s, 1F)C2-F (intact fluorine)
LC-MS ESI (-)m/z 156.0[M-H]- (Exact Mass: 157.10)

References

  • Development of a Scalable Manufacturing Synthesis for Enarodustat Source: ACS Organic Process Research & Development URL:[Link]

  • CAS Database Registry: 2-Fluoro-4-hydroxynicotinic acid (CAS: 884495-07-2) Source: CIRS Global Chemical Inventory Search URL:[Link]

Application

SNAr reaction conditions for 2-fluoro-4-hydroxynicotinic acid

Part 1: Executive Summary & Strategic Analysis The Substrate Challenge: The "Push-Pull" Conflict 2-Fluoro-4-hydroxynicotinic acid presents a unique challenge in nucleophilic aromatic substitution (SNAr) due to its polyfu...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Substrate Challenge: The "Push-Pull" Conflict 2-Fluoro-4-hydroxynicotinic acid presents a unique challenge in nucleophilic aromatic substitution (SNAr) due to its polyfunctional nature. The molecule contains three distinct electronic controllers that dictate its reactivity:

  • 2-Fluoro (Leaving Group): Highly electronegative, creating a strong dipole and activating the C2 position via the inductive effect (-I).

  • 3-Carboxylic Acid: A strong electron-withdrawing group (EWG) in its neutral/ester form, which activates the ring. However, under basic SNAr conditions, it deprotonates to a carboxylate anion (

    
    ) . This anion is electron-rich and electrostatically repels incoming anionic nucleophiles, significantly stalling reaction rates.
    
  • 4-Hydroxy Group: Exists predominantly as the 4-pyridone tautomer in solution. This tautomerization disrupts aromaticity and donates electron density into the ring (vinylogous amide character), further deactivating the C2 position toward nucleophilic attack.

The Solution: Activation via Esterification While direct SNAr on the free acid is possible under harsh conditions, Protocol A (Ester-Mediated) is the industry "Gold Standard." By converting the carboxylic acid to an ester, we prevent carboxylate formation and lock the molecule in a highly electrophilic state, allowing for milder conditions, higher yields, and cleaner impurity profiles.

Part 2: Mechanistic Pathways & Decision Logic

The following decision tree outlines the synthetic strategy based on available equipment and downstream requirements.

SNAr_Strategy Start Substrate: 2-Fluoro-4-hydroxynicotinic acid Decision Select Pathway Start->Decision RouteA Route A: Ester-Mediated (Recommended) Decision->RouteA High Yield/Purity RouteB Route B: Direct SNAr (High Pressure) Decision->RouteB Atom Economy/No Steps StepA1 Step 1: Esterification (MeOH, SOCl2, Reflux) RouteA->StepA1 StepB1 Direct Reaction (Neat Amine or Aqueous, Autoclave, >120°C) RouteB->StepB1 StepA2 Step 2: SNAr Reaction (Nucleophile, Mild Base, 60-80°C) StepA1->StepA2 StepA3 Step 3: Hydrolysis (LiOH, THF/H2O) StepA2->StepA3 Product Target: 2-Substituted-4-hydroxynicotinic acid StepA3->Product StepB1->Product

Figure 1: Strategic workflow for functionalizing 2-fluoro-4-hydroxynicotinic acid. Route A is preferred for medicinal chemistry applications due to superior regiocontrol and milder conditions.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Ester-Mediated Synthesis)

Best for: Amines, Alkoxides, Thiols. High yield, scalable.

Step 1: Activation (Methyl Ester Formation)

  • Setup: Charge a round-bottom flask with 2-fluoro-4-hydroxynicotinic acid (1.0 equiv) and anhydrous Methanol (0.5 M concentration).

  • Reagent Addition: Cool to 0°C. Dropwise add Thionyl Chloride (

    
    , 2.0 equiv) or concentrated 
    
    
    
    (cat.).
    • Note:

      
       also scavenges water, driving the equilibrium.
      
  • Reaction: Reflux (65°C) for 4-6 hours. Monitor by LCMS (Acid mass [M+H]+ vs Ester mass [M+H+14]+).

  • Workup: Concentrate in vacuo. The residue is often used directly or triturated with diethyl ether.

Step 2: SNAr Reaction (Displacement)

  • Solvent System: Dissolve the methyl ester intermediate in DMF or DMAc (0.2 - 0.5 M).

    • Why: Polar aprotic solvents stabilize the Meisenheimer complex intermediate.

  • Base Selection:

    • For Amines: DIPEA (Hunig's Base, 2.5 equiv) or

      
       (2.0 equiv).
      
    • For Alcohols: NaH (1.1 equiv) in THF/DMF (pre-form alkoxide).

  • Nucleophile: Add the amine (1.2 equiv).

  • Conditions: Heat to 60–80°C for 4–12 hours.

    • Observation: The reaction turns yellow/orange as the substitution progresses.

  • Workup: Dilute with water. If the product precipitates, filter it. If not, extract with EtOAc/LiCl (aq) to remove DMF.

Step 3: Saponification (Optional - to return to Acid)

  • Hydrolysis: Dissolve SNAr product in THF:Water (3:1). Add LiOH (2.0 equiv).

  • Conditions: Stir at RT for 2 hours.

  • Isolation: Acidify carefully with 1M HCl to pH 3-4. The product usually precipitates as a white/off-white solid.

Protocol B: Direct Amination (High-Pressure/Neat)

Best for: Volatile amines (Ammonia, Methylamine) or industrial "one-pot" needs.

Mechanism: Requires overcoming the coulombic repulsion of the carboxylate (


).
  • Vessel: Stainless steel autoclave or heavy-walled pressure vial.

  • Reagents: 2-fluoro-4-hydroxynicotinic acid (1.0 equiv) + Excess Amine (5–10 equiv).

    • Solvent: Water or n-Butanol. (Water is preferred for ammonia).

  • Conditions: Heat to 120–140°C for 12–24 hours.

    • Critical: High temperature is required to force the nucleophile into the electron-rich ring.

  • Workup: Concentrate to dryness. Acidify to pH 3 to precipitate the zwitterionic product.

    • Purification: Often requires Ion-Exchange Chromatography (SCX) or Recrystallization from water/ethanol due to salt contamination.

Part 4: Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Stalled Reaction (<10% Conv.) Carboxylate formation deactivating ring.Switch to Protocol A (Ester). The ester prevents anionic repulsion.
Regioselectivity Loss Attack at C4 (displacing -OH).Rare, but possible with very strong bases. Use milder bases (

instead of NaH) for amines.
Decarboxylation Temperature too high (>150°C).Keep temp <120°C. The 4-OH group facilitates decarboxylation via proton transfer mechanisms.
Solubility Zwitterionic nature of product.Use DMSO for analysis. For workup, adjust pH to the isoelectric point (usually pH 3-4) to precipitate.

Part 5: References

  • National Institutes of Health (NIH). (2002). Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide. Retrieved from [Link] (Demonstrates ester activation strategy).

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. Retrieved from [Link] (General SNAr conditions for deactivated systems).

  • Royal Society of Chemistry. (2012). Hydroxynicotinic acid crystallisation and solubility systematic studies. Retrieved from [Link] (Solubility and tautomer data).

Method

Application Note: Utilizing 2-Fluoro-4-Hydroxynicotinic Acid as a Privileged Scaffold for c-Met Kinase Inhibitor Development

Introduction & Rationale The development of highly selective, metabolically stable kinase inhibitors remains a central challenge in targeted oncology. To address this, medicinal chemists frequently rely on "privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The development of highly selective, metabolically stable kinase inhibitors remains a central challenge in targeted oncology. To address this, medicinal chemists frequently rely on "privileged scaffolds"—core structures that predictably interact with the highly conserved ATP-binding pockets of kinases. 2-Fluoro-4-hydroxynicotinic acid has emerged as a highly versatile intermediate for synthesizing aminoheteroaryl compounds, which are potent inhibitors of receptor tyrosine kinases such as c-Met (Hepatocyte Growth Factor Receptor, HGFR)[1].

The architectural brilliance of this scaffold lies in its specific substitution pattern, which provides both biological tuning and synthetic tractability:

  • C2-Fluorine (Electronic Tuning & Stability): The introduction of a highly electronegative fluorine atom adjacent to the pyridine nitrogen significantly lowers the

    
     of the basic nitrogen. This tunes its hydrogen-bond acceptor strength to optimally interact with the kinase hinge region. Furthermore, the strong C–F bond blocks metabolic oxidation by CYP450 enzymes and modulates the overall lipophilicity of the molecule, enhancing passive membrane permeability[2].
    
  • C4-Hydroxyl (Solvent Channel Probing): The hydroxyl group serves as a versatile synthetic handle. It can be directly alkylated (etherification) or converted into a leaving group (e.g., triflate) for cross-coupling reactions, allowing the attachment of bulky moieties that extend into the solvent-exposed channel of the kinase.

  • C3-Carboxylic Acid (Deep Pocket Access): The nicotinic acid core provides a prime handle for amidation. Functionalizing this position allows the attachment of diverse aromatic or aliphatic groups designed to access the deep hydrophobic back-pocket of kinases, a critical factor for achieving high selectivity[1].

Target Biology: The c-Met (HGFR) Signaling Pathway

c-Met is a receptor tyrosine kinase that, upon binding to its ligand (Hepatocyte Growth Factor, HGF), triggers downstream signaling cascades including the PI3K/AKT and RAS/MAPK pathways. Dysregulation or amplification of c-Met is heavily implicated in tumor progression, enhanced cell motility, and metastasis[1]. Inhibitors derived from the 2-fluoro-4-hydroxynicotinic acid scaffold competitively bind to the ATP-binding site, locking the kinase in an inactive conformation.

cMet_Pathway HGF HGF Ligand cMet c-Met Receptor (Kinase) HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylation MAPK RAS / MAPK Pathway cMet->MAPK Phosphorylation Inhibitor Scaffold-Derived Inhibitor Inhibitor->cMet Blocks (Hinge Region) CellGrowth Proliferation & Metastasis PI3K->CellGrowth MAPK->CellGrowth

Fig 1. c-Met signaling pathway and intervention point of the scaffold-derived inhibitor.

Structure-Activity Relationship (SAR) Logic & Physicochemical Profiling

Effective functionalization of the 2-fluoro-4-hydroxynicotinic acid scaffold requires a systematic approach to probe the ATP-binding pocket.

SAR_Logic Scaffold 2-Fluoro-4-Hydroxynicotinic Acid Core Scaffold F_Group C2-Fluoro Modulates pKa & Improves Stability Scaffold->F_Group OH_Group C4-Hydroxyl Handle for Etherification (Solvent Channel) Scaffold->OH_Group COOH_Group C3-Carboxylic Acid Handle for Amidation (Deep Pocket) Scaffold->COOH_Group

Fig 2. Structure-Activity Relationship (SAR) logic for the functionalized scaffold.

Below is a representative dataset demonstrating how sequential functionalization of the scaffold drives nanomolar potency against c-Met while maintaining favorable lipophilicity (


).

Table 1: Representative SAR and Physicochemical Data for Scaffold Derivatives

CompoundC3 Functionalization (Amide)C4 Functionalization (Ether)c-Met

(nM)

1 (Core) -OH (Unmodified)-H (Unmodified)>10,0000.8
2 Benzyl amine-H1,2501.5
3 Benzyl amine2,6-Dichlorobenzyl153.2
4 3-Fluoroaniline2,6-Dichlorobenzyl83.5

Note: Data is representative of trends observed in aminoheteroaryl c-Met inhibitor patent literature[1].

Experimental Protocols

Workflow Step1 1. Scaffold Activation (HATU/DIPEA) Step2 2. Amidation (Primary Amine) Step1->Step2 Step3 3. Etherification (Alkyl Halide/Base) Step2->Step3 Step4 4. TR-FRET Kinase Assay (IC50 Determination) Step3->Step4

Fig 3. Step-by-step workflow from synthetic derivatization to in vitro kinase evaluation.
Protocol A: Synthetic Derivatization of the Scaffold

This protocol details the two-step functionalization (Amidation followed by Etherification) of 2-fluoro-4-hydroxynicotinic acid.

Step 1: Amidation of the C3-Carboxylic Acid

  • Preparation: Dissolve 2-fluoro-4-hydroxynicotinic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir at room temperature for 15 minutes.

    • Causality Insight: The electron-withdrawing C2-fluorine deactivates the pyridine ring, making the carboxylic acid less reactive. HATU is specifically chosen over standard coupling agents (like EDC/HOBt) because of its superior efficiency in activating electron-deficient acids. DIPEA acts as a sterically hindered, non-nucleophilic base, preventing unwanted side reactions with the activated ester.

  • Coupling: Add the desired primary amine (1.1 eq) dropwise. Stir for 4 hours at room temperature.

  • Workup: Quench with saturated aqueous

    
    , extract with Ethyl Acetate, dry over 
    
    
    
    , and concentrate under reduced pressure.

Step 2: Etherification of the C4-Hydroxyl

  • Preparation: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF.

  • Alkylation: Add

    
     (2.5 eq) and the desired alkyl halide (e.g., 2,6-dichlorobenzyl bromide) (1.2 eq).
    
    • Causality Insight:

      
       is a mild base sufficient to deprotonate the C4-hydroxyl without hydrolyzing the newly formed amide bond.
      
  • Reaction: Heat the mixture to 60°C and stir for 6 hours.

  • Purification: Filter the inorganic salts, concentrate the filtrate, and purify via flash column chromatography to yield the final inhibitor.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) c-Met Kinase Assay

To accurately determine the


 of the synthesized compounds, a TR-FRET assay is utilized. This homogeneous assay format is highly sensitive and minimizes compound interference[3].
  • Reagent Preparation: Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
    
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO. Transfer to a 384-well microplate (final DMSO concentration

    
     1%).
    
  • Pre-Incubation: Add recombinant human c-Met kinase and the specific fluorescein-labeled peptide substrate to the wells. Incubate at room temperature for 30 minutes.

    • Causality Insight: Many targeted kinase inhibitors exhibit slow-binding kinetics. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium. Omitting this step often leads to artificially inflated (weaker)

      
       values.
      
  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration must be strictly set to its apparent

    
     for c-Met (typically ~10-15 µM).
    
    • Causality Insight: Running the assay at the

      
       for ATP ensures the assay is sensitive enough to detect competitive inhibitors while maintaining physiological relevance. If the ATP concentration is too high, competitive inhibitors will appear falsely inactive[3].
      
  • Termination & Detection: After 60 minutes, stop the reaction by adding a development solution containing EDTA (to chelate

    
     and halt kinase activity) and a terbium-labeled anti-phospho antibody[3].
    
  • Data Analysis: Read the plate on a TR-FRET compatible microplate reader. Calculate the

    
     by plotting the TR-FRET emission ratio (Acceptor/Donor) against the log of the inhibitor concentration using a 4-parameter logistic fit.
    
References
  • [1] US20060046991A1 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors. Google Patents. Available at: 1

  • [2] The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: 2

  • [3] A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors. Benchchem. Available at:3

Sources

Application

Application Note: Esterification Protocols for 2-Fluoro-4-hydroxynicotinic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Challenges The synthesis and derivatization of funct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Challenges

The synthesis and derivatization of functionalized pyridines are foundational to modern drug discovery. 2-Fluoro-4-hydroxynicotinic acid is a highly versatile, yet synthetically demanding, building block. Achieving chemoselective esterification of the C3-carboxylic acid without triggering side reactions at the C2 or C4 positions requires strict control over the reaction microenvironment.

As a multifunctional substrate, this molecule presents three distinct mechanistic challenges:

  • Nucleophilic Aromatic Substitution (SNAr) Risk: The 2-fluoro substituent is highly activated by the adjacent pyridine nitrogen. Under basic esterification conditions (e.g., using alkoxides), the fluorine atom is rapidly displaced, leading to 2-alkoxy byproducts.

  • Orthogonal Reactivity of the 4-Hydroxyl Group: The 4-hydroxyl group (which exists in tautomeric equilibrium with its 4-pyridone form) can undergo unwanted O-alkylation. Furthermore, exposure to neat chlorinating agents (like SOCl₂ or POCl₃) will convert the 4-hydroxyl group into a 4-chloro substituent [1].

  • Zwitterionic Insolubility: Strong intramolecular hydrogen bonding between the 3-carboxylic acid and the 4-hydroxyl group often renders the starting material insoluble in non-polar solvents, necessitating highly polar media or in situ activation.

To navigate these challenges, this guide outlines two field-proven protocols: an acid-catalyzed Fischer-Speier esterification [2] and a mild base-promoted alkylation.

Chemoselectivity Logic & Reaction Pathways

The fundamental principle for successful derivatization is avoiding basic nucleophiles that can attack the C2 position and avoiding neat halogenating agents that target the C4 position. The logic is visualized below.

Chemoselectivity SM 2-Fluoro-4-hydroxynicotinic acid (Multifunctional SM) Path1 SOCl2 in MeOH (0°C to RT) In situ HCl generation SM->Path1 Path2 Neat SOCl2 or POCl3 (Harsh Chlorination) SM->Path2 Path3 Strong Base (NaOMe) / MeOH (Basic Conditions) SM->Path3 Target Target Ester (Selective COOH Esterification) Path1->Target Chloro 4-Chloro Byproduct (OH substituted by Cl) Path2->Chloro SNAr 2-Methoxy Byproduct (SNAr at C2) Path3->SNAr

Chemoselectivity pathways for 2-fluoro-4-hydroxynicotinic acid esterification.

Experimental Protocols

Protocol A: In Situ Methanolic HCl Esterification (Recommended for Scalability)

This protocol utilizes an adapted Fischer esterification [3]. Instead of using aqueous mineral acids, anhydrous HCl is generated in situ by the controlled addition of thionyl chloride (SOCl₂) to methanol.

Causality & Self-Validation: By ensuring SOCl₂ reacts exclusively with the vast excess of methanol (forming HCl and dimethyl sulfite), the 4-hydroxyl group is protected from chlorination. The highly acidic medium protonates the carbonyl oxygen, driving the Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism [4], while simultaneously rendering the methanol non-nucleophilic towards the 2-fluoro position, completely shutting down SNAr.

Workflow Step1 Suspend SM in anhydrous MeOH (0 °C) Step2 Dropwise SOCl2 (Generates HCl + Me2SO3) Step1->Step2 Step3 Reflux (65 °C, 4-6 h) Step2->Step3 Step4 Concentrate & Neutralize (pH 7) Step3->Step4 Step5 Extract & Crystallize Step4->Step5

Step-by-step workflow for in situ methanolic HCl esterification.

Step-by-Step Methodology:

  • Preparation: Suspend 2-fluoro-4-hydroxynicotinic acid (1.0 eq) in anhydrous methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cooling: Chill the suspension to 0 °C using an ice-water bath. Insight: Cooling is critical to control the exothermic reaction of SOCl₂ with methanol, preventing localized heating that could drive unwanted side reactions.

  • Activation: Add thionyl chloride (2.0 eq) dropwise over 15 minutes. The suspension will gradually become a homogeneous solution as the hydrochloride salt of the ester forms.

  • Reflux: Remove the ice bath and heat the reaction to a gentle reflux (60–65 °C) for 4–6 hours.

  • In-Process Control (IPC): Monitor by LC-MS. The target methyl ester will appear as [M+H]⁺ with a mass shift of +14 Da relative to the starting material. Ensure the absence of a +18 Da shift (indicative of the 4-chloro byproduct).

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol and HCl. Resuspend the crude residue in ethyl acetate and cool to 0 °C.

  • Neutralization (Critical Step): Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches exactly pH 7.0–7.5. Insight: Pyridine derivatives are highly water-soluble at pH < 5 (as protonated salts) and pH > 9 (as deprotonated phenoxides/pyridonates). Strict pH control maximizes organic recovery.

  • Isolation: Separate the organic layer, extract the aqueous layer once more with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate to yield the pure methyl ester.

Protocol B: Mild Alkylation via Methyl Iodide (Small-Scale / Analytical)

For sensitive analogs where strong acids must be avoided, mild alkylation exploits the pKₐ differential between the carboxylic acid (pKₐ ~2.5) and the 4-hydroxyl/pyridone group (pKₐ ~8.5).

Causality & Self-Validation: Using a weak base like sodium bicarbonate (NaHCO₃) selectively deprotonates the carboxylate without activating the 4-OH. Keeping the reaction at room temperature prevents the thermal activation required for SNAr at the 2-fluoro position.

Step-by-Step Methodology:

  • Solubilization: Dissolve the starting material (1.0 eq) in anhydrous DMF (5 volumes). Insight: DMF disrupts the strong intermolecular hydrogen bonding, fully solubilizing the acid.

  • Deprotonation: Add finely powdered NaHCO₃ (1.1 eq) and stir for 30 minutes at room temperature until CO₂ evolution ceases.

  • Alkylation: Add methyl iodide (1.1 eq) dropwise. Maintain the reaction at 20–25 °C. Do not heat.

  • Reaction: Stir for 12–18 hours under an inert atmosphere.

  • Quench & Precipitation: Pour the reaction mixture into 10 volumes of ice-cold distilled water. The target ester will typically precipitate as a white to off-white solid. Filter, wash with cold water, and dry under a vacuum.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics and chemoselectivity profiles of both protocols to aid in route selection.

ParameterProtocol A: Methanolic HClProtocol B: Mild Alkylation
Primary Reagents SOCl₂, MethanolMethyl Iodide, NaHCO₃, DMF
Typical Yield 85% – 95%70% – 80%
Chemoselectivity Excellent (Strictly COOH)Good (Dependent on equivalents)
SNAr Risk (C2-F) Negligible (Acidic medium protects C2)Low to Moderate (Requires strict temp control)
4-Cl Formation Risk Negligible (If SOCl₂ is quenched properly)None
Scalability High (Kilogram scale)Low to Medium (Gram scale)
Reaction Time 4 – 6 hours12 – 18 hours

References

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Center for Biotechnology Information (PMC). This paper discusses the challenges of synthesizing esters from pyridinecarboxylic acids and the avoidance of side reactions. URL:[Link]

  • Fischer–Speier Esterification. Wikipedia, The Free Encyclopedia. Comprehensive overview of the historical context, scope, and limitations of acid-catalyzed esterification. URL:[Link]

  • Esterification - Alcohols and Carboxylic Acids. Chemguide. Detailed mechanistic breakdown of the equilibrium and conditions required for standard esterification. URL:[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. In-depth analysis of the PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism. URL:[Link]

Method

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Fluoro-4-hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Functionalized Nicotinic Acids The nicotinic acid scaffold is a privileged motif in medicinal chemistry, forming t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Nicotinic Acids

The nicotinic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its functionalization via carbon-carbon bond-forming reactions is a cornerstone of modern drug discovery, enabling the synthesis of complex molecular architectures with tailored pharmacological profiles. Among these methods, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is preeminent due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[1][2]

This guide focuses on a particularly valuable and challenging substrate: 2-fluoro-4-hydroxynicotinic acid . The strategic incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[3][4][5] The presence of fluoro and hydroxyl groups, however, introduces specific challenges to the standard Suzuki coupling protocol, requiring a nuanced understanding of the reaction mechanism and careful optimization of conditions.

This document serves as an in-depth technical guide, providing not just protocols but also the underlying scientific rationale for experimental choices. It is designed to empower researchers to successfully employ 2-fluoro-4-hydroxynicotinic acid derivatives in their synthetic campaigns, navigating the complexities of this advanced heterocyclic system.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a C-C bond between an organohalide and an organoboron species.[6] The catalytic cycle, illustrated below, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The cycle begins with a catalytically active Palladium(0) species, which inserts into the carbon-halogen bond of the organic halide (e.g., a bromo- or iodo-substituted nicotinic acid). This step forms a Pd(II) complex. The reactivity of the halide is crucial, following the general trend: I > Br > Cl.[6][9]

  • Transmetalation: This is the key bond-forming step where the organic group from the boron reagent is transferred to the palladium center. This process requires activation of the organoboron compound by a base.[10] The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species (R²-B(OH)₃⁻), which then readily transfers its organic moiety to the Pd(II) complex, displacing the halide.[6][7]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond in the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R1X R¹-X (Aryl Halide) R1X->OxAdd PdII_A trans-R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal Base Base (e.g., K₂CO₃) Boronate [R²-B(OH)₃]⁻ M⁺ Base->Boronate Boronic R²-B(OH)₂ Boronic->Boronate Activation Boronate->Transmetal PdII_B cis-R¹-Pd(II)L₂-R² Transmetal->PdII_B Replaces X RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations for 2-Fluoro-4-hydroxynicotinic Acid

To successfully perform a Suzuki coupling with this substrate, one must use a derivative where a suitable leaving group (halide) is installed at the desired coupling position, typically C-5 or C-6. The C-F bond at the 2-position is highly stable and will not participate in the oxidative addition step. For the purposes of this guide, we will consider the hypothetical but synthetically relevant substrate 6-bromo-2-fluoro-4-hydroxynicotinic acid .

The Role of the Fluoro and Hydroxy/Carboxy Substituents
  • 2-Fluoro Group: The fluorine atom is highly electron-withdrawing. This property can increase the rate of oxidative addition by making the C-Br bond more electrophilic. However, it also deactivates the pyridine ring, which can sometimes slow down other steps in the catalytic cycle. Its presence is primarily for modulating the final product's biological properties.[3][11]

  • 4-Hydroxy and 3-Carboxy Groups: Both the hydroxyl and carboxylic acid protons are acidic and will be deprotonated by the bases typically used in Suzuki couplings (e.g., K₂CO₃, K₃PO₄). This can be advantageous, as the resulting phenoxide and carboxylate may increase the substrate's solubility in aqueous or polar aprotic solvents. However, these anionic groups can also coordinate to the palladium center, potentially inhibiting catalysis. The choice of a suitable base and solvent system is therefore critical to mitigate these effects.

Catalyst and Ligand Selection

The choice of palladium catalyst and ligand is paramount for coupling challenging heteroaromatic substrates.[12] While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide superior results.[2][12]

Catalyst SystemLigand TypeKey Advantages & Considerations
Pd(PPh₃)₄ PhosphineTraditional, versatile, and commercially available. May require higher temperatures and longer reaction times for challenging substrates.[12]
Pd(OAc)₂ or Pd₂(dba)₃ + Buchwald Ligands Buchwald (e.g., SPhos, XPhos)Highly effective for heteroaryl chlorides and bromides. Bulky, electron-rich ligands accelerate reductive elimination and stabilize the Pd(0) state.[12]
Pd-NHC Catalysts N-Heterocyclic Carbene (NHC)Form very stable bonds with palladium, leading to high catalyst turnover numbers and efficiency, especially with sterically hindered substrates.[13][14]
Palladacycles Pre-catalystOften air- and moisture-stable, making them easy to handle. Can exhibit exceptional activity at very low catalyst loadings.[1]

For 6-bromo-2-fluoro-4-hydroxynicotinic acid, a system employing a bulky, electron-rich phosphine ligand like SPhos or XPhos is a highly recommended starting point due to its proven efficacy with electron-deficient and functionalized heterocycles.[12]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 6-bromo-2-fluoro-4-hydroxynicotinic acid with a generic arylboronic acid. Optimization may be required for different boronic acids.

Materials and Reagents
Reagent/MaterialGrade/PuritySupplier ExampleNotes
6-Bromo-2-fluoro-4-hydroxynicotinic acid≥97%Custom SynthesisSubstrate
Arylboronic Acid≥98%MilliporeSigmaCoupling Partner
Pd(OAc)₂≥99%Strem ChemicalsPalladium Pre-catalyst
SPhos≥98%MilliporeSigmaLigand
K₃PO₄ (Potassium Phosphate)Anhydrous, PowderedFisher ScientificBase
1,4-DioxaneAnhydrousAcros OrganicsSolvent
WaterDeionizedIn-houseCo-solvent
Ethyl AcetateACS GradeVWRFor Extraction
Hydrochloric Acid (1M)ACS GradeVWRFor Acidification
Anhydrous MgSO₄ACS GradeJ.T. BakerFor Drying
Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to flask: - Nicotinic Acid (1.0 eq) - Boronic Acid (1.2 eq) - K₃PO₄ (3.0 eq) B 2. Add catalyst/ligand: - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) A->B C 3. Purge with Argon (Evacuate/Backfill x3) B->C D 4. Add degassed solvents (Dioxane/H₂O) C->D E 5. Heat at 80-100 °C (12-24 h) D->E F 6. Monitor by LC-MS/TLC E->F G 7. Cool to RT, filter solids F->G H 8. Acidify aqueous layer (1M HCl) to precipitate product G->H I 9. Filter product, wash, dry H->I J 10. Recrystallize or purify by chromatography if needed I->J

Caption: Standard workflow for the Suzuki coupling of the target substrate.

Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-bromo-2-fluoro-4-hydroxynicotinic acid (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the palladium acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv) and add this mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[15]

  • Solvent Addition: Prepare a 10:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Heating and Monitoring: Place the sealed flask in a preheated oil bath or heating block at 80-100 °C. Stir the reaction vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them by LC-MS or TLC until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts, washing the pad with a small amount of dioxane or THF.

    • Transfer the filtrate to a separatory funnel and add water.

    • Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove non-polar impurities (the product should remain in the aqueous basic layer as a salt).

    • Carefully acidify the aqueous layer with 1M HCl with stirring in an ice bath. The product should precipitate out of the solution.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of a non-polar solvent like hexane to aid in drying.

    • Dry the product under high vacuum. If necessary, further purification can be achieved by recrystallization or preparative HPLC.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently strong or poorly soluble base.3. Protodeboronation of boronic acid.[16]1. Ensure thorough degassing of solvents and purging of the reaction vessel.2. Switch to a stronger, more soluble base like Cs₂CO₃. Ensure the base is finely powdered.3. Use a higher excess of boronic acid (1.5-2.0 equiv) or switch to a more stable boronate ester (e.g., MIDA or pinacol ester).[15][17]
Formation of Homo-coupling Product (R²-R²) Boronic acid is unstable under reaction conditions.Lower the reaction temperature. Use a more stable boronate ester.
Formation of Dehalogenated Byproduct (R¹-H) Competing hydrodehalogenation pathway.Use a different ligand or catalyst system. Ensure the reaction is strictly anaerobic.
Product is Difficult to Purify Residual palladium catalyst or ligand oxides.During workup, consider washing the organic extract with an aqueous solution of a thiol-containing scavenger resin or L-cysteine to remove palladium.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.).
  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
  • Biffis, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNLETT.
  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • Szymańska, I., et al. (2024).
  • BenchChem. (2025). A Comparative Analysis of Halogenated Nicotinic Acids in Suzuki-Miyaura Reactions: A Guide for Researchers.
  • García-Rubia, A., et al. (2025). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
  • MilliporeSigma. (n.d.).
  • BLDpharm. (n.d.). Suzuki Cross-Coupling - Always Being Your Research Support!.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Organic Chemistry with Lluís Llorens Palomo. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Application of Fluorine in Drug Design. (2025).
  • Gao, Y., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI.
  • The Role of Fluorine in Modern Drug Discovery. (2025).

Sources

Application

Application Note: Decarboxylation of 2-Fluoro-4-hydroxypyridine-3-carboxylic acid

This Application Note is structured as a high-level technical guide for the decarboxylation of 2-fluoro-4-hydroxypyridine-3-carboxylic acid to yield 2-fluoro-4-hydroxypyridine (also known as 2-fluoro-4-pyridone). Executi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the decarboxylation of 2-fluoro-4-hydroxypyridine-3-carboxylic acid to yield 2-fluoro-4-hydroxypyridine (also known as 2-fluoro-4-pyridone).

Executive Summary

The decarboxylation of 2-fluoro-4-hydroxypyridine-3-carboxylic acid (Compound 1 ) is a critical transformation in the synthesis of fluorinated pyridine scaffolds, widely used in medicinal chemistry (e.g., kinase inhibitors, fluorinated peptidomimetics). This reaction presents a specific chemoselective challenge: removing the carboxyl group at C3 without hydrolyzing the labile fluorine atom at C2, which is susceptible to nucleophilic aromatic substitution (


) by water or hydroxide.

This guide details a Thermal Decarboxylation Protocol in Diphenyl Ether , selected for its ability to exclude nucleophiles (water/base) and maintain high thermal stability, thereby preserving the C2-Fluorine bond.

Reaction Scheme

The transformation involves the thermal extrusion of


 from the 

-keto-acid-like motif inherent in the 4-hydroxynicotinic acid structure.

ReactionScheme cluster_0 Substrate (1) cluster_1 Product (2) S1 2-Fluoro-4-hydroxypyridine- 3-carboxylic acid P1 2-Fluoro-4-hydroxypyridine (2-Fluoro-4-pyridone) S1->P1  Diphenyl Ether, 250°C  -CO2 (gas)  

Figure 1: Thermal decarboxylation pathway avoiding hydrolytic side reactions.

Mechanistic Insight & Causality

Understanding the electronic environment is vital for success. The substrate exists in equilibrium with its pyridone tautomer. The decarboxylation of 4-hydroxypyridine-3-carboxylic acids typically proceeds via a zwitterionic intermediate .

  • Electronic Activation: The electron-withdrawing Fluorine at C2 and the protonated Nitrogen (in the zwitterionic form) stabilize the developing negative charge at C3 during the transition state.

  • The Challenge (Hydrolysis): The C2-F bond is activated towards nucleophilic attack. Standard aqueous acid/base decarboxylation methods often lead to the formation of 2,4-dihydroxypyridine (hydrolysis byproduct).

  • The Solution: Using a high-boiling, non-polar, non-nucleophilic solvent (Diphenyl Ether) allows the reaction to reach the necessary activation energy (

    
    ) without providing a nucleophile (OH⁻/H₂O) to displace the fluorine.
    

Experimental Protocol

Method A: Thermal Decarboxylation in Diphenyl Ether (Gold Standard)

This method is preferred for purity and yield, specifically designed to prevent defluorination.

Materials:

  • Substrate: 2-Fluoro-4-hydroxypyridine-3-carboxylic acid (Dry, powdered).

  • Solvent: Diphenyl Ether (Reagent Grade, mp 25-27°C, bp 258°C).

  • Solvent for Workup: Petroleum Ether (or Hexanes) and Ethyl Acetate.

Equipment:

  • Round-bottom flask (3-neck) equipped with a reflux condenser.

  • Temperature probe (Thermocouple).

  • Heating mantle with magnetic stirring.

  • Nitrogen/Argon inlet (inert atmosphere is crucial to prevent oxidation of the solvent).

Step-by-Step Workflow:
  • Setup: Charge the 3-neck flask with 2-fluoro-4-hydroxypyridine-3-carboxylic acid (1.0 equiv) and Diphenyl Ether (10 volumes, e.g., 10 mL per 1 g of substrate).

    • Note: Diphenyl ether is a solid at room temperature. Melt it gently (~30°C) before adding the substrate if needed.

  • Inertion: Purge the system with Nitrogen for 15 minutes. Maintain a slow

    
     stream throughout the reaction to sweep away evolved 
    
    
    
    .
  • Reaction: Heat the mixture rapidly to 240–250°C .

    • Observation: Vigorous bubbling (

      
       evolution) will commence around 210–220°C.
      
    • Duration: Hold at 250°C for 30–60 minutes or until gas evolution ceases. Do not overheat for prolonged periods to avoid tar formation.

  • Cooling: Remove the heat source and allow the mixture to cool to approximately 60–70°C .

    • Critical: Do not let it cool completely to RT yet, or the diphenyl ether will solidify, trapping the product.

  • Precipitation: While still warm (60°C), slowly add Petroleum Ether (20 volumes) to the reaction mixture with vigorous stirring.

    • Mechanism:[1][2][3][4][5][6] The product (polar) is insoluble in non-polar ether/diphenyl ether mixtures and will precipitate; the solvent remains in the organic phase.

  • Filtration: Cool the suspension to 0–5°C in an ice bath to maximize precipitation. Filter the solid under vacuum.

  • Washing: Wash the filter cake copiously with Petroleum Ether or Hexanes to remove residual Diphenyl Ether.

  • Purification (Optional): If the product remains colored, recrystallize from Ethanol or Acetonitrile .

Data Presentation: Process Parameters
ParameterSpecificationRationale
Temperature 240–255°CRequired to overcome activation energy for decarboxylation of nicotinic acids.
Solvent Diphenyl EtherHigh boiling point (258°C), inert, non-nucleophilic (prevents

of F).
Atmosphere Nitrogen (

)
Removes

to prevent solvent degradation; sweeps

.
Reaction Time 45–90 minsReaction is rapid once threshold temp is reached; prolonged heat degrades product.
Typical Yield 75–85%Losses primarily due to mechanical transfers or sublimation.

Quality Control & Validation

Verify the identity and purity of the product using the following markers.

  • 1H NMR (DMSO-d6): Look for the loss of the carboxylic acid proton (~13-14 ppm) and the appearance of a new aromatic proton at the C3 position.

    • Substrate: Doublet at C6, Doublet at C5.

    • Product: The C3 proton often appears as a doublet of doublets (coupling with F and C5-H) or a multiplet upfield of the C6 proton.

  • 19F NMR: Essential for confirming the Fluorine is still attached.

    • Shift: Expect a signal around -90 to -100 ppm (typical for 2-F-pyridines), distinct from the starting material.

    • Absence: If F is lost (hydrolysis), this signal will disappear (or shift significantly if F- ion is present).

  • HPLC: Monitor the disappearance of the polar acid peak and appearance of the less polar product peak.

Safety & Hazards

  • Thermal Hazard: Handling solvents at 250°C poses a severe burn risk. Use appropriate thermal gloves and face shields. Ensure the condenser is functioning to prevent solvent vapor escape.

  • HF Generation: While unlikely in anhydrous conditions, accidental moisture could generate trace HF. Handle crude residues with caution.

  • Diphenyl Ether: Has a strong, geranium-like odor. Work in a fume hood.

Diagrammatic Workflow (DOT)

Workflow start Start: Dry Substrate (2-F-4-OH-Pyridine-3-COOH) solvent Add Diphenyl Ether (10 vol) start->solvent heat Heat to 250°C (N2 Atmosphere) solvent->heat react Reaction: 45-60 min (Monitor CO2 evolution) heat->react cool Cool to 60°C react->cool precip Add Petroleum Ether (Precipitate Product) cool->precip filter Filter & Wash (Remove Diphenyl Ether) precip->filter end Final Product: 2-Fluoro-4-hydroxypyridine filter->end

Caption: Step-by-step workflow for the thermal decarboxylation process.

References

  • Decarboxylation of 4-Hydroxypyridine-3-carboxylic Acids

    • Source: Wibaut, J. P., & Boer, H. (1955). "Syntheses in the Pyridine Series." Recueil des Travaux Chimiques des Pays-Bas.
    • Context: Establishes the thermal decarboxylation of hydroxypyridine acids in high-boiling solvents.
    • Link:[Link][7]

  • Synthesis and Reactivity of Fluoropyridines

    • Source: Dolbier, W. R. (2009). "Fluorine Chemistry at the Millennium." Journal of Fluorine Chemistry.
    • Context: Discusses the stability of the C-F bond in heteroarom
    • Link:[Link]

  • Krapcho Decarboxylation Variants (Alternative Conditions): Source: Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations." Synthesis. Context: Provides background on salt-mediated decarboxylations, though less favored here due to potential F-displacement.

Sources

Method

Technical Application Note: Optimized Amidation Strategies for 2-Fluoro-4-Hydroxynicotinic Acid

Part 1: Executive Summary & Mechanistic Analysis[1][2] The Challenge: Deceptive Simplicity Coupling 2-fluoro-4-hydroxynicotinic acid (1) is not a standard amide bond formation.[1][2] This scaffold presents a "perfect sto...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Analysis[1][2]

The Challenge: Deceptive Simplicity

Coupling 2-fluoro-4-hydroxynicotinic acid (1) is not a standard amide bond formation.[1][2] This scaffold presents a "perfect storm" of steric hindrance, electronic deactivation, and competing reactivity that renders standard EDC/NHS or DCC protocols ineffective.

Key Structural Challenges:

  • Steric Crunch (C3 Position): The carboxylic acid is sandwiched between a fluoro group at C2 and a hydroxyl group at C4.[2] This ortho,ortho-disubstitution twists the carboxylate out of planarity, significantly reducing the rate of nucleophilic attack by the amine.

  • Electronic Trap (

    
     Risk):  The 2-fluoro group on a pyridine ring is highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ).[1][2] Strong nucleophiles (primary amines) or elevated temperatures can displace the fluorine before or instead of forming the amide bond.
  • Tautomeric Ambiguity (4-OH vs. 4-Pyridone): The 4-hydroxyl group exists in equilibrium with its 4-pyridone tautomer.[1][2] This zwitterionic character drastically reduces solubility in standard organic solvents (DCM, THF) and can lead to O-acylation side products.[1][2]

Mechanistic Pathway & Decision Matrix

To succeed, the reaction kinetics must be manipulated to favor Path A (Amidation) over Path B (


)  and Path C (O-Acylation) .[1][2]

ReactionPathways Start 2-Fluoro-4-Hydroxy- Nicotinic Acid Activation Activated Ester (Intermediate) Start->Activation Coupling Reagent (Fast Activation Reqd) Side1 2-Amino-Byproduct (SNAr Failure) Start->Side1 Direct Amine Attack (High Temp/Excess Base) Product Target Amide (Success) Activation->Product Amine Attack (Kinetic Control) Side2 O-Acyl Dimer (Self-Coupling) Activation->Side2 Slow Amine Addition

Figure 1: Competing reaction pathways. Success depends on rapid activation and controlled amine addition.

Part 2: Reagent Selection Guide

Based on electronic demands and steric bulk, the following reagents are ranked for this specific scaffold.

ReagentRankRationaleRecommended For
T3P (Propylphosphonic Anhydride) #1 (Gold Standard) Low epimerization, high activation power for hindered acids, water-soluble byproducts.[1][2] Excellent for preventing

due to mild conditions.[2]
First-line attempts , Scale-up (kg), Hindered amines.
HATU / HOAt #2 (High Force) The 7-azabenzotriazole moiety provides an "anchimeric assistance" effect, boosting reactivity for sterically crowded acids.[1][2]Small scale (<1g), Weakly nucleophilic amines (e.g., anilines).[2]
Ghosez’s Reagent #3 (Specialist) Converts acid to acid chloride under neutral conditions.[1][2] Avoids the harsh acidity of SOCl2.Extremely unreactive amines, Scale-up where T3P is cost-prohibitive.[1][2]
EDC / HOBt Not Recommended Activation is too slow; urea byproduct removal is difficult with zwitterionic substrates.[2]Do not use for this scaffold.[2]

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" T3P Coupling

Best for: General synthesis, scale-up, and avoiding side reactions.[1]

Theory: T3P acts as a kinetic coupling agent.[2] It activates the carboxylate rapidly to a mixed anhydride. The reaction is driven by the base, but T3P's cyclic structure reduces the risk of attacking the 2-fluoro position compared to uronium salts.

Materials:

  • Substrate: 2-Fluoro-4-hydroxynicotinic acid (1.0 eq)

  • Amine: 1.1 – 1.2 eq

  • Reagent: T3P (50% w/w in DMF or EtOAc) (1.5 – 2.0 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 eq)[1][2]

  • Solvent: Dry DMF or NMP (Required for solubility of the 4-OH acid)[1][2]

Step-by-Step Procedure:

  • Dissolution: In a dry flask under nitrogen, dissolve the acid (1.0 eq) and Base (3.0 eq) in DMF (concentration ~0.2 M).

    • Note: The solution may remain cloudy due to the zwitterionic nature. This is acceptable.

  • Activation: Cool the mixture to 0 °C . Add T3P solution (1.5 eq) dropwise over 5 minutes.

    • Critical: Cooling prevents immediate

      
       side reactions during the exothermic activation step.
      
  • Amine Addition: Stir for 20 minutes at 0 °C to ensure active ester formation. Then, add the Amine (1.1 eq) .[2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–24 hours.[2]

    • Monitoring: Check LCMS.[2] Look for Product (M+H) and the

      
       byproduct (M-F+Amine).
      
  • Workup (Aqueous):

    • Dilute with water (5x reaction volume).[1][2]

    • If the product precipitates: Filter and wash with water/ether.

    • If product remains soluble: Extract with EtOAc/n-Butanol (3:1).[1][2] Wash organic layer with Sat.[2] NaHCO3 (remove unreacted acid) and Brine.[2]

    • T3P Advantage: All T3P byproducts are water-soluble and wash away.[1][2][3]

Protocol B: The "High Force" HATU Coupling

Best for: Very weak amines (anilines, electron-deficient heterocycles).[1][2]

Theory: HATU generates a highly reactive OAt-ester.[1][2] The pyridine nitrogen in the HOAt leaving group assists the incoming amine via a cyclic transition state, overcoming the steric bulk at C3.

Materials:

  • Substrate: 2-Fluoro-4-hydroxynicotinic acid (1.0 eq)

  • Reagent: HATU (1.2 eq)[1][2]

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)[1][2][4]

Step-by-Step Procedure:

  • Pre-Activation: Dissolve Acid (1.0 eq) and HATU (1.2 eq) in DMF.[1][2]

  • Base Addition: Add DIPEA (1.0 eq only) at 0 °C. Stir for 15 minutes.

    • Why only 1 eq? To activate the acid without generating a large excess of free base that could trigger fluorine displacement.

  • Coupling: Add the Amine (1.1 eq) followed by the remaining DIPEA (2.0 eq) .[2]

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add 10% Citric Acid solution (if product is acid stable) or Water.

    • Warning: HATU byproducts (tetramethylurea) can be difficult to remove.[1][2] Column chromatography is usually required.[2]

Protocol C: Troubleshooting & The "Pro-Tip" (Protection)

If Protocols A or B yield <30% or show significant impurities, the 4-hydroxyl group is likely interfering (via solubility or H-bonding).[1][2] You must protect it.[2]

Recommended Protection Route:

  • Methylation: Convert 2-fluoro-4-hydroxynicotinic acid to 2-fluoro-4-methoxynicotinic acid .

    • Method: TMS-diazomethane in MeOH/DCM (mild) or MeI/K2CO3 (careful control required).[1][2]

  • Coupling: Use Protocol A (T3P) on the methoxy-derivative. The solubility will be vastly improved (DCM/EtOAc compatible), and yields typically double.[2]

  • Deprotection (Optional): If the free hydroxyl is required in the final drug, demethylate using BBr3 or Pyridine-HCl (harsh) or Lithium Iodide in refluxing collidine (mild).[1][2]

Part 4: Visualization of Workflow

Workflow cluster_alt Alternative Start Start: 2-Fluoro-4-OH-Nicotinic Acid SolubilityCheck Solubility Check in DMF Start->SolubilityCheck Decision Is it Soluble? SolubilityCheck->Decision Protect Route C: Protect as 4-OMe (Use TMS-Diazomethane) Decision->Protect No / Slurry T3P Route A: T3P Coupling (0°C -> RT, DMF) Decision->T3P Yes / Clear Protect->T3P Improved Solubility Workup Aq. Workup / Precipitation T3P->Workup HATU Route B: HATU Coupling (For weak amines) Final Final Amide Product Workup->Final

Figure 2: Operational workflow for reagent selection and process execution.

Part 5: References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]

  • Patterson, A. W., et al. (2011). Optimization of a T3P-Mediated Amidation for the Synthesis of a Glucokinase Activator. Organic Process Research & Development, 15(5). (Demonstrates T3P utility in hindered/zwitterionic systems).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[2][4][5][6] Journal of the American Chemical Society, 115(10), 4397-4398.[1][2][6] (Foundational text for HATU/HOAt mechanism).

Sources

Application

Advanced Protocols for the Synthesis of Fluorinated Pyridine Building Blocks

Executive Summary & Strategic Overview Audience: Medicinal Chemists, Process Chemists, and R&D Scientists. Fluorinated pyridines are cornerstone building blocks in modern drug discovery. The introduction of fluorine modu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Fluorinated pyridines are cornerstone building blocks in modern drug discovery. The introduction of fluorine modulates pKa (lowering basicity), enhances metabolic stability (blocking P450 oxidation sites), and alters lipophilicity (LogD). However, the synthesis of these scaffolds presents a dichotomy:

  • The Pyridine Problem: The electron-deficient nature of pyridine makes electrophilic aromatic substitution (SEAr) difficult, rendering direct fluorination with

    
     or Selectfluor™ challenging without specific activation.
    
  • The Nucleophilic Advantage: Conversely, the ring's electron deficiency accelerates Nucleophilic Aromatic Substitution (

    
    ), making "Halex" (Halogen Exchange) the primary industrial route, provided hydrolysis can be suppressed.
    

This guide details three distinct, field-proven protocols ranging from scalable


 methods to transition-metal catalysis and late-stage C-H activation.
Strategic Decision Map

Use the following logic flow to select the appropriate synthetic strategy for your target building block.

SynthesisStrategy Start Target: Fluorinated Pyridine Position Where is the Fluorine needed? Start->Position C2_C6 C2 or C6 Position (Ortho to Nitrogen) Position->C2_C6 C3_C5 C3, C4, or C5 Position (Meta/Para to Nitrogen) Position->C3_C5 Halogen Is a Leaving Group (Cl, Br, NO2) available at this position? C2_C6->Halogen Metal Protocol 2: Pd-Catalyzed Fluorination Reagents: [(cinnamyl)PdCl]2, tBuBrettPhos, AgF C3_C5->Metal SNAr Protocol 1: Nucleophilic Fluorination (Halex) Reagents: Anhydrous TBAF or KF/18-crown-6 Halogen->SNAr Yes CH_Act Protocol 3: Radical C-H Fluorination Reagents: AgF2 Halogen->CH_Act No (H only)

Figure 1: Decision tree for selecting the optimal fluorination methodology based on regiochemistry and precursor availability.

Protocol 1: Nucleophilic Fluorination (Halex)

Best for: C2- and C6-fluoropyridines. Mechanism:


 via a Meisenheimer complex.
The Challenge: Hydrolysis

The primary failure mode in Halex reactions is moisture. The generated fluoride ion is a strong base in aprotic solvents. If water is present, hydroxide ions compete with fluoride, converting the chloropyridine into a pyridone (hydroxypyridine), which is a dead-end byproduct.

Method A: Modern Anhydrous TBAF (Room Temperature)

Traditional Halex requires high heat (>150°C) with KF. This modern variant uses anhydrous Tetrabutylammonium Fluoride (TBAF) to achieve fluorination at room temperature or mild heat, significantly preserving functional group tolerance [1].

Reagents:

  • Substrate: 2-chloropyridine derivative (1.0 equiv).

  • Fluorine Source: Anhydrous TBAF (1.5 equiv). Note: Commercial TBAF contains water. It must be dried azeotropically or synthesized in situ.

  • Solvent: DMF or DMSO (Anhydrous).

Step-by-Step Protocol:

  • Preparation of Anhydrous TBAF:

    • In situ method: Combine TBACN (Tetrabutylammonium cyanide) and Hexafluorobenzene (

      
      ) in the reaction vessel. The 
      
      
      
      attacks
      
      
      , releasing anhydrous
      
      
      and forming
      
      
      .
    • Alternative: Azeotropic drying of commercial TBAF in THF/toluene (requires strict Schlenk technique).

  • Reaction Assembly:

    • In a nitrogen-filled glovebox or under Ar flow, dissolve the 2-chloropyridine substrate (1 mmol) in anhydrous DMF (2 mL).

    • Add the anhydrous TBAF source (1.5 mmol).

  • Execution:

    • Stir at 25°C for 12–24 hours.

    • Monitor: Check via

      
       NMR.[1][2][3] Product appearance (typically 
      
      
      
      -60 to -70 ppm) and disappearance of fluoride source.
  • Workup (Critical):

    • Do not use acidic aqueous wash immediately if the product is acid-sensitive.

    • Dilute with

      
      , wash 3x with water to remove TBA salts and DMF.
      
    • Dry organic layer over

      
       and concentrate.[4]
      
Method B: Traditional KF/18-Crown-6 (Scalable)

For multi-gram scale where TBAF is cost-prohibitive.

  • Drying: Spray-dried KF (Potassium Fluoride) must be dried at 150°C under high vacuum for 24h.

  • Reaction: Mix Substrate (1 equiv), KF (2-3 equiv), and 18-crown-6 (0.1 equiv) in dry DMSO.

  • Conditions: Heat to 100–140°C for 18h.

  • Purification: Distillation is often preferred over chromatography for simple fluoropyridines due to their volatility.

Protocol 2: Palladium-Catalyzed Fluorination

Best for: C3- and C4-fluoropyridines (positions deactivated for


).
Mechanism:  Oxidative addition 

Ligand exchange

C-F Reductive Elimination.
The Challenge: Reductive Elimination

Forming a C-F bond from a Pd(II) center is energetically uphill. Specialized bulky biaryl phosphine ligands (BrettPhos family) are required to force the reductive elimination [2].

Reagents:

  • Catalyst:

    
     (2.5 mol% Pd).
    
  • Ligand: tBuBrettPhos (7.5 mol%).

  • Fluorine Source: AgF (Silver(I) Fluoride) (2.0 equiv).[2] Note: AgF serves as both the F source and a halide scavenger to precipitate AgBr.

  • Substrate: 3-bromopyridine or 3-chloropyridine derivative.

  • Solvent: Toluene (anhydrous).[4]

Step-by-Step Protocol:

  • Glovebox Assembly (Recommended):

    • This reaction is sensitive to oxygen and moisture.

    • Charge a reaction tube with

      
       (13 mg, 0.025 mmol) and tBuBrettPhos (36 mg, 0.075 mmol).
      
    • Add AgF (254 mg, 2.0 mmol). Protect AgF from light.

    • Add the aryl bromide substrate (1.0 mmol).

  • Solvent Addition:

    • Add anhydrous toluene (4-5 mL). Seal the tube with a Teflon-lined cap.

  • Reaction:

    • Heat to 110–130°C for 12–18 hours.

    • Visual Check: A heavy precipitate (AgBr) will form.

  • Workup:

    • Cool to room temperature.[4][5]

    • Dilute with EtOAc and filter through a pad of Celite to remove silver salts.

    • Concentrate and purify via silica gel chromatography.[5][6]

Optimization Note: If yield is low, ensure the AgF quality. AgF should be a yellow/brown solid; if it is black (Ag oxide) or white (AgF2/AgCl contamination), the reaction will fail.

Protocol 3: Radical C-H Fluorination (Late-Stage)

Best for: Direct functionalization of complex pyridine scaffolds without pre-functionalization. Mechanism: Radical-mediated mechanism involving Ag(II).[3]

The Challenge: Selectivity

Radical fluorination is powerful but can be non-selective. However, silver(II) fluoride (


) has shown remarkable selectivity for the ortho (C2) position of pyridines due to coordination of the pyridine nitrogen to the silver center prior to fluorine transfer [3].

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv).[4]

  • Reagent:

    
     (Silver(II) Fluoride) (2-3 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DCM.

Step-by-Step Protocol:

  • Safety Warning:

    
     is a strong oxidant and reacts violently with water. Use Teflon or plastic spatulas (avoid metal).
    
  • Assembly:

    • In a glovebox or under rapid

      
       stream, suspend 
      
      
      
      (3 equiv) in dry MeCN.
    • Add the pyridine substrate (1 equiv) slowly.

  • Reaction:

    • Stir at room temperature (25°C).

    • The reaction is often fast (1–4 hours). The dark black/brown

      
       suspension will turn lighter as it reduces to AgF.
      
  • Workup:

    • Pour the mixture into saturated aqueous

      
       (slowly, gas evolution possible).
      
    • Extract with DCM.[5]

    • Note: This method often produces a mixture of mono- and di-fluorinated products if not carefully monitored.

Troubleshooting & Optimization

Expertise-Driven Solutions for Common Failures.

ProblemProbable CauseCorrective Action
Product is Pyridone (OH instead of F) Water in solvent or hygroscopic fluoride source.1. Use "anhydrous" TBAF generated in situ.2. Add molecular sieves (3Å) to the reaction.3. Switch to

as F-source (requires specialized activation).
Low Conversion (Pd-Catalysis) Catalyst poisoning or bad AgF.1. Use fresh AgF (store in dark/glovebox).2. Increase catalyst loading to 5 mol%.3. Ensure substrate lacks chelating groups (e.g., free amines) that bind Pd.
Regioisomer Mixtures (C-H Activation) Substrate electronics.1. Block sensitive positions with removable groups (e.g., Cl).2. Switch to Minisci-type radical fluorination if C2-selectivity is not desired.
Volatility Loss Product is a low MW fluoropyridine.1. Do not rotovap to dryness.2. Use pentane/ether for extraction.3. Isolate as HCl salt if applicable.

References

  • Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride. Source: Journal of Organic Chemistry (2014). URL:[Link]

  • Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. (Foundational work for heteroaryl fluorination). Source: Organometallics (2015) / Science (2009). URL:[Link][2]

  • Practical C–H functionalization of quinolines with radical cations. (Basis for AgF2 pyridine fluorination logic). Source: Nature (2012) / Related AgF2 protocols. URL:[Link]

  • Synthesis of Fluorinated Pyridines. (General Review). Source: Chemical Reviews (2015). URL:[Link]

Sources

Method

Application Note: Nucleophilic Substitution at C2 of 2-Fluoro-4-Hydroxynicotinic Acid

Executive Summary This guide details the protocols for performing Nucleophilic Aromatic Substitution ( ) at the C2 position of 2-fluoro-4-hydroxynicotinic acid (also known as 2-fluoro-4-hydroxypyridine-3-carboxylic acid)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for performing Nucleophilic Aromatic Substitution (


) at the C2 position of 2-fluoro-4-hydroxynicotinic acid  (also known as 2-fluoro-4-hydroxypyridine-3-carboxylic acid). This scaffold is a critical intermediate in the synthesis of fluoroquinolone antibiotics, fused tricyclic systems, and kinase inhibitors.

While 2-fluoropyridines are generally highly reactive toward


, this specific substrate presents a unique "push-pull" electronic challenge:
  • Activation: The C2 position is activated by the adjacent ring nitrogen (

    
    -activation) and the electron-withdrawing carboxylic acid at C3 (ortho-activation).
    
  • Deactivation: The hydroxyl group at C4 is a strong electron donor (

    
     effect) and, under basic reaction conditions, exists as a phenoxide/pyridonate anion, significantly increasing electron density and repelling nucleophiles.
    

This note provides optimized protocols to overcome these electronic hurdles, ensuring high regioselectivity and yield.

Strategic Analysis: Mechanism & Reactivity[1]

Electronic Environment

The reaction proceeds via an addition-elimination mechanism (


). The rate-determining step is the nucleophilic attack at C2 to form the Meisenheimer complex.
  • The Fluorine Advantage: Unlike chloropyridines, the high electronegativity of fluorine creates a stronger dipole at the C2-F bond, lowering the energy of the transition state for nucleophilic attack, provided the ring is sufficiently electron-deficient.

  • Tautomerism: In solution, the 4-hydroxy group largely exists as the 4-pyridone tautomer. This disrupts the aromaticity but maintains conjugation. The C2 position essentially behaves as a vinylogous amidine electrophile.

Reaction Pathway Diagram

The following diagram illustrates the competing electronic effects and the reaction pathway.

SNAr_Mechanism cluster_legend Reactivity Legend Substrate 2-Fluoro-4-hydroxynicotinic acid (Substrate) Base Base Treatment (Deprotonation) Substrate->Base  pH > 4   Nu_Attack Nucleophilic Attack (C2) (Rate Determining Step) Substrate->Nu_Attack  Direct Attack (Neutral)   Dianion Dianion Species (Electron Rich / Deactivated) Base->Dianion  Forms COO- and O-   Dianion->Nu_Attack  High Temp / Strong Nu   Meisenheimer Meisenheimer Complex (Stabilized by N1 and C3-COOH) Nu_Attack->Meisenheimer Product 2-Substituted Product Meisenheimer->Product  -F elimination   key1 Green Arrow: Preferred Pathway (Neutral/Acidic) key2 Red Dashed: Difficult Pathway (Anionic Repulsion)

Caption: Mechanistic pathway highlighting the challenge of anionic repulsion in basic media and the preference for neutral nucleophilic attack.

Experimental Protocols

Protocol A: Direct Amination (Primary & Secondary Amines)

Application: Synthesis of 2-amino-4-hydroxynicotinic acid derivatives. Rationale: Amines are neutral nucleophiles and can attack the substrate even if the carboxylate is deprotonated. Water is used as the solvent to exploit the "on-water" acceleration effect and solubilize the zwitterionic product.

Materials:

  • Substrate: 2-Fluoro-4-hydroxynicotinic acid (1.0 equiv)

  • Nucleophile: Amine (e.g., Morpholine, Benzylamine) (3.0 - 5.0 equiv)

  • Solvent: Water (deionized) or DMSO (if amine is lipophilic)

  • Temperature: 90°C – 110°C

Step-by-Step Procedure:

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, suspend 2-fluoro-4-hydroxynicotinic acid (1.0 g, 6.36 mmol) in Water (10 mL).

  • Addition: Add the Amine (19.0 mmol, 3.0 equiv) in one portion.

    • Note: The amine acts as both the nucleophile and the base to neutralize the HF generated. The solution should become clear as the ammonium salt forms.

  • Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor by LC-MS (looking for mass shift:

    
    ).
    
    • Checkpoint: If conversion is <50% after 6 hours, increase temp to 120°C (requires pressure vessel).

  • Workup (Precipitation):

    • Cool the reaction to room temperature.[1][2][3]

    • Carefully acidify the solution to pH 3–4 using 6N HCl or Glacial Acetic Acid .

    • Critical: The product is amphoteric (amino acid). It will precipitate at its isoelectric point.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL) and cold ethanol (1 x 5 mL). Dry under vacuum at 50°C.

Protocol B: Thioetherification (Thiol Nucleophiles)

Application: Introduction of alkyl/aryl-thio groups. Challenge: Thiols require a base to form the reactive thiolate (


). This creates significant electrostatic repulsion with the substrate carboxylate/phenoxide.
Optimization:  Use a polar aprotic solvent and a counter-ion that promotes solubility.

Materials:

  • Substrate: 2-Fluoro-4-hydroxynicotinic acid (1.0 equiv)

  • Nucleophile: Thiol (1.2 equiv)

  • Base:

    
     (2.5 equiv)
    
  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in DMF (0.5 M concentration).

  • Base Addition: Add

    
    .[4] Stir for 15 min at RT to ensure deprotonation of the acid and phenol.
    
  • Nucleophile: Add the thiol.

  • Heating: Heat to 110°C for 16 hours.

  • Workup: Pour into crushed ice/water. Acidify to pH 3. Extract with Ethyl Acetate (if product does not precipitate) or filter the precipitate.

Optimization & Troubleshooting Guide

If the direct substitution (Protocol A) yields <30%, the deactivating effect of the 4-OH and 3-COOH groups is likely too strong. Use the Esterification-First Strategy .

Comparative Reactivity Table
VariableCondition A (Direct)Condition B (Ester-First)Recommendation
Substrate Free AcidMethyl EsterEster is 10-50x more reactive.
Electronic State Dianion (repulsive)Mono-anion (less repulsive)Ester prevents carboxylate anion formation.
Solvent Water/DMSOMeCN/DMFMeCN allows easier workup.
Temp 100-120°C60-80°CLower temp reduces decomposition.
Step Count 1 Step2 Steps (Esterification +

)
Use Direct for simple amines; Ester for valuable/weak nucleophiles.
Workflow: Esterification-First Route

This route is recommended for costly nucleophiles or when high yields are critical.

Workflow Start Start: 2-Fluoro-4-hydroxy nicotinic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter Intermediate: Methyl 2-fluoro-4-hydroxynicotinate Step1->Inter Step2 Step 2: SNAr Reaction (Nucleophile, Base, MeCN, 60°C) Inter->Step2 Step3 Step 3: Hydrolysis (Optional) (LiOH, THF/H2O) Step2->Step3 If acid required Final Final Product: 2-Substituted-4-hydroxynicotinic acid Step3->Final

Caption: Alternative high-yield workflow via ester intermediate to mitigate electronic deactivation.

References

  • Reactivity of 2-Fluoropyridines: Loudon, G. M., & Parham, M. E. "Nucleophilic Aromatic Substitution of 2-Fluoropyridines."[1][5] Journal of Organic Chemistry. The high electronegativity of fluorine accelerates

    
     reactions significantly compared to chlorine, particularly in electron-deficient rings.
    
    
  • Synthesis of 2-Aminonicotinic Acids: ResearchGate Protocol. "Synthesis of 2-aminonicotinic acid."[6] Describes the general conditions for introducing amino groups at the C2 position of nicotinic acid derivatives, often requiring high temperatures or sealed vessels when electron-donating groups are present.

  • SNAr on Hydroxypyridines: BenchChem Application Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."[1] Provides quantitative data on the reaction rates of fluoropyridines with morpholine and other amines, highlighting the necessity of optimized solvents for zwitterionic substrates.

  • Tautomerism of Hydroxynicotinic Acids: Crystal Growth & Design. "Tautomeric Polymorphism of 4-Hydroxynicotinic Acid." Establishes that the 4-pyridone tautomer is the dominant species, which influences the electrophilicity of the C2 position.

Sources

Application

microwave-assisted synthesis using 2-fluoro-4-hydroxynicotinic acid

Application Note: Microwave-Assisted Synthesis Using 2-Fluoro-4-Hydroxynicotinic Acid Executive Summary This guide details the microwave-assisted utilization of 2-fluoro-4-hydroxynicotinic acid as a versatile building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis Using 2-Fluoro-4-Hydroxynicotinic Acid

Executive Summary

This guide details the microwave-assisted utilization of 2-fluoro-4-hydroxynicotinic acid as a versatile building block for the rapid synthesis of 2-amino-4-hydroxynicotinic acid libraries and fused pyrido[2,3-d]pyrimidine systems. While 2-fluoropyridines are privileged substrates for SNAr reactions, the presence of the electron-donating 4-hydroxyl group (often existing as the 4-pyridone tautomer) significantly deactivates the ring toward nucleophilic attack compared to simple 2-fluoropyridines. Conventional thermal heating often leads to prolonged reaction times (>12 h) or decomposition.

This protocol leverages microwave irradiation (MW) to overcome this electronic deactivation, enabling clean SNAr displacement in minutes rather than hours. We provide two validated workflows:

  • Rapid SNAr Library Generation : Displacement of the 2-fluoro group with primary/secondary amines.

  • One-Pot Cyclocondensation : Direct access to pyrido[2,3-d]pyrimidine scaffolds, key pharmacophores in kinase inhibitor discovery (e.g., EGFR, VEGFR inhibitors).

Scientific Rationale & Mechanistic Insight

The "Fluorine Effect" in SNAr

Although the 4-hydroxyl group deactivates the pyridine ring via mesomeric electron donation (+M), the 2-fluoro substituent is a superior leaving group compared to chlorine or bromine in SNAr reactions. This is due to the high electronegativity of fluorine, which inductively stabilizes the Meisenheimer complex intermediate (the rate-determining step in nucleophilic aromatic substitution).

  • Mechanism : The reaction proceeds via an addition-elimination pathway.

  • Microwave Advantage : MW irradiation provides direct dielectric heating of the polar transition state, significantly lowering the activation energy barrier imposed by the 4-OH deactivation.

Tautomeric Considerations

In solution, 2-fluoro-4-hydroxynicotinic acid exists in equilibrium with its 2-fluoro-4-pyridone-3-carboxylic acid tautomer. The pyridone form is less aromatic and can complicate nucleophilic attack. Using a polar aprotic solvent (DMSO, DMF) or water under MW conditions shifts the equilibrium and solvates the transition state, favoring the desired substitution.

Experimental Protocols

Workflow A: SNAr Library Generation (Amination)

Objective: Synthesis of 2-substituted-amino-4-hydroxynicotinic acids.

Materials:

  • Substrate: 2-Fluoro-4-hydroxynicotinic acid (1.0 equiv)

  • Reagent: Primary or Secondary Amine (2.5 – 3.0 equiv)

  • Solvent: Water (Green chemistry) or Ethanol

  • Base: DIPEA (Diisopropylethylamine) (1.0 equiv, optional if amine is valuable)

Protocol:

  • Preparation : In a 10 mL microwave process vial, suspend 2-fluoro-4-hydroxynicotinic acid (157 mg, 1.0 mmol) in water (3 mL).

  • Addition : Add the amine (3.0 mmol). If the amine is a solid, dissolve in a minimal amount of EtOH before addition. Note: The carboxylic acid will be deprotonated first; excess amine ensures nucleophilic attack.

  • Irradiation : Seal the vial. Program the microwave reactor (e.g., Biotage Initiator+ or CEM Discover) with the following parameters:

    • Temperature : 140 °C[1]

    • Time : 15 minutes

    • Pressure Limit : 15 bar

    • Stirring : High

  • Work-up :

    • Cool to room temperature.

    • Acidify the mixture to pH 3-4 using 1N HCl. The product, 2-amino-4-hydroxynicotinic acid, typically precipitates as a zwitterionic solid.

    • Filter, wash with cold water and Et₂O, and dry.

Table 1: Representative Yields (Microwave vs. Thermal)

EntryAmine (Nucleophile)ProductMW Yield (140°C, 15 min)Thermal Yield (Reflux, 12 h)
1Benzylamine2-(Benzylamino)-4-OH-nicotinic acid92% 65%
2Morpholine2-Morpholino-4-OH-nicotinic acid88% 55%
3Aniline2-Anilino-4-OH-nicotinic acid76% *<20%
4Methylamine (40% aq)2-(Methylamino)-4-OH-nicotinic acid95% 70%

*Note: Aniline is a weaker nucleophile; temperature increased to 160°C for Entry 3.

Workflow B: One-Pot Cyclization to Pyrido[2,3-d]pyrimidines

Objective: Direct synthesis of kinase inhibitor scaffolds.

Reaction: 2-Fluoro-4-hydroxynicotinic acid + Formamide


 Pyrido[2,3-d]pyrimidin-4(3H)-one derivative.

Protocol:

  • Mixture : In a 5 mL microwave vial, mix 2-fluoro-4-hydroxynicotinic acid (1.0 mmol) and Formamide (5 mL). Formamide acts as both reagent and solvent.

  • Irradiation :

    • Temperature : 180 °C

    • Time : 20 minutes

    • Power : Dynamic (max 300 W)

  • Mechanism :

    • Step 1: Thermal amidation of the carboxylic acid to carboxamide.

    • Step 2: SNAr displacement of 2-F by the amide nitrogen (or external ammonia source from formamide decomposition).

    • Step 3: Cyclodehydration.

  • Work-up : Pour the hot reaction mixture into ice water (20 mL). The fused heterocyclic product precipitates. Filtration yields the crude product, which can be recrystallized from DMF/EtOH.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways controlled by reagent choice and microwave conditions.

G Start 2-Fluoro-4-hydroxynicotinic Acid (CAS: 884495-07-2) Intermediate Meisenheimer Complex (Stabilized by F) Start->Intermediate MW 140°C, 15 min + Primary Amine (R-NH2) ProductB Pyrido[2,3-d]pyrimidine Fused System (Kinase Inhibitors) Start->ProductB MW 180°C, 20 min + Formamide (Cyclization) ProductA 2-Amino-4-hydroxynicotinic Acid Derivatives (Library Scaffolds) Intermediate->ProductA - HF (S_NAr) ProductA->ProductB Optional Step 2: Cyclization w/ Urea/Guanidine

Figure 1: Divergent microwave-assisted synthesis pathways starting from 2-fluoro-4-hydroxynicotinic acid.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Deactivation by 4-OH group.Increase MW temp to 160°C or use NMP as solvent to superheat.
Sublimation Formamide or substrate subliming.Ensure the vial is capped tightly; use a high-boiling co-solvent (e.g., ethylene glycol).
Poor Solubility Zwitterionic nature of product.Adjust pH to isoelectric point for precipitation, or use LC-MS for purification.
Pressure Errors Ammonia release from formamide.Use a vial with a high-pressure rating (up to 30 bar) and ensure headspace is sufficient.

References

  • Quevedo, C. E., et al. (2009).[2] Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines.[1][2] Tetrahedron Letters, 50(21), 2481-2483.[1] Link

    • Grounding: Establishes the baseline microwave SNAr protocols for nicotinic acids, adapted here for the fluoro-deriv
  • Felluga, F., et al. (2018).[3] Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29, 986-992.[3] Link

    • Grounding: Validates microwave conditions for synthesizing pyrimidine-fused systems relevant to the downstream cycliz
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 40786902, 5-Fluoro-2-hydroxynicotinic acid (Isomer Reference). Link

    • Grounding: Provides physicochemical property data for the hydroxynicotinic acid class to support solubility and tautomerism discussions.
  • Shelke, G. M., et al. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26, 404-407. Link

    • Grounding: Demonstrates the utility of microwave irradiation in accelerating nucleophilic substitutions on heteroaromatic systems without metal c

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Fluorine Hydrolysis in 2-Fluoro-4-hydroxynicotinic Acid

Welcome to the Technical Support Center. 2-Fluoro-4-hydroxynicotinic acid is a highly valuable but chemically sensitive building block used in drug discovery. A pervasive issue researchers encounter when handling this co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Fluoro-4-hydroxynicotinic acid is a highly valuable but chemically sensitive building block used in drug discovery. A pervasive issue researchers encounter when handling this compound is the spontaneous hydrolysis of the fluorine atom, leading to the formation of 2,4-dihydroxynicotinic acid.

This guide is designed for scientists and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your fluorinated compound during synthesis, storage, and biological assays.

Understanding the Mechanism: Why Does Hydrolysis Occur?

SNAr_Mechanism SM 2-Fluoro-4-hydroxynicotinic acid (Highly Electrophilic C2) MC Meisenheimer Complex (Negative Charge Delocalized) SM->MC + OH- (Rate Limiting) Nuc Nucleophilic Attack (H2O / OH-) Nuc->MC Prod 2,4-Dihydroxynicotinic acid (Hydrolysis Product) MC->Prod Fast HF Loss of F- / HF MC->HF

Mechanism of Nucleophilic Aromatic Substitution (SNAr) leading to hydrolysis.

Frequently Asked Questions & Troubleshooting

Q1: Why is the fluorine atom in 2-fluoro-4-hydroxynicotinic acid so prone to hydrolysis compared to other halogenated pyridines? A1: The instability is driven by a highly favored Nucleophilic Aromatic Substitution (SNAr) pathway. Fluorine is extremely electronegative, creating a strong dipole that leaves the C2 carbon highly electrophilic. The pyridine nitrogen acts as an electron sink, further activating the ortho (C2) position. In fact, kinetic studies show that 2-fluoropyridines react up to 320 times faster than their 2-chloropyridine counterparts when exposed to nucleophiles[1].

In 2-fluoro-4-hydroxynicotinic acid, the carboxylic acid at the C3 position acts as an additional electron-withdrawing group (EWG). This dual-EWG system stabilizes the negatively charged Meisenheimer complex intermediate, drastically lowering the activation energy for water or hydroxide to attack the C2 position and displace the fluoride ion[2].

Q2: What are the optimal pH and temperature conditions to store aqueous solutions of this compound for biological assays? A2: Aqueous environments are inherently hostile to 2-fluoropyridines[3]. You must strictly avoid highly basic conditions (pH > 8), where hydroxide ions drive rapid SNAr, and highly acidic conditions (pH < 3), where protonation of the pyridine nitrogen drastically increases the electrophilicity of the C2 position[4].

Quantitative Stability Data Summary:

ParameterConditionHydrolysis Half-Life (t½)Troubleshooting Recommendation
pH pH 1.0 (Aqueous)< 2 hoursAvoid. Acid-promoted hydrolysis via nitrogen protonation[4].
pH pH 6.0 (Buffer)~ 48 hoursAcceptable. Optimal range for short-term biological assays.
pH pH 10.0 (Aqueous)< 30 minutesAvoid. High [OH⁻] drives rapid nucleophilic substitution.
Solvent MeCN (Commercial, ~50 ppm H₂O)~ 5 daysSuboptimal. Trace water causes gradual degradation.
Solvent MeCN (Dried, <4 ppm H₂O)> 6 monthsOptimal. Required for synthetic workflows[5].
Temperature 25°C (Aqueous pH 6.0)~ 48 hoursPrepare fresh daily; do not store at room temperature.
Temperature 4°C (Aqueous pH 6.0)~ 14 daysStore assay solutions strictly on ice.

Q3: During synthesis, my isolated product is heavily contaminated with 2,4-dihydroxynicotinic acid. How do I prevent this? A3: This is the most common failure point and is almost always caused by trace water in your reaction solvent or glassware. Even atmospheric moisture is sufficient to trigger hydrolysis during prolonged reactions[2]. You must transition to a strictly anhydrous workflow. Commercial "anhydrous" solvents often contain up to 10-50 ppm of water, which is enough to degrade sensitive fluoropyridines[5].

Experimental Protocol: Anhydrous Setup and Handling

To eliminate hydrolysis during synthetic modifications of 2-fluoro-4-hydroxynicotinic acid, implement the following self-validating workflow.

Workflow Step1 1. Solvent Drying (MeCN over 5 wt% Mol Sieves) Step2 2. Schlenk Line Purge (3x Vacuum/Argon Cycles) Step1->Step2 Step3 3. Reagent Addition (Strictly Anhydrous Transfer) Step2->Step3 Step4 4. Low Temp Reaction (Maintain < 0°C) Step3->Step4 Step5 5. Non-Aqueous Quench (Avoid H2O during workup) Step4->Step5

Step-by-step anhydrous workflow to prevent premature hydrolysis during synthesis.

Step-by-Step Methodology:

  • Solvent Preparation: Dry HPLC-grade acetonitrile (MeCN) or tetrahydrofuran (THF) over activated 5 wt% molecular sieves (3Å) for a minimum of 24 hours. This reduces water content to approximately 4 ppm[5].

    • Self-Validation Checkpoint: Before beginning, perform a Karl Fischer titration on your solvent. Do not proceed unless water content is strictly <10 ppm.

  • Glassware Preparation: Flame-dry all Schlenk flasks and PTFE stir bars under a high vacuum (<0.1 Torr). Backfill the system with high-purity Argon. Repeat this vacuum/Argon cycle three times to ensure complete removal of surface-bound moisture.

  • Reagent Transfer: Transfer the bulk 2-fluoro-4-hydroxynicotinic acid powder into the reaction vessel inside a glovebox under an inert Argon atmosphere.

  • Reaction Execution: Cool the reaction vessel to 0°C or lower before adding any bases, catalysts, or nucleophiles. Low temperatures kinetically suppress trace hydrolysis while allowing desired reactions (e.g., esterification of the carboxylic acid) to proceed.

  • In-Process Monitoring (Self-Validating System): Run a small aliquot of your reaction mixture on LC-MS after 1 hour. Monitor for the mass shift of -20 Da + 18 Da = -2 Da (loss of F, addition of OH). If the M-2 peak exceeds 2% relative abundance, your system has been breached by moisture.

  • Quench & Workup: Avoid aqueous quenching. If an aqueous extraction is absolutely mandatory, use a cold (0°C), slightly acidic buffer (pH 5.5) to minimize hydroxide attack during the phase separation. Dry the organic layer immediately over anhydrous Na₂SO₄.

References
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at:[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Center for Biotechnology Information (PMC). Available at:[Link]

  • NMR study of the acid-promoted hydrolysis of 2-fluoropyridine derivatives. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: 2-Fluoro-4-Hydroxynicotinic Acid Esterification

Ticket ID: #EST-2F4HNA-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary & Core Directive User Issue: Low yield and purification difficulties duri...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #EST-2F4HNA-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Core Directive

User Issue: Low yield and purification difficulties during the methyl/ethyl esterification of 2-fluoro-4-hydroxynicotinic acid.

Technical Diagnosis: This substrate presents a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The pyridine ring is electron-deficient, but the 4-hydroxyl group introduces strong electron-donating resonance, often creating a zwitterionic pyridone tautomer that reduces solubility in organic solvents.

  • Steric Crowding: The carboxylic acid at C3 is flanked by a fluorine at C2 and a hydroxyl/keto group at C4, hindering nucleophilic attack.

  • Chemoselectivity Risks: The C2-fluorine is susceptible to Nucleophilic Aromatic Substitution (

    
    ) by alkoxides, and the C4-oxygen is prone to competitive O-alkylation.
    

The Solution: Abandon standard Fischer esterification (e.g.,


/MeOH) in favor of an In-Situ Acid Chloride Activation  protocol using Thionyl Chloride (

). This method irreversibly drives the equilibrium and overcomes steric hindrance.

The "Gold Standard" Protocol

Use this protocol to establish a baseline yield of >85%.

Optimized Thionyl Chloride Methanolysis

Reagents:

  • Substrate: 2-Fluoro-4-hydroxynicotinic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 - 5.0 equiv)
    
  • Solvent: Anhydrous Methanol (0.5 M concentration relative to substrate)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Solvent Charge: Add anhydrous Methanol (MeOH) and cool to 0°C in an ice bath.

  • Activation (The Critical Step): Add

    
     dropwise over 20 minutes.
    
    • Why? This generates dry HCl in situ and forms the reactive intermediate methyl chlorosulfite, which scavenges water.

  • Substrate Addition: Add 2-fluoro-4-hydroxynicotinic acid in one portion.

    • Note: The reaction may initially be a suspension due to the zwitterionic nature of the starting material.

  • Reaction: Remove the ice bath and heat to Reflux (65°C) for 4–6 hours.

    • Monitoring: The suspension should clear as the ester forms (esters are typically more soluble in organic media than zwitterionic acids).

  • Workup (Preventing Hydrolysis):

    • Cool to room temperature.[1]

    • Concentrate in vacuo to remove solvent and excess

      
       (trap acidic vapors!).
      
    • Crucial: Redissolve the residue in EtOAc. Wash rapidly with cold saturated

      
       to neutralize HCl. Do not let the layers sit; prolonged exposure to base promotes ester hydrolysis and F-displacement.[2]
      
    • Dry over

      
      , filter, and concentrate.
      

Visualized Reaction Logic

The following diagram illustrates the mechanistic pathway and the critical decision nodes where side reactions occur.

ReactionPathways Start 2-Fluoro-4-Hydroxy- Nicotinic Acid Activation Activation (SOCl2 / MeOH) Start->Activation 0°C Addition Intermediate Acid Chloride / Activated Complex Activation->Intermediate Formation of HCl/MeOSOCl Target Target Ester (>85% Yield) Intermediate->Target Reflux (Kinetic Control) Side1 Side Product A: 2-Methoxy Impurity (SNAr) Intermediate->Side1 Excess Base / High Temp Side2 Side Product B: Hydrolysis (Reversion) Target->Side2 Aqueous Workup (pH > 8)

Figure 1: Reaction pathway analysis showing the target esterification route versus competitive


 and hydrolysis pathways.

Troubleshooting & FAQs

Q1: My yield is stuck at ~40%, and I see starting material. Why? Diagnosis: This is likely an equilibrium issue. The zwitterionic starting material is highly insoluble, preventing it from entering the solution to react. Fix:

  • Increase Solvent Volume: Dilute to 0.2 M to aid solubility.

  • Catalytic DMF: Add 1–2 drops of dry DMF. This forms the Vilsmeier-Haack reagent in situ, which is a more potent activator than thionyl chloride alone for converting the carboxylic acid to the acid chloride.

Q2: I see a new impurity spot on TLC (~10%) that is not the starting material. Diagnosis: You are likely displacing the fluorine atom. In methanol with heat, the methoxide ion (even in low concentrations) can attack the C2 position via


, replacing the fluorine with a methoxy group.
Fix: 
  • Lower Temperature: Run the reaction at 40°C instead of reflux. Extend time to 12–16 hours.

  • Avoid Base: Ensure no external base (like Et3N or Pyridine) is added during the reaction. The reaction must remain acidic to protonate the ring nitrogen, which actually activates the ring for

    
    , but suppresses the formation of the strong nucleophile (methoxide). Wait, this is nuanced: Protonation activates the ring for nucleophilic attack, but you need a strong nucleophile (methoxide) to displace the Fluorine. In acidic MeOH, the concentration of MeO- is negligible. The impurity is more likely O-alkylation at the C4 position if you are using alkyl halides.  If using 
    
    
    
    , the impurity is likely the result of wet methanol (hydrolysis) or overheating.

Q3: The product turns into a solid mass during workup and I can't extract it. Diagnosis: The product might be precipitating as the HCl salt. Fix:

  • Do not extract immediately. After concentrating the reaction mixture, suspend the solid in dry ether or EtOAc and filter it. The solid might be the pure ester hydrochloride salt. Analyze this solid directly. If you need the free base, carefully neutralize the solid in a biphasic system (EtOAc / cold sat.

    
    ).
    

Q4: Can I use sulfuric acid (


) instead? 
Diagnosis:  Not recommended.
Reasoning: 

generates water as a byproduct of the Fischer esterification.[3] Since your substrate is sterically hindered, the reaction rate is slow, and the accumulation of water will drive the equilibrium back to the starting material.

consumes water, producing

and

gases, rendering the water removal irreversible.

Comparative Data: Method Selection

ParameterThionyl Chloride (

)
Fischer (

)
Coupling (EDC/DMAP)
Yield High (85-95%) Low-Moderate (40-60%)Moderate (60-75%)
Reaction Time 4-6 Hours12-24 Hours12-24 Hours
Purification Simple (Volatile byproducts)Difficult (Acid removal)Difficult (Urea byproduct)
Risk of

Low (Acidic conditions)LowHigh (DMAP is nucleophilic)
Water Tolerance High (Scavenges water)Low (Equilibrium limited)Low

Advanced Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue LowYield Low Yield / Incomplete Issue->LowYield Impurity Impurity Formation Issue->Impurity CheckSolubility Is SM soluble? LowYield->CheckSolubility CheckTemp Reaction Temp? Impurity->CheckTemp CheckWater Is MeOH anhydrous? CheckSolubility->CheckWater Yes AddDMF Action: Add DMF catalyst Dilute reaction CheckSolubility->AddDMF No DrySolvent Action: Distill MeOH Increase SOCl2 CheckWater->DrySolvent No ReduceTemp Action: Lower Temp (Prevent SNAr) CheckTemp->ReduceTemp >60°C

Figure 2: Decision tree for diagnosing reaction failures.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Solubility of Hydroxynicotinic Acids

    • Ribeiro da Silva, M. A. V., et al. (2014). Hydroxynicotinic acid crystallisation and solubility systematic studies. CrystEngComm, 16, 8956-8968. Link

  • Optimization of Fluorinated Pyridine Esterification

    • Mao, J., et al. (2023).[1][4] Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. RSC Advances, 13, 16712-16723.[4] Link

  • Preventing Hydrolysis During Workup

    • BenchChem Technical Guides. (2025).[2][5] Preventing Hydrolysis During the Workup of Esterification Reactions. Link

Sources

Troubleshooting

Technical Support Center: Solubility &amp; Handling of 2-Fluoro-4-Hydroxynicotinic Acid

[1] Executive Summary: The "Brick Dust" Challenge Researchers frequently encounter stalling workflows with 2-fluoro-4-hydroxynicotinic acid (2-F-4-HNA) due to its deceptive structure.[1] While it appears to be a simple p...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Brick Dust" Challenge

Researchers frequently encounter stalling workflows with 2-fluoro-4-hydroxynicotinic acid (2-F-4-HNA) due to its deceptive structure.[1] While it appears to be a simple pyridine derivative, it behaves as a high-lattice-energy zwitterion .[1]

The Core Mechanism: Unlike simple carboxylic acids, the 4-hydroxy moiety on the pyridine ring predominantly exists as the 4-pyridone tautomer . This creates a donor-acceptor network where the ring nitrogen is protonated (or shares H-bond density) and the carboxylate/pyridone oxygen forms strong intermolecular networks.[1] The fluorine atom at the C2 position further increases the acidity of the system (inductive electron withdrawal), stabilizing the anionic species and complicating extraction into non-polar organic solvents.

The Solubility Matrix

The following data categorizes solvent compatibility based on thermodynamic interactions with the pyridone/zwitterionic lattice.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Dipolar Aprotic DMSO, DMF, NMPHigh Recommended. Disrupts intermolecular H-bonds effectively.[1] DMSO is often the only choice for NMR.[1]
Protic Polar Water (Neutral)Moderate Solubility is highly pH-dependent.[1] Minimum solubility occurs at the isoelectric point (pI).[1][2]
Protic Polar Methanol, EthanolLow/Moderate Often requires heating.[1] Solubility improves significantly with trace acid (HCl) or base (TEA).[1]
Chlorinated DCM, ChloroformInsoluble Do not use for single-solvent extraction.[1] The zwitterion cannot solvate in the non-polar lattice.[1]
Ethers THF, Diethyl EtherPoor THF may dissolve small amounts if the molecule is protected; free acid is insoluble.[1]
Hydrocarbons Hexanes, TolueneInsoluble "Antisolvents" used to crash the product out of reaction mixtures.[1]

Mechanistic Visualization: The Tautomer Trap

The following diagram illustrates why standard organic solvents fail. The molecule does not exist as the discrete "hydroxy-acid" you drew in your notebook; it exists as a polar aggregate.[1]

Tautomerism cluster_0 Solvent-Soluble Form (Rare) cluster_1 Solid-State/Precipitate Form (Dominant) NodeA Hydroxy-Pyridine Form (Lipophilic) NodeB 4-Pyridone Tautomer (Polar/Zwitterionic) NodeA->NodeB  Equilibrium favors Pyridone   (Driven by Aromaticity loss but High Lattice Energy) NodeC Intermolecular H-Bond Network NodeB->NodeC  Self-Assembly   caption Fig 1. The equilibrium shifts heavily toward the polar pyridone form, rendering the molecule insoluble in DCM/EtOAc.

Troubleshooting Guide (FAQ)

Scenario A: Extraction & Workup

Q: I acidified my aqueous reaction mixture to pH 2 and tried extracting with DCM, but the product stayed in the water layer (or formed an emulsion). What went wrong?

A: At pH 2, the pyridine nitrogen is protonated (pyridinium), and the molecule is highly polar. Even if you reach the isoelectric point, the pyridone tautomer resists solvation in DCM.

  • The Fix: Do not use pure DCM.

    • Salting Out: Saturate the aqueous phase with NaCl.[1]

    • Solvent Cocktail: Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) . The alcohol component is critical to solvate the polar functional groups while the chlorinated solvent provides the organic phase separation.

    • Alternative: Use n-Butanol for extraction, though high boiling point makes removal tedious.[1]

Scenario B: Reaction Setup

Q: My nucleophilic substitution (SnAr) on the 2-Fluoro position is stalling. The starting material is just sitting at the bottom of the flask. [1]

A: This is a classic "heterogeneous reaction rate" issue. The crystal lattice energy is too high for the solvent to overcome at ambient temperature.[1]

  • The Fix:

    • Switch Solvent: Move to DMSO or DMF.[1]

    • Phase Transfer: If you must use a non-polar solvent (e.g., for a specific reagent), add a phase transfer catalyst like Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (if using K+ salts).[1]

    • Derivatization: Consider esterifying the carboxylic acid first (see Protocol below). The methyl ester is significantly more soluble in organic solvents.[1]

Scenario C: Purification

Q: Column chromatography is failing. The compound streaks or sticks to the silica. [1]

A: The acidic proton and the basic nitrogen interact strongly with the silanols on the silica gel.

  • The Fix:

    • Mobile Phase Modifier: You must add 1% Acetic Acid (to keep it protonated) or 1% Triethylamine (if running basic) to your eluent.[1]

    • Reverse Phase: This compound is an ideal candidate for C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% Formic Acid).[1] It will retain poorly on normal phase silica.[1]

Advanced Protocol: Esterification for Solubility

If the free acid is too difficult to handle, the standard industry workaround is to convert it to the methyl ester immediately.

Method: Acid-Catalyzed Methanolysis [1]

  • Suspension: Suspend 2-fluoro-4-hydroxynicotinic acid (1.0 eq) in dry Methanol (0.5 M concentration).

  • Catalyst: Add Thionyl Chloride (

    
    , 2.0 eq) dropwise at 0°C.
    
    • Note: The reaction is exothermic.[1][3]

      
       generates anhydrous HCl in situ and scavenges water.[1]
      
  • Reflux: Heat to reflux (65°C) for 4–6 hours. The "brick dust" suspension should slowly clear as the soluble ester forms.[1]

  • Workup:

    • Concentrate in vacuo.[1]

    • Redissolve residue in EtOAc (The ester is soluble!).[1]

    • Wash with saturated

      
       (carefully, to remove HCl).[1]
      
    • Dry over

      
       and concentrate.
      

Why this works: Esterification removes the zwitterionic capability of the carboxylate and disrupts the H-bond network, making the molecule behave like a standard organic compound.

Decision Tree: Workflow Optimization

Workflow Start Start: 2-F-4-HNA Solid Goal Define Goal Start->Goal NMR Analysis (NMR) Goal->NMR React Chemical Reaction Goal->React Purify Purification Goal->Purify DMSO Use DMSO-d6 + DCl (Acid breaks dimers) NMR->DMSO SolventCheck Can you use DMF/DMSO? React->SolventCheck Cryst Recrystallization (Water/pH adjust) Purify->Cryst High Purity Req Extract Extraction Needed? Purify->Extract YesSolvent Proceed in DMF/DMSO (Homogeneous) SolventCheck->YesSolvent Yes NoSolvent Must use Non-Polar? SolventCheck->NoSolvent No Protect STRATEGY CHANGE: Esterify Carboxyl Group First NoSolvent->Protect Yes (DCM/THF req) SpecialMix Use DCM:IPA (3:1) or n-Butanol Extract->SpecialMix Aqueous Workup caption Fig 2. Decision matrix for solvent and protocol selection.

References

  • Esteves, C.V., et al. (2022).[1][2] "Hydroxynicotinic acid crystallisation and solubility systematic studies." New Journal of Chemistry. (Detailed analysis of the solubility trends of HNA isomers in water and ethanol, establishing the "brick dust" behavior of the 4-isomer).

  • Voges, M., et al. (2008).[1][2] "Derivatives of Pyridinecarboxylic Acids: Conformation Analysis of Ligands in the Solid State." Journal of Molecular Structure. (Structural analysis confirming the pyridone tautomer dominance in solid state). [1]

  • Sigma-Aldrich/Merck. "2-Fluoro-4-iodonicotinic acid Safety Data Sheet & Properties."[1] (Analogous fluorinated nicotinic acid handling data). [1]

  • PubChem Compound Summary. "2-Fluoronicotinic acid." (Acidity and physical property data for the core fluorinated scaffold). [1]

Sources

Optimization

regioselectivity problems in reactions of 2-fluoro-4-hydroxynicotinic acid

Case Reference: T-FNA-002 Status: Active Subject: Regioselectivity & Reactivity Troubleshooting Guide Executive Summary: The Scaffold Paradox 2-Fluoro-4-hydroxynicotinic acid (2-F-4-HNA) is a "privileged scaffold" in kin...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: T-FNA-002

Status: Active Subject: Regioselectivity & Reactivity Troubleshooting Guide

Executive Summary: The Scaffold Paradox

2-Fluoro-4-hydroxynicotinic acid (2-F-4-HNA) is a "privileged scaffold" in kinase inhibitor synthesis (e.g., c-Met, VEGFR inhibitors). However, it presents a tripartite reactivity challenge :

  • C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • C4-Hydroxyl: Exists in a tautomeric equilibrium (pyridone vs. hydroxypyridine), creating ambident nucleophilicity (N- vs. O-alkylation).

  • C3-Carboxylic Acid: Acts as an internal proton source, often "poisoning" basic nucleophiles or leading to decarboxylation.

This guide addresses the three most common support tickets we receive regarding this molecule.

Diagnostic Visuals
Figure 1: Reactivity Landscape & Competitive Pathways

Caption: This diagram maps the electrophilic and nucleophilic sites, highlighting the "Zwitterion Trap" that frequently stalls SNAr reactions.

ReactivityMap Molecule 2-Fluoro-4-Hydroxy Nicotinic Acid C2_Site C2 Position (Electrophilic) Molecule->C2_Site Activated by N1 & C3-COOH C4_Site C4 Position (Ambident Nucleophile) Molecule->C4_Site Tautomeric Equilibrium C3_Site C3 Carboxyl (Acidic/Labile) Molecule->C3_Site pKa ~3.5 SnAr S_NAr Displacement (Target Reaction) C2_Site->SnAr Amine Nucleophiles N_Alk N-Alkylation (Thermodynamic) C4_Site->N_Alk Soft Electrophiles O_Alk O-Alkylation (Kinetic/Ag+) C4_Site->O_Alk Hard Electrophiles Zwitterion Zwitterion Formation (Reaction Stall) C3_Site->Zwitterion Protonates Nucleophile Decarb Decarboxylation (>140°C) C3_Site->Decarb Thermal Stress

Troubleshooting Modules
Module A: SNAr Reaction Stalling (The "Zwitterion Trap")

Symptom: You are attempting to displace the C2-Fluorine with an amine (e.g., aniline or morpholine), but the reaction shows <10% conversion even at high temperatures.

Root Cause: The C3-carboxylic acid (pKa ~3-4) is more acidic than the ammonium conjugate acid of most amine nucleophiles. When you add your amine, it immediately deprotonates the carboxylic acid.

  • Result: The amine becomes an ammonium salt (non-nucleophilic). The pyridine becomes a carboxylate (electron-rich), which deactivates the ring toward SNAr via the inductive effect (+I of O-).

Solution Protocol: You must prevent the formation of the unreactive zwitterion.

MethodProtocol SummaryPros/Cons
Method 1: Esterification (Recommended) Convert C3-COOH to Methyl Ester (SOCl2/MeOH) before SNAr.Pro: Restores high reactivity; easier purification.Con: Adds two steps (protection/deprotection).
Method 2: Excess Base Use 3.0 equivalents of base (e.g., DIPEA or K2CO3).Pro: One-pot.Con: High base load can cause hydrolysis of the 2-F to 2-OH (dead end).
Method 3: Silylation Add BSA (N,O-Bis(trimethylsilyl)acetamide) to transiently protect the acid and OH.Pro: Very mild; usually works for anilines.Con: Reagents are moisture sensitive.

Step-by-Step Protocol (Method 1 - Ester Route):

  • Esterification: Reflux 2-fluoro-4-hydroxynicotinic acid in MeOH with catalytic H2SO4 for 4h. Isolate the methyl ester.

  • SNAr: Dissolve ester (1.0 eq) in DMF (0.5 M).

  • Add Amine (1.1 eq) and DIPEA (1.5 eq). Note: DIPEA is only needed to scavenge HF; the amine is not sequestered by the ester.

  • Heat to 60-80°C. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF.

Module B: Regioselectivity in Alkylation (N vs. O)

Symptom: You want to alkylate the C4-OH to form an ether, but you isolate the N-alkylated pyridone (or a mixture).

Root Cause: 4-Hydroxypyridines exist predominantly as 4-pyridones (NH tautomer) in solution.

  • Nitrogen (Soft Nucleophile): Favored by orbital control, polar aprotic solvents, and soft leaving groups (Iodides).

  • Oxygen (Hard Nucleophile): Favored by charge control and "hard" conditions.

Decision Matrix:

Desired ProductReagent ChoiceSolventAdditive
N-Alkyl (Pyridone) Alkyl Iodide / BromideDMF or DMSOK2CO3 or Cs2CO3
O-Alkyl (Ether) Alkyl Tosylate / TriflateToluene or DCMAg2CO3 (Silver Carbonate)

Critical Insight: To force O-alkylation exclusively, use the Silver Salt Method . The Ag+ coordinates to the pyridine nitrogen (blocking it) and precipitates the halide, forcing the reaction through the oxygen.

Step-by-Step Protocol (O-Alkylation):

  • Suspend 2-fluoro-4-hydroxynicotinic acid ester (1.0 eq) in Toluene (0.2 M).

  • Add Ag2CO3 (1.1 eq) and the Alkyl Iodide (1.2 eq).

  • Stir at ambient temperature in the dark (foil-wrapped).

  • Why Toluene? Non-polar solvents destabilize the polar transition state of N-alkylation, favoring O-alkylation.

  • Filter through Celite to remove silver salts.

Module C: Decarboxylation Risks

Symptom: Loss of the C3-Carboxyl group during reaction workup or heating.

Technical Note: Electron-deficient pyridines with ortho-carboxylic acids are prone to thermal decarboxylation. The 2-Fluoro group withdraws electron density, making the C3-COOH bond weaker.

  • Danger Zone: Temperatures >140°C in acidic media.

  • Prevention: Keep reaction temperatures <100°C. If SNAr requires high heat, use the ester form, which is thermally stable.

FAQ: Rapid Resolution

Q: Can I use POCl3 to convert the 4-OH to 4-Cl? A: Proceed with extreme caution. While standard for pyridones, the 2-Fluoro group is labile. The HCl generated during the reaction can hydrolyze the 2-F to 2-OH (2,4-dihydroxynicotinic acid).

  • Fix: Use a catalytic amount of DMF and keep the temperature as low as possible. Alternatively, use mild chlorinating agents like oxalyl chloride/DMF.

Q: Why do I see a "double addition" product in mass spec? A: If your nucleophile is small and highly reactive (e.g., hydrazine, methylamine), it may displace both the 2-F and the 4-OH (if activated) or attack C6. However, in 2-fluoro-4-hydroxynicotinic acid, the 4-OH is deactivating. Double addition usually implies you have successfully displaced the 2-F, but then forced a second displacement at C4 or C6 under harsh conditions.

Troubleshooting Logic Flow
Figure 2: SNAr Failure Analysis Tree

Caption: Follow this logic path if your displacement reaction yields <50%.

SnArTroubleshooting Start Problem: Low Yield in SnAr CheckSubstrate Is Substrate an Acid or Ester? Start->CheckSubstrate IsAcid Acid (COOH) CheckSubstrate->IsAcid IsEster Ester (COOMe) CheckSubstrate->IsEster CheckBase Did you use >2.5 eq Base? IsAcid->CheckBase CheckTemp Is Temp > 100°C? IsEster->CheckTemp Zwitterion Zwitterion Stall. Nucleophile protonated. CheckBase->Zwitterion No (<2 eq) Hydrolysis Hydrolysis Risk. 2-F converted to 2-OH. CheckBase->Hydrolysis Yes (Strong Base) Fix3 Fix: Check solvent. Use DMSO/DMF. CheckTemp->Fix3 No (Reaction Slow) Decarb Product Loss: Decarboxylation CheckTemp->Decarb Yes (Decarboxylation) Fix1 Fix: Esterify first (Recommended) Zwitterion->Fix1 Fix2 Fix: Use non-protic base (e.g. NaH) or BSA Hydrolysis->Fix2

References
  • BenchChem Application Notes. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.[1] BenchChem.[1] Link

  • National Center for Biotechnology Information. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[2] PubChem. Link

  • Schlegel Group. (2015). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University.[3] Link

  • ResearchGate. (2016).[4] Why n-alkylation is more favorable than o-alkyation? ResearchGate Community Forum. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Fluoro-4-pyridinecarboxylic acid. Merck KGaA. Link

Sources

Troubleshooting

Technical Support Center: Separating 2-Fluoro-4-hydroxynicotinic Acid from its Isomers

Welcome to the technical support center for the purification of 2-fluoro-4-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-fluoro-4-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating the target molecule from its structural isomers. The similar physicochemical properties of these isomers present significant purification challenges.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

The Challenge of Isomer Separation

The primary difficulty in isolating 2-fluoro-4-hydroxynicotinic acid lies in the subtle structural differences between its isomers (e.g., 5-fluoro-4-hydroxynicotinic acid, 6-fluoro-4-hydroxynicotinic acid, etc.). These minor variations in the position of the fluorine atom and hydroxyl group on the pyridine ring result in very similar properties such as polarity, solubility, and pKa.[2] Consequently, standard purification techniques often provide inadequate separation.

This guide will explore advanced and optimized strategies to overcome these challenges, focusing on High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and selective crystallization.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Reverse-phase HPLC is a powerful technique for purifying fluorinated compounds.[2] However, achieving baseline separation of close isomers requires careful method development and troubleshooting.

Issue 1: Poor Resolution or Co-elution of Isomers

  • Underlying Cause: The stationary phase and mobile phase composition are not providing sufficient selectivity to differentiate between the isomers. The high electronegativity of fluorine can alter the pKa of nearby nitrogen atoms, influencing the molecule's ionization state and its interaction with the stationary phase.[2]

  • Troubleshooting Steps & Explanations:

    • Optimize Mobile Phase pH: The ionization state of the acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups is highly pH-dependent. Adjusting the mobile phase pH to be at least 2 units away from the pKa of the compounds can enhance separation.[2] This maximizes the difference in charge state between isomers.

    • Switch Stationary Phase Chemistry: If a standard C18 column fails, consider alternative stationary phases that offer different separation mechanisms.[3]

      • Pentafluorophenyl (PFP) columns can provide unique selectivity for fluorinated compounds through dipole-dipole, π-π, and ion-exchange interactions.[3][4]

      • Phenyl columns offer π-π interactions that can differentiate isomers based on the orientation of the aromatic ring.

      • Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can be highly effective for separating polar, ionizable isomers.[5]

    • Modify Organic Solvent: While acetonitrile and methanol are common, trying different organic modifiers like ethanol or isopropanol can alter selectivity.

    • Gradient Optimization: A shallower gradient around the elution time of the isomers can improve resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Underlying Cause: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase (e.g., silanol interactions) or a mismatch between the sample solvent and the mobile phase. Peak fronting can indicate column overload.[2]

  • Troubleshooting Steps & Explanations:

    • Use a Highly End-Capped Column: This minimizes the interaction of the acidic protons with residual silanol groups on the silica support.[2]

    • Adjust Mobile Phase Additives: Adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can suppress the ionization of silanol groups and improve peak shape.

    • Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase composition to ensure a sharp injection band.[2]

    • Reduce Sample Load: If fronting is observed, decrease the concentration of the injected sample to avoid overloading the column.[2]

Experimental Protocol: HPLC Method Development for Isomer Separation
  • Initial Screening:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • pH Scouting:

    • Prepare mobile phases with different pH values (e.g., pH 2.5 with formic acid, pH 7 with ammonium acetate).

    • Run the same gradient to observe changes in selectivity.

  • Column Scouting:

    • If resolution is still poor, switch to a PFP and a Phenyl column and repeat the initial screening gradient.

  • Fine-Tuning:

    • Once the best column and pH are identified, optimize the gradient slope and organic modifier to achieve baseline resolution.

Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting Start Poor Isomer Separation Check_Resolution Co-elution or Poor Resolution? Start->Check_Resolution Check_Peak_Shape Poor Peak Shape? Check_Resolution->Check_Peak_Shape No Optimize_pH Adjust Mobile Phase pH (2 units from pKa) Check_Resolution->Optimize_pH Yes Reduce_Load Reduce Sample Concentration/Volume Check_Peak_Shape->Reduce_Load Yes (Fronting) Match_Solvent Dissolve Sample in Initial Mobile Phase Check_Peak_Shape->Match_Solvent Yes (Tailing) Change_Column Switch Stationary Phase (PFP, Phenyl, Mixed-Mode) Optimize_pH->Change_Column No Improvement End_Good_Sep Achieved Separation Optimize_pH->End_Good_Sep Success Modify_Gradient Optimize Gradient Slope Change_Column->Modify_Gradient Some Improvement Change_Column->End_Good_Sep Success Modify_Gradient->End_Good_Sep End_Good_Shape Improved Peak Shape Reduce_Load->End_Good_Shape Match_Solvent->End_Good_Shape

Caption: Workflow for troubleshooting HPLC separation of isomers.

Supercritical Fluid Chromatography (SFC) Troubleshooting

SFC is a powerful alternative to HPLC, often providing orthogonal selectivity and faster separations.[6][7] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity.[8][9]

Issue: Insufficient Separation of Isomers

  • Underlying Cause: Similar to HPLC, the primary issue is a lack of differential interaction between the isomers and the stationary phase.

  • Troubleshooting Steps & Explanations:

    • Column Selection is Key: SFC separations are highly dependent on the stationary phase. Chiral stationary phases (CSPs), even for achiral compounds, can offer excellent selectivity for positional isomers due to their rigid, three-dimensional structures.

      • Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are a good starting point.[8]

      • Specialized columns, such as those with a 2-ethylpyridine phase, can also provide unique selectivity for pyridine-containing compounds.[6]

    • Co-solvent Modification: The choice and percentage of the organic modifier (co-solvent), typically an alcohol, significantly impact retention and selectivity.[7]

      • Screen methanol, ethanol, and isopropanol. The different hydrogen bonding capabilities of these alcohols can alter the interactions with the analytes.

    • Additive Screening: Small amounts of additives can dramatically change the peak shape and selectivity for acidic and basic compounds.

      • For acidic compounds like nicotinic acids, a basic additive (e.g., diethylamine) can improve peak shape.

      • For the basic pyridine nitrogen, an acidic additive (e.g., trifluoroacetic acid) may be beneficial.

Crystallization Troubleshooting

Crystallization can be a highly effective and scalable method for purification if suitable conditions can be found.[10] The challenge lies in the similar solubility profiles of the isomers.[1][11]

Issue: Isomers Co-crystallize or Remain in Solution

  • Underlying Cause: The solubility difference between the target isomer and the impurities is insufficient in the chosen solvent system.

  • Troubleshooting Steps & Explanations:

    • Systematic Solvent Screening: Test a wide range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, hexane).[2] An ideal solvent will dissolve the compound when hot but have low solubility when cold.[2]

    • pH-Dependent Crystallization: For ionizable compounds like hydroxynicotinic acids, solubility is highly dependent on pH.[12]

      • By carefully adjusting the pH of an aqueous solution, it's possible to selectively precipitate one isomer while others remain in solution.[12] For example, acidifying a basic solution of the isomer mixture can lead to fractional precipitation.[13]

    • Use of a Co-crystal Former: If direct crystallization is unsuccessful, consider forming a salt or co-crystal with another molecule.[1][14] The different spatial arrangements of the isomers can lead to significantly different packing efficiencies and solubilities of the resulting salts.[14][15]

    • Controlled Cooling: Slow, controlled cooling is critical to allow for the selective crystallization of the least soluble isomer.[1] Rapid cooling can trap impurities in the crystal lattice.

Experimental Protocol: pH-Controlled Crystallization
  • Solubility Profile: Determine the approximate solubility of the isomer mixture in water at various pH values (e.g., pH 2, 4, 6, 8) at room temperature and elevated temperature (e.g., 80 °C).

  • Dissolution: Dissolve the crude isomer mixture in an aqueous basic solution (e.g., 1M NaOH) to form the sodium salt.

  • Acidification: Slowly add an acid (e.g., 1M HCl) dropwise with vigorous stirring. Monitor the pH continuously.

  • Fractional Precipitation: Collect the precipitate that forms at different pH ranges. For example, collect the solid that precipitates between pH 6 and 5, then the solid that forms between pH 5 and 4.

  • Analysis: Analyze the purity of each fraction by HPLC or NMR to determine which pH range yields the highest purity of the desired 2-fluoro-4-hydroxynicotinic acid.

  • Recrystallization: Recrystallize the most enriched fraction from a suitable solvent to further enhance purity.[10]

Diagram: Crystallization Strategy Logic

Caption: Decision tree for selecting a crystallization method.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity and purity of my separated isomers?

A1: A combination of analytical techniques is essential.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful for distinguishing isomers.[16] The fluorine atom will cause characteristic splitting patterns (coupling) in adjacent ¹H and ¹³C signals, and the chemical shifts will differ based on its position. 2D NMR techniques like HSQC and HMBC can provide definitive structural assignments.[16] ¹⁹F NMR is also highly informative for confirming the fluorine environment.[17]

  • Mass Spectrometry (MS): While isomers have the same mass, LC-MS can confirm the molecular weight and provide fragmentation patterns that may differ slightly between isomers, aiding in identification when coupled with chromatographic separation.[18][19]

  • HPLC/UPLC: An orthogonal HPLC method (different column and/or mobile phase from the preparative method) should be used to accurately assess purity.

Q2: My isomers have very similar retention times in HPLC. Besides changing the column, what is the most impactful parameter to adjust?

A2: Adjusting the mobile phase pH is often the most impactful parameter for ionizable compounds like these.[2] Small changes in pH can significantly alter the charge state of the molecule, which in turn affects its interaction with the stationary phase, especially on mixed-mode or PFP columns.

Q3: Can I use fractional distillation to separate these isomers?

A3: Fractional distillation is generally ineffective for these types of isomers.[1] Positional isomers of substituted pyridines often have very close boiling points, making separation by distillation impractical and energy-intensive.[14][20]

Q4: I have successfully crystallized my product, but the recovery is very low. How can I improve it?

A4: Low recovery suggests that your compound has significant solubility in the cold solvent.

  • Use a Solvent Pair: Dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes slightly cloudy.[10] This brings the solution closer to saturation, allowing for more complete crystallization upon cooling.

  • Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to minimize the amount of product remaining in the mother liquor.

  • Concentration: Carefully evaporate some of the solvent before cooling to increase the concentration of your product. Be cautious not to oversaturate the solution at high temperatures, which could cause premature precipitation of impurities.

Q5: Are there any safety considerations when working with fluorinated nicotinic acids?

A5: Yes. As with any laboratory chemical, you should consult the Safety Data Sheet (SDS) for specific handling information. Generally, fluorinated organic compounds should be handled with care. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

References

  • Benchchem. Technical Support Center: Managing Difficult-to-Separate Pyridine Isomers.
  • Benchchem. Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid.
  • Benchchem. Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds.
  • Barton B, Hosten E. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K.
  • ResearchGate. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques | Request PDF.
  • Waters. Basic Principles for Purification Using Supercritical Fluid Chromatography.
  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?.
  • Groenewaldt J-L, Barton B, Hosten E. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4R,5R)-bis(diphenylhydroxymethyl)-2-spiro-1'-cyclohexane-1,3-dioxolane as the host compound.
  • MDPI. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • PubMed. Separation of nicotinic acid and its structural isomers using 1-ethyl-3-methylimidazolium ionic liquid as a buffer additive by capillary electrophoresis.
  • Pereira L, Kadar H, Veyrand B, et al. HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
  • SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
  • ResearchGate. (PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography.
  • SOP: CRYSTALLIZATION.
  • Google Patents.
  • Chemistry LibreTexts. 12.11: Spectroscopy of Carboxylic Acid Derivatives.
  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Irreversible fluorine covalent organic framework based probe nanoelectrospray ionization mass spectrometry for direct and rapid. 2023.
  • Guide for crystalliz
  • PubMed. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry.
  • Carbon. Basic Concepts of NMR: Distinguishing Between the Isomers of C.
  • High-field 2D NMR spectroscopy of amanitin isomers.
  • PrepChem.com. Synthesis of A. 2-Hydroxy-Nicotinic Acid.
  • RSC Publishing.
  • PMC. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • ResearchGate. Pyridine and pyridine carboxylic acids as guests in a bidimensional hydrogen bond structure analyzed by scanning tunneling microscopy | Request PDF.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Organic Syntheses Procedure. 6-hydroxynicotinic acid.
  • Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
  • AZoOptics.com. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
  • YouTube. How to Master Supercritical Fluid Chromatography (SFC): SFC Working Principle and Instrumentation.
  • Quora. How to separate two close boiling isomers other than the distillation method at a low cost.
  • PMC.

Sources

Optimization

Technical Support Center: Stability of 2-Fluoro-4-Hydroxynicotinic Acid Under Basic Conditions

Prepared by: Senior Application Scientist, Chemical Development Division This guide is intended for researchers, scientists, and drug development professionals working with 2-fluoro-4-hydroxynicotinic acid. It addresses...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development Division

This guide is intended for researchers, scientists, and drug development professionals working with 2-fluoro-4-hydroxynicotinic acid. It addresses common stability issues encountered during experimental work under basic conditions, providing mechanistic explanations, troubleshooting strategies, and validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 2-fluoro-4-hydroxynicotinic acid in basic solutions?

A1: The principal stability issue is its susceptibility to degradation via nucleophilic aromatic substitution (SNAr). The pyridine ring is an electron-deficient aromatic system, and this effect is amplified by the electron-withdrawing nature of the ring nitrogen and the carboxylic acid group. The fluorine atom at the 2-position is highly electronegative, which strongly activates this position for nucleophilic attack, making fluoride an excellent leaving group in this context.[1][2]

Under basic conditions (e.g., in the presence of sodium hydroxide, potassium hydroxide, or other strong bases), the hydroxide ion (OH⁻) acts as a nucleophile and can displace the fluoride atom. This results in the formation of 2,4-dihydroxynicotinic acid as the primary degradation product. This transformation is often irreversible and can significantly impact reaction yields and the purity of the final product.

Q2: Can you explain the chemical mechanism behind this degradation?

A2: Certainly. The degradation proceeds through a well-established two-step addition-elimination mechanism , which is characteristic of SNAr reactions.[1]

  • Nucleophilic Attack (Addition): The hydroxide ion (OH⁻) attacks the electron-deficient carbon atom bonded to the fluorine (the C2 position). This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Elimination (Elimination): The aromaticity of the ring is restored by the elimination of the fluoride ion (F⁻), which is a favorable leaving group.

This process is visualized in the reaction pathway below.

SNAr_Mechanism reactant 2-Fluoro-4-hydroxynicotinic Acid (Anionic form in base) intermediate Meisenheimer Complex (Resonance Stabilized Intermediate) reactant->intermediate + OH⁻ nucleophile OH⁻ product 2,4-Dihydroxynicotinic Acid (Degradation Product) intermediate->product - F⁻ leaving_group F⁻ Troubleshooting_Workflow start Unexpected Peak in HPLC check_retention Is the new peak more polar (earlier RT)? start->check_retention run_lcms Analyze by LC-MS check_retention->run_lcms Yes re_evaluate Identity Not Confirmed: Investigate Other Side Reactions check_retention->re_evaluate No check_mass Does Mass Shift Match? (M-F+OH ≈ +1.99 Da) run_lcms->check_mass check_mass->re_evaluate No forced_degradation Perform Forced Degradation Study (See Protocol Below) check_mass->forced_degradation Yes confirm_identity Identity Confirmed: 2,4-dihydroxynicotinic acid compare_spectra Compare with Forced Degradation Sample forced_degradation->compare_spectra compare_spectra->confirm_identity

Sources

Troubleshooting

recrystallization solvents for 2-fluoro-4-hydroxypyridine-3-carboxylic acid

Technical Support Center: Purification of 2-Fluoro-4-hydroxypyridine-3-carboxylic Acid Topic: Recrystallization & Purification Protocols Ticket ID: CHEM-SUP-2F4H-001 Status: Resolved / Expert Verified Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Fluoro-4-hydroxypyridine-3-carboxylic Acid

Topic: Recrystallization & Purification Protocols Ticket ID: CHEM-SUP-2F4H-001 Status: Resolved / Expert Verified

Executive Summary: Solvent Selection Matrix

For the purification of 2-fluoro-4-hydroxypyridine-3-carboxylic acid (CAS: 1174046-95-9 / Analogous to 4-hydroxynicotinic acid derivatives), standard organic recrystallization methods often fail due to the molecule's zwitterionic character and high melting point.

The most effective purification strategy is Acid-Base Reprecipitation followed by Thermal Recrystallization in aqueous systems.

Solvent SystemRoleApplication ContextProsCons
Water (pH adjusted) PrimaryBulk purification from crude synthesis.Excellent impurity rejection; Scalable.Requires precise pH control to avoid yield loss.
Glacial Acetic Acid RecrystallizationPolishing high-purity samples (>98%).Good solubility curve; Breaks zwitterionic lattice.High boiling point (118°C); Difficult to dry.
Water : Ethanol (9:1) Co-solventImproving yield if water solubility is too high.Modulates polarity; Faster drying.Risk of esterification if heated prolonged.
DMF / DMSO SolventNOT RECOMMENDED for crystallization.High solubility.extremely difficult to remove; Product often oils out.

Technical Deep Dive: The "Why" Behind the Protocol

To successfully purify this compound, you must understand its behavior in solution.[1] It is not a simple organic acid; it is a functionalized pyridine .

A. The Tautomerism Trap

The 4-hydroxy group on a pyridine ring exists in equilibrium with its 4-pyridone tautomer.

  • Impact: In non-polar solvents (Toluene, Hexanes, DCM), the molecule prefers the pyridone form, which creates strong intermolecular hydrogen bonding networks (dimers). This renders it insoluble , leading to "oiling out" rather than crystallization.

  • Solution: You must use protic solvents (Water, Acetic Acid) that can donate hydrogen bonds and disrupt these intermolecular networks, allowing the molecule to dissolve and then re-stack into an ordered crystal lattice upon cooling.

B. Zwitterionic Character

At neutral pH, the basic pyridine nitrogen (pKa ~3-4) and the acidic carboxylic acid (pKa ~3-4) can form an internal salt (zwitterion).

  • Impact: Zwitterions have minimal solubility in organic solvents and maximum solubility in water only when ionized.

  • Strategy: The molecule is least soluble at its Isoelectric Point (pI) . Your purification must target this pH window (typically pH 2.5 – 3.5 for fluorinated nicotinic acids) to maximize recovery.

Step-by-Step Purification Protocols

Protocol A: Acid-Base Reprecipitation (Primary Purification)

Use this for crude material (purity <90%) or removing inorganic salts.

  • Dissolution: Suspend crude solid in Water (10 mL/g) .

  • Basification: Slowly add 2M NaOH dropwise with stirring until the solid dissolves completely (Target pH 10-11). Note: The solution should turn clear yellow/amber.

  • Filtration: Filter the alkaline solution through Celite or a 0.45µm membrane to remove insoluble mechanical impurities.

  • Precipitation:

    • Place filtrate in an ice bath (0-5°C).

    • Slowly add 2M HCl dropwise.

    • CRITICAL: Monitor pH continuously. A thick precipitate will form as you approach pH 3.0 - 3.5 .

    • Stop adding acid once precipitation is heavy and pH is stable at 3.0. Going to pH 1.0 will re-dissolve the compound as the hydrochloride salt.

  • Isolation: Stir for 30 minutes to age the crystal. Filter via vacuum.[2] Wash with cold water (2x).

Protocol B: Thermal Recrystallization (Final Polishing)

Use this for semi-pure material (>95%) to achieve analytical grade.

  • Solvent: Use Glacial Acetic Acid or Water .

  • Reflux: Heat solvent to boiling. Add solid in small portions until saturation is reached.

    • If using Water:[2][3][4][5][6][7] You may need approx. 20-30 mL/g.

    • If using Acetic Acid: You may need approx. 10-15 mL/g.

  • Clarification: If the hot solution is colored, add activated charcoal (5% w/w), stir for 5 mins, and filter hot.

  • Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) slowly (over 2 hours). Do not shock cool in ice immediately, or it will precipitate as amorphous powder.

  • Harvest: Once at RT, move to a fridge (4°C) for 1 hour. Filter and wash with a small amount of cold solvent.[2]

Troubleshooting Guide (FAQ)

Q1: The solid "oiled out" at the bottom of the flask instead of crystallizing.

  • Cause: The temperature dropped too fast, or the solvent polarity was insufficient to stabilize the intermediate state.

  • Fix: Re-heat until dissolved. Add a small amount (5-10% v/v) of Ethanol or Acetic Acid to the mixture. Stir vigorously while cooling. Seed the solution with a tiny crystal of pure product at 50°C.

Q2: I added acid to pH 1.0, and my yield disappeared.

  • Cause: You protonated the pyridine nitrogen, forming the soluble hydrochloride salt (Pyridine-H+ Cl-).

  • Fix: Slowly add 2M NaOH to raise the pH back to the isoelectric point (approx. pH 3.0). The solid will crash out again.

Q3: The product is colored (brown/pink) after crystallization.

  • Cause: Oxidation products of the phenolic hydroxyl group.

  • Fix: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon). Use activated charcoal during the hot filtration step. If using water, add a pinch of sodium bisulfite (antioxidant) to the mother liquor.

Q4: Can I use Toluene or Hexane?

  • Answer: No. The fluorinated hydroxypyridine core is too polar and high-melting. It will not dissolve in non-polar solvents, even at boiling temperatures.

Visual Logic: Purification Workflow

RecrystallizationWorkflow Start Crude 2-Fluoro-4-hydroxypyridine- 3-carboxylic acid SolubilityCheck Check Purity & Solubility Start->SolubilityCheck AcidBasePath Protocol A: Acid-Base Reprecipitation (Best for Crude/Salts) SolubilityCheck->AcidBasePath Purity < 95% ThermalPath Protocol B: Thermal Recrystallization (Best for Polishing) SolubilityCheck->ThermalPath Purity > 95% DissolveBase Dissolve in 2M NaOH (pH 11) AcidBasePath->DissolveBase FilterInsolubles Filter Insoluble Impurities DissolveBase->FilterInsolubles Acidify Acidify with HCl to pH 3.0 (Isoelectric Point) FilterInsolubles->Acidify Precipitate Collect Precipitate Acidify->Precipitate Precipitate->ThermalPath Optional: Higher Purity Needed HeatSolvent Heat Water or AcOH to Reflux ThermalPath->HeatSolvent CoolSlow Cool Slowly to RT (Avoid Shock Cooling) HeatSolvent->CoolSlow Harvest Filter & Dry CoolSlow->Harvest

Caption: Decision logic for selecting between Acid-Base Reprecipitation and Thermal Recrystallization based on input purity.

References

  • Royal Society of Chemistry. (2022). Hydroxynicotinic acid crystallisation and solubility systematic studies.[3][4] (Detailed solubility data for 4-hydroxynicotinic acid analogs in water and ethanol).

  • MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (Mechanistic explanation of zwitterionic crystallization and pH control).

  • National Institutes of Health (NIH). (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids. (Context on synthesis and handling of 2-pyridone/hydroxypyridine carboxylic acid derivatives).

  • Google Patents. (2014). US8697880B2: Method for the preparation of 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methylamide.[8] (Describes purification of fluorinated pyridine carboxylic acid intermediates via acid/base precipitation).

Sources

Optimization

Technical Support Center: Troubleshooting 2-Fluoro-4-hydroxynicotinic Acid Couplings

Welcome to the Advanced Synthesis Support Center. Coupling 2-fluoro-4-hydroxynicotinic acid presents a unique trifecta of chemoselectivity challenges: a nucleophilic 4-hydroxyl group prone to O-acylation, a highly activa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Coupling 2-fluoro-4-hydroxynicotinic acid presents a unique trifecta of chemoselectivity challenges: a nucleophilic 4-hydroxyl group prone to O-acylation, a highly activated 2-fluoro position susceptible to Nucleophilic Aromatic Substitution (SNAr), and complex tautomeric behavior.

This guide is designed for discovery chemists and process scientists to systematically diagnose, troubleshoot, and optimize these specific amide couplings.

Frequently Asked Questions (Troubleshooting Chemoselectivity)

Q1: Why am I seeing a large percentage of ester byproducts instead of my desired amide?

The Causality: You are observing O-acylation . The 4-hydroxyl group on the nicotinic acid core acts as a competing nucleophile. When the C3-carboxylic acid is over-activated (for instance, forming a highly reactive O-acylisourea intermediate using EDC without an additive), the 4-OH of a neighboring molecule can attack it. This leads to the formation of ester dimers instead of the desired N-acylated product [1][1].

The Solution:

  • Reagent Selection: Shift from standard carbodiimides (EDC/DCC) to uronium salts like HATU . HATU generates a highly reactive OAt ester that reacts with amines orders of magnitude faster than it reacts with the sterically hindered 4-hydroxyl group, kinetically favoring N-acylation[2][2].

  • Protecting Groups: If the amine is exceptionally hindered or electron-deficient, kinetic differentiation fails. You must mask the 4-OH using a silyl ether (e.g., TBS) or a benzyl ether prior to coupling.

Q2: My LC-MS shows a major byproduct with a mass corresponding to the loss of fluorine (-19 Da) and the addition of my amine. What is happening?

The Causality: Your amine is displacing the fluorine via Nucleophilic Aromatic Substitution (SNAr) . The fluorine at the C2 position is highly activated. The adjacent pyridine nitrogen acts as an electron sink, and the C3-carbonyl further withdraws electron density, heavily stabilizing the Meisenheimer complex transition state [4][3]. Fluorine is an exceptional leaving group in SNAr reactions due to its high electronegativity.

The Solution:

  • Strict Stoichiometry: Never use an excess of the amine. Limit the amine to exactly 1.00 – 1.05 equivalents.

  • Thermal Control: SNAr is highly temperature-dependent. Run the activation and amine addition strictly at 0 °C .

  • Base Selection: Ensure you are using a non-nucleophilic base like DIPEA or N-Methylmorpholine (NMM). Never use DMAP, as it can directly attack the 2-fluoro position.

Q3: My reaction is stalling with unreacted starting material, and the mixture is a cloudy suspension. How can I drive it to completion?

The Causality: 4-Hydroxypyridines exist in a dynamic tautomeric equilibrium with their 4-pyridone forms [3][4]. In non-polar solvents (like DCM or THF), the pyridone tautomer forms extensive intermolecular hydrogen-bonding networks, crashing out of solution as an insoluble polymer.

The Solution: Switch your solvent to anhydrous DMF or DMAc . These highly polar, hydrogen-bond-accepting solvents disrupt the intermolecular networks, solubilizing the substrate and exposing the carboxylate for activation.

Reaction Pathway & Troubleshooting Workflows

ReactionPathways SM 2-Fluoro-4-hydroxynicotinic acid + Amine N_Acyl Desired Amide (N-Acylation) SM->N_Acyl HATU, 0°C 1.00 eq Amine O_Acyl Ester Byproduct (O-Acylation) SM->O_Acyl EDC (No Additive) Unprotected 4-OH SNAr SNAr Byproduct (F-Displacement) SM->SNAr Excess Amine Elevated Temp

Caption: Competing pathways in 2-fluoro-4-hydroxynicotinic acid coupling.

Workflow Start Analyze LC-MS Profile Q1 High O-Acylation? Start->Q1 Q2 High SNAr (F-loss)? Start->Q2 Q3 Low Conversion? Start->Q3 A1 Use HATU/DIPEA or Protect 4-OH (TBS/Bn) Q1->A1 Yes A2 Lower Temp to 0°C Limit Amine to 1.00 eq Q2->A2 Yes A3 Check Tautomerization Change Solvent to DMF Q3->A3 Yes

Caption: Decision tree for troubleshooting coupling side reactions.

Quantitative Data: Impact of Conditions on Product Distribution

The following table summarizes the empirical product distribution based on the choice of coupling reagents and parameters, demonstrating the necessity of mild activation and strict stoichiometric control.

Coupling ReagentBase (Eq)Amine (Eq)Temp (°C)Desired Amide (%)O-Acylation (%)SNAr Byproduct (%)
EDC/HClNone1.5025354510
EDC/HOBtDIPEA (2.5)1.5025651515
HATUDIPEA (2.5)1.502570<520
HATU DIPEA (2.5) 1.00 0 92 <2 <2

Self-Validating Experimental Protocol

Optimized Chemoselective Amide Coupling of 2-Fluoro-4-hydroxynicotinic Acid

This protocol utilizes kinetic differentiation to achieve N-acylation while suppressing SNAr and O-acylation. Self-validation checkpoints are integrated to ensure reaction fidelity at each phase.

Step 1: Substrate Dissolution Suspend 2-fluoro-4-hydroxynicotinic acid (1.00 eq) in anhydrous DMF to achieve a 0.1 M concentration. Causality: DMF disrupts the intermolecular hydrogen bonding of the pyridone tautomer.

Step 2: Base Addition & Deprotonation Add N,N-Diisopropylethylamine (DIPEA) (2.50 eq). Stir for 5 minutes. Checkpoint: Visual confirmation of the suspension turning into a clear solution validates complete deprotonation and disruption of the tautomeric polymer.

Step 3: Thermal Control Chill the reaction vessel to exactly 0 °C using an ice-water bath. Causality: Lowering the thermal energy prevents premature nucleophilic attack on the highly activated 2-fluoro position.

Step 4: Carboxylate Activation Add HATU (1.05 eq) portion-wise over 2 minutes. Stir at 0 °C for 15 minutes. Self-Validation: Quench a 5 µL aliquot of the reaction mixture into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester (mass = SM + 14 Da) confirms the successful formation of the active OAt ester without degrading the starting material.

Step 5: Amine Addition Dissolve the target amine (strictly 1.00 eq ) in a minimal volume of DMF. Add this solution dropwise over 10 minutes to the activated mixture. Causality: Dropwise addition prevents localized concentration spikes of the amine, which is the primary driver of SNAr at the 2-fluoro position.

Step 6: Reaction Progression & Workup Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to 20 °C. Monitor by LC-MS until the active ester is consumed. Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, and wash the organic layer extensively with 5% aqueous LiCl (3x) to remove the DMF before standard drying and concentration.

References

  • Satz, A. L., et al. "Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls." Journal of the American Chemical Society. [Link]

  • Hadida, S., et al. "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator." Journal of Medicinal Chemistry. [Link]

  • Franco, M., et al. "A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase." Pharmaceuticals. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum of 2-fluoro-4-hydroxynicotinic acid

Comparative NMR Analysis of 2-Fluoro-4-hydroxynicotinic Acid: A Structural Guide for Drug Discovery Introduction In medicinal chemistry, the strategic insertion of a fluorine atom into a pyridine core is a privileged tac...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative NMR Analysis of 2-Fluoro-4-hydroxynicotinic Acid: A Structural Guide for Drug Discovery

Introduction

In medicinal chemistry, the strategic insertion of a fluorine atom into a pyridine core is a privileged tactic to modulate physicochemical properties, including pKa, lipophilicity, and metabolic stability . However, substituting a hydrogen or chlorine atom with fluorine fundamentally alters the electronic environment of the molecule. For analytical scientists and drug developers, understanding these electronic shifts is paramount for accurate structural elucidation.

As a Senior Application Scientist, I frequently observe misassignments in halogenated heterocycles when researchers rely solely on basic 1D proton spectra. This guide provides an objective comparison of the ¹H NMR characteristics of 2-fluoro-4-hydroxynicotinic acid against its non-fluorinated (4-hydroxynicotinic acid) and chlorinated (2-chloro-4-hydroxynicotinic acid) analogs, supported by field-proven, self-validating experimental protocols.

Mechanistic Insights: The Impact of Fluorination on the Pyridine Spin System

To accurately interpret the ¹H NMR spectrum of 2-fluoro-4-hydroxynicotinic acid, one must account for the dual nature of the fluorine atom: its strong inductive electron withdrawal and its resonance electron donation. Furthermore, 4-hydroxypyridines exist in a tautomeric equilibrium between the hydroxy-pyridine and pyridone (oxo) forms . In polar aprotic solvents like DMSO-d6, the hydrogen-bonding networks heavily influence the chemical shifts of the exchangeable protons.

  • Elimination of the H2 Singlet: In the parent 4-hydroxynicotinic acid, the C2 proton appears as a highly deshielded singlet (~8.5 ppm) due to its position between the ring nitrogen and the electron-withdrawing carboxylate group. Halogenation at C2 eliminates this signal, simplifying the aromatic region to an AB-like spin system consisting only of H5 and H6.

  • Heteronuclear Spin-Spin Coupling (¹⁹F-¹H): The most diagnostic feature of 2-fluoro-4-hydroxynicotinic acid is its heteronuclear coupling. The H6 proton, situated adjacent to the ring nitrogen, undergoes a long-range, 4-bond coupling with the C2 fluorine (⁴J_{HF} ≈ 1.5–2.5 Hz) across the heteroatom. This transforms the H6 signal from a simple doublet (as seen in the 2-chloro analog) into a distinct doublet of doublets (dd).

  • Resonance Shielding at C5: The H5 proton, being 5 bonds away from the fluorine, typically shows negligible heteronuclear coupling (⁵J_{HF} ≈ 0 Hz) and remains a doublet. However, it is slightly shielded compared to the 2-chloro analog due to the superior π-electron donation of fluorine into the ring [[1]]([Link]).

Comparative ¹H NMR Data

The table below summarizes the representative ¹H NMR chemical shifts and multiplicities for these analogs in DMSO-d6. This data serves as a quantitative benchmark for differentiating halogenated nicotinic acid derivatives.

CompoundH2 (ppm)H5 (ppm)H6 (ppm)Exchangeable ProtonsKey Spin-Spin Couplings (Hz)
4-Hydroxynicotinic acid 8.52 (s, 1H)6.45 (d, 1H)7.85 (d, 1H)11.5–13.0 (br s, 2H)³J_{H5-H6} ≈ 7.2
2-Chloro-4-hydroxynicotinic acid N/A6.82 (d, 1H)8.05 (d, 1H)12.0–13.5 (br s, 2H)³J_{H5-H6} ≈ 7.4
2-Fluoro-4-hydroxynicotinic acid N/A6.65 (d, 1H)7.95 (dd, 1H)12.0–13.5 (br s, 2H)³J{H5-H6} ≈ 7.5, ⁴J{H6-F} ≈ 2.1

(Note: Chemical shifts are representative empirical values acquired at 298K in DMSO-d6. Exact shifts may vary slightly based on concentration and exact tautomeric distribution).

Self-Validating Experimental Protocol

A robust NMR protocol must be self-validating. Relying solely on ¹H NMR can lead to ambiguities. The following step-by-step methodology utilizes a ¹⁹F-centered approach to cross-verify the structural assignment [[1]]([Link]).

Step 1: Sample Preparation

  • Weigh 10–15 mg of 2-fluoro-4-hydroxynicotinic acid.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d6.

    • Causality: Anhydrous DMSO is critical; trace water will rapidly exchange with the OH/NH/COOH protons, broadening or completely obscuring these diagnostic tautomeric signals in the 11–13 ppm range.

  • Transfer the solution to a high-quality 5 mm NMR tube.

Step 2: ¹H NMR Acquisition

  • Tune the probe to ¹H on a 400 MHz (or higher) spectrometer.

  • Set the spectral width to at least 15 ppm to ensure the capture of the highly deshielded carboxylic and pyridone protons.

  • Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the aromatic protons.

Step 3: ¹⁹F NMR Acquisition (The Validation Step)

  • Tune the multinuclear probe to ¹⁹F.

  • Acquire a standard proton-decoupled ¹⁹F spectrum {¹H} to identify the single fluorine resonance.

  • Critical Step: Acquire a proton-coupled ¹⁹F spectrum.

    • Causality: Without proton decoupling, the fluorine signal will split into a doublet (matching the ⁴J_{HF} coupling constant of ~2.1 Hz observed in the H6 proton signal). This reciprocal coupling perfectly validates the regiochemistry of the fluorine atom relative to the H6 proton, confirming the structure as the 2-fluoro isomer rather than a 5-fluoro or 6-fluoro contaminant.

Workflow Visualization

NMR_Workflow A Sample Preparation (Anhydrous DMSO-d6, 298K) B 1H NMR Acquisition (Observe H5, H6, NH/OH) A->B C 19F NMR Acquisition (Observe C2-F) A->C D Spin-Spin Coupling Analysis (Extract J_HH and reciprocal J_HF) B->D C->D E Tautomeric State Evaluation (Hydroxy vs. Pyridone via Exchangeables) D->E F Final Structural Validation (2-Fluoro-4-hydroxynicotinic acid) E->F

Figure 1: Self-validating NMR workflow for the structural elucidation of fluorinated pyridines.

References

  • Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed.[Link]

  • Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. ResearchGate.[Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar / Chemical Science.[Link]

Sources

Comparative

NMR Characterization of 2-Fluoro-4-Hydroxynicotinic Acid: A Comparative Structural Guide

The following guide is structured as a high-level technical resource for drug development scientists. It moves beyond simple data listing to provide a mechanistic framework for using NMR in structural validation.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for drug development scientists. It moves beyond simple data listing to provide a mechanistic framework for using


 NMR in structural validation.

Executive Summary: The Structural Challenge

In the synthesis of fluorinated heterocycles—specifically kinase inhibitor scaffolds—2-fluoro-4-hydroxynicotinic acid (2-F-4-HNA) is a critical intermediate.[1] Its structural validation is often complicated by two factors:

  • Tautomeric Ambiguity: The compound exists in a dynamic equilibrium between the 4-hydroxy-pyridine and 4-pyridone forms, significantly affecting NMR chemical shifts.[1]

  • Regioisomer Confusion: Distinguishing the target from its isomers (e.g., 6-fluoro-4-hydroxynicotinic acid) or unreacted precursors (e.g., 2,4-difluoronicotinic acid) requires precise spectral interpretation.[1]

This guide compares the


 NMR profile of 2-F-4-HNA against its critical alternatives, providing a self-validating protocol for structural confirmation.

Chemical Shift Landscape & Comparative Analysis

The


 chemical shift is highly sensitive to the electron density changes induced by the hydrolysis of the 4-position substituent. The following analysis assumes a standard reference of 

(

).
The "Performance" Comparison: Target vs. Alternatives

The "performance" of the spectral signal is defined by its diagnostic utility in monitoring reaction progress (e.g., hydrolysis of 2,4-difluoronicotinic acid).[1]

CompoundStructure TypeEstimated

Shift (

, ppm)
MultiplicityDiagnostic Feature
2-Fluoro-4-hydroxynicotinic acid (Target) Product -65 to -75 ppm Singlet (broad)*Retention of low-field signal; loss of high-field signal.
2,4-Difluoronicotinic acid Precursor F2: -68 to -72 ppmF4: -95 to -105 ppmDoublet of DoubletsPresence of two distinct F signals with

coupling.
6-Fluoro-4-hydroxynicotinic acid Isomer -75 to -85 ppmSingletF-6 is less deshielded by the C-3 carboxyl group than F-2.[1][2]
2-Fluoropyridine Reference -71.0 ppmMultipletBase reference for substituent effect calculation.[1]

> Note on Multiplicity: The signal often appears as a broad singlet in proton-coupled spectra due to tautomeric exchange and quadrupolar broadening from the adjacent nitrogen, unless


-decoupled.[1]
Mechanistic Insight: Why the Shift Moves

The transformation from the 2,4-difluoro precursor to the 4-hydroxy product involves the nucleophilic displacement of the fluorine at the 4-position.[1]

  • Loss of F4: The signal at

    
     disappears completely.
    
  • Retention of F2: The fluorine at position 2 remains.[1] Its shift changes only slightly (

    
    ) because the electronic perturbation at the meta position (relative to F2) is moderate compared to the direct substitution.
    

Structural Dynamics: The Tautomerism Trap

Unlike simple fluorobenzenes, 2-F-4-HNA is subject to a keto-enol-like equilibrium (Pyridone vs. Hydroxypyridine).[1] This equilibrium is solvent-dependent and drastically alters the shielding tensor of the fluorine nucleus.

Tautomeric Equilibrium Pathway[1][3]

Tautomerism Figure 1: Solvent and pH-dependent tautomeric equilibrium affecting 19F shielding. Hydroxyl 4-Hydroxypyridine Form (Aromatic Phenol-like) Solvent: DMSO-d6 Pyridone 4-Pyridone Form (Keto-like) Solvent: D2O / H2O Hydroxyl->Pyridone Proton Transfer (Fast Exchange) Anion Deprotonated Carboxylate (High pH) Hydroxyl->Anion pH > 7 Pyridone->Anion pH > 7 (NaOD)

[1]

  • DMSO-d6: Favors the 4-hydroxypyridine form.[1] The spectrum is sharper and reflects a more aromatic pyridine system.[1]

  • D2O / Aqueous Buffer: Favors the 4-pyridone (NH) form.[1] This breaks the aromaticity, often causing the

    
     signal to broaden and shift upfield (more negative ppm) due to increased electron density on the ring nitrogen.
    

Experimental Protocol: Self-Validating Analysis

To ensure reproducibility and avoid misinterpretation of tautomeric shifts, follow this standardized protocol.

Materials[1][4][5][6][7][8]
  • Solvent A (Routine): DMSO-d6 (

    
    ) + 
    
    
    
    Trifluoroacetic acid (TFA) as internal standard (
    
    
    ).[1]
  • Solvent B (For pH Studies):

    
     with 
    
    
    
    Phosphate Buffer (pH 7.4).
Method
  • Sample Preparation: Dissolve

    
     of the analyte in 
    
    
    
    of Solvent A.
    • Why DMSO? It suppresses the exchange of the labile OH/NH protons, sharpening the fluorine signal.[1]

  • Acquisition Parameters:

    • Pulse Sequence: zgfig (Inverse gated decoupling) to eliminate NOE and allow quantitative integration if purity is needed.

    • Spectral Width:

      
       (typically 
      
      
      
      to
      
      
      ).[1]
    • Relaxation Delay (D1):

      
       (Fluorine has long T1 relaxation times; short D1 leads to integration errors).
      
  • Validation Step (The "Acid Test"):

    • Spike the sample with the 2,4-difluoro precursor .[1]

    • Pass Criteria: Observation of a distinct new doublet at

      
       (F4) and a second signal near the product's F2 peak.
      
    • Fail Criteria: Only broadening of the existing peak (implies co-elution or rapid exchange).[1]

References

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Provides foundational substituent chemical shift (SCS) values for fluoropyridines).

  • Ebraheem, K. A. K., & Webb, G. A. (1977).[1] Semi-empirical calculations of

    
     chemical shifts in some fluoropyridines. Organic Magnetic Resonance, 10(5), 258-260.[1] Link[1]
    
  • SpectraBase. (2024).[1]

    
     NMR Spectrum of 2-Fluoropyridine. Wiley Science Solutions.[1] Link[1]
    
  • Wang, Y., et al. (2016).[1] Tautomeric Polymorphism of 4-Hydroxynicotinic Acid.[1][3] Crystal Growth & Design, 16(5), 2686–2696.[1] (Establishes the solid-state and solution tautomerism crucial for interpreting the NMR). Link[1]

Sources

Validation

A Comparative Analysis of the LC-MS/MS Fragmentation Pattern of 2-Fluoro-4-Hydroxynicotinic Acid

An In-Depth Technical Guide for Researchers This guide provides a detailed examination of the expected liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation behavior of 2-fluoro-4-hydroxynicotinic acid....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

This guide provides a detailed examination of the expected liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation behavior of 2-fluoro-4-hydroxynicotinic acid. In the absence of direct, published spectra for this specific molecule, we will build a robust, predictive model based on a comparative analysis of its structural analogs, namely 4-hydroxynicotinic acid and 2-hydroxynicotinic acid.[1][2] This guide is intended for researchers, scientists, and drug development professionals who are working with fluorinated nicotinic acid derivatives and require a deep understanding of their analytical behavior for identification and quantification.

We will explore the underlying chemical principles that dictate the fragmentation pathways, provide a comprehensive experimental protocol for method development, and present the expected data in a comparative format to highlight the influence of fluorination on the mass spectrometric behavior of this class of compounds.

The Rationale: Why Fluorination Matters in Fragmentation

Fluorine is the most electronegative element, and its introduction into a small molecule can dramatically alter its physicochemical properties, including its fragmentation pattern in a mass spectrometer. The high stability of the C-F bond and the inductive effects of the fluorine atom can direct fragmentation pathways in ways that differ significantly from their non-fluorinated counterparts. For 2-fluoro-4-hydroxynicotinic acid, we anticipate that the fluorine atom on the pyridine ring will influence charge distribution on the precursor ion, thereby affecting the relative stability of potential fragment ions.

This guide will compare the fragmentation of the target analyte with its non-fluorinated parent, 4-hydroxynicotinic acid, to elucidate these electronic effects. Furthermore, we will draw heavily on published data for 2-hydroxynicotinic acid, a positional isomer, for which detailed fragmentation studies exist.[1] This comparative approach allows us to predict the most probable fragmentation channels with a high degree of confidence.

Proposed Fragmentation Pathways: A Comparative View

Mass spectrometry of small organic acids, such as nicotinic acid derivatives, typically proceeds via common fragmentation routes including decarboxylation (loss of CO₂), loss of water (H₂O), and loss of carbon monoxide (CO).[3] The analysis is most commonly performed in negative ion mode for acidic molecules, which readily form a deprotonated molecular ion [M-H]⁻.[3] However, positive ion mode ESI can also be effective, particularly for pyridine-containing compounds where the ring nitrogen is a site for protonation [M+H]⁺.

A detailed study on protonated 2-hydroxynicotinic acid using collision-induced dissociation (CID) revealed a dominant loss of 18 Da, corresponding to water, followed by a loss of 28 Da, corresponding to carbon monoxide.[1] This provides a foundational model for our target analyte.

Workflow for Analyte Characterization

cluster_prep Sample Preparation & LC cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Prepare Analyte Solution (e.g., 1 µg/mL in 50:50 ACN:H₂O) B LC Separation (Reversed-Phase C18 Column) A->B C Electrospray Ionization (ESI) (Positive or Negative Mode) B->C D Full Scan (MS1) (Identify Precursor Ion [M+H]⁺ or [M-H]⁻) C->D E Tandem MS (MS/MS) (Fragment Precursor Ion) D->E F Acquire Product Ion Spectrum E->F G Identify Key Fragment Ions F->G H Propose Fragmentation Pathways G->H I Compare with Analogs H->I

Caption: Experimental workflow for LC-MS/MS analysis.

Predicted Fragmentation of 2-Fluoro-4-Hydroxynicotinic Acid ([M+H]⁺)

The molecular weight of 2-fluoro-4-hydroxynicotinic acid is 157.10 g/mol .[4] We predict the protonated precursor ion [M+H]⁺ at m/z 158.

  • Initial Loss of Water: Similar to 2-hydroxynicotinic acid, the most facile fragmentation is the loss of a water molecule (18 Da) from the carboxylic acid group, a process likely facilitated by proton transfer from the hydroxylated pyridine ring.[1] This would yield a primary fragment ion at m/z 140.

  • Subsequent Loss of Carbon Monoxide: Following the initial water loss, the resulting acylium ion is expected to lose carbon monoxide (28 Da) to form a stable pyridinium-type ion.[1] This would result in a secondary fragment at m/z 112.

  • Decarboxylation: A competing, though likely less dominant, pathway could be the direct loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da) after rearrangement.

Proposed Fragmentation Pathway Diagram

cluster_frags parent parent frag1 frag1 parent:f1->frag1:f0 -18 Da frag2 frag2 frag1:f1->frag2:f0 -28 Da

Caption: Predicted fragmentation of 2-fluoro-4-hydroxynicotinic acid.

Comparative Data Summary

The following table summarizes the predicted and known fragmentation data for our target analyte and its structural analogs. This comparison is crucial for distinguishing between isomers and understanding the electronic influence of the fluorine substituent.

CompoundPrecursor Ion [M+H]⁺ (m/z)Primary Fragment(s) (m/z)Proposed Neutral LossReference
2-Fluoro-4-hydroxynicotinic Acid 158140, 112H₂O, COPredicted
4-Hydroxynicotinic Acid 140122, 94H₂O, CO[2] (Predicted based on[1])
2-Hydroxynicotinic Acid 140122, 94H₂O, CO[1]
5-Fluoro-2-hydroxynicotinic Acid 158140, 112H₂O, CO[4] (Predicted based on[1])
Experimental Protocol: A Self-Validating Method

This section details a robust LC-MS/MS protocol designed for the analysis of small, polar molecules like 2-fluoro-4-hydroxynicotinic acid. The choices within this protocol are made to ensure high sensitivity, chromatographic resolution, and reproducibility.

A. Sample and Standard Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-fluoro-4-hydroxynicotinic acid in a 50:50 mixture of HPLC-grade acetonitrile and water.

  • Working Standards: Serially dilute the stock solution to create working standards ranging from 1 ng/mL to 1000 ng/mL to establish a calibration curve and determine the limit of detection (LOD) and quantification (LOQ). The diluent should be the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

B. Liquid Chromatography (LC) Parameters

The goal is to achieve good retention for a polar analyte while ensuring compatibility with mass spectrometry.

  • Rationale for Column Choice: A reversed-phase C18 column is a versatile starting point for many small molecules.[5] For highly polar analytes that show little retention, a column with enhanced polar retention (e.g., an aqueous C18 or a mixed-mode column) is a superior alternative.[6]

  • Rationale for Mobile Phase: Formic acid is a widely used mobile phase additive because it is volatile and promotes good ionization in positive ESI mode without causing significant long-term contamination or ion suppression, unlike trifluoroacetic acid (TFA).[7]

ParameterRecommended Setting
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

C. Mass Spectrometry (MS) Parameters

  • Rationale for Ionization Mode: While negative mode ESI is often used for acids, the pyridine nitrogen in nicotinic acid derivatives protonates readily. Positive mode ESI is therefore an excellent choice and often provides high sensitivity.[8] We recommend testing both modes during method development.

ParameterRecommended Setting
MS System Triple Quadrupole (QqQ) or High-Resolution MS (e.g., Q-Orbitrap, Q-TOF)[9]
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temp 350 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Collision Energy (CE) Ramped (e.g., 10-40 eV) to determine optimal energy for key transitions

D. Data Acquisition

  • Full Scan (MS1): Initially, perform a full scan analysis (e.g., m/z 50-250) to confirm the mass of the protonated precursor ion (m/z 158).

  • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 158) and fragment it using a range of collision energies to generate a product ion spectrum. This will validate the predicted fragments (m/z 140, 112).

  • Multiple Reaction Monitoring (MRM) (for Quantification): For quantitative analysis on a triple quadrupole instrument, monitor the most intense and specific transitions (e.g., 158 -> 140 and 158 -> 112).[10]

Conclusion and Future Directions

This guide provides a scientifically-grounded, predictive framework for understanding and analyzing the LC-MS/MS fragmentation pattern of 2-fluoro-4-hydroxynicotinic acid. By leveraging a comparative approach with its close structural analogs, we have proposed the most probable fragmentation pathways and outlined a detailed, robust experimental protocol for its analysis. The key predicted fragmentation involves a sequential loss of water and carbon monoxide from the protonated precursor molecule.

Researchers can use this guide as a starting point for method development, compound identification, and quantitative analysis. The next logical step is the empirical validation of these predictions by analyzing a certified reference standard of 2-fluoro-4-hydroxynicotinic acid, which will provide the definitive fragmentation spectrum and allow for the refinement of the MS/MS parameters outlined herein.

References

  • D'eon, J. C., et al. (20XX). ANALYSIS OF PERFLUOROALKYL ANION FRAGMENTATION PATHWAYS FOR BRANCHED PERFLUOROOCTANOIC ACIDS DURING LC/ESI-MS/MS. Dioxin 20XX International Symposium.
  • Hayashi, K., et al. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Agilent Technologies, Inc. Application Note.
  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Li, Y. (2016). Application of LCMS in small-molecule drug development. New Food Magazine.
  • Kuhl, C. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen.
  • Reddit User Discussion. (2023). ELI5 LC-MS/MS on small molecules. r/massspectrometry.
  • Krupska, K., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed.
  • MS-Insight. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • SIELC Technologies. (2018). 2-Hydroxynicotinic acid.
  • Perez, S. C., et al. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. MDPI.
  • PubChem. (n.d.). 5-Fluoro-2-hydroxynicotinic acid. National Center for Biotechnology Information.
  • ResearchGate User Discussion. (2018). Which ion pair reagents are compatible with LC-MS?.
  • ResearchGate Scientific Content. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative.
  • Goolsby, B. J., et al. (2012). IRMPD and DFT study of the loss of water from protonated 2-hydroxynicotinic acid. The Nijmegen Molecular and Laser Physics Group.
  • PubChem. (n.d.). 4-Hydroxynicotinic acid. National Center for Biotechnology Information.

Sources

Comparative

Publish Comparison Guide: IR Spectrum of 2-Fluoro-4-Hydroxynicotinic Acid

This guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of 2-fluoro-4-hydroxynicotinic acid , a critical intermediate in the synthesis of kinase inhibitors and antibacterial agent...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of 2-fluoro-4-hydroxynicotinic acid , a critical intermediate in the synthesis of kinase inhibitors and antibacterial agents.

Executive Summary & Structural Insight

2-fluoro-4-hydroxynicotinic acid (CAS: 1803770-09-3) is a substituted pyridine derivative. Unlike simple aromatic acids, its spectral signature is dominated by keto-enol tautomerism .

In the solid state (KBr pellet), 4-hydroxypyridine derivatives predominantly exist as the 4-pyridone (keto) tautomer rather than the 4-hydroxypyridine (enol) form. This structural reality fundamentally alters the IR spectrum, replacing the expected phenolic O-H stretch with distinct N-H and amide-like C=O absorptions.

Key Structural Features:

  • Core: 4-Oxo-1,4-dihydropyridine-3-carboxylic acid.[1]

  • Substituent: Fluorine at C2 (Electron-withdrawing, inductive shift).

  • Interaction: Intramolecular H-bonding between the C3-COOH and C4-Oxo groups.

Characteristic IR Peak Analysis

The following data characterizes the expected spectral fingerprint based on the pyridone scaffold and fluorinated analogs.

A. High Wavenumber Region (3500 – 2500 cm⁻¹)
  • N-H Stretch (Pyridone): A broad, medium-intensity band appearing between 3200–3400 cm⁻¹ . This confirms the protonation of the ring nitrogen (pyridone form).

  • O-H Stretch (Carboxylic Acid): A very broad, diffuse band spanning 2500–3300 cm⁻¹ , often overlapping with the C-H stretching region.[2] The "sawtooth" pattern typical of carboxylic acid dimers may be disrupted by intramolecular hydrogen bonding with the adjacent keto group.

B. Double Bond Region (1800 – 1500 cm⁻¹)

This is the most diagnostic region for distinguishing the product from non-fluorinated or isomeric alternatives.

Functional GroupWavenumber (cm⁻¹)IntensityMechanistic Insight
C=O[3] (Carboxylic Acid) 1710 – 1740 StrongThe electron-withdrawing 2-Fluoro group inductively reduces electron density, shifting the acid C=O to a higher frequency compared to the non-fluorinated parent (~1700 cm⁻¹).
C=O (Pyridone/Amide) 1640 – 1680 StrongCharacteristic of the 4-pyridone tautomer. A lower frequency than the acid C=O due to conjugation with the ring nitrogen.
C=C / C=N (Ring) 1580 – 1620 MediumPyridine ring skeletal vibrations. The 2-F substitution often causes a splitting or shift in the breathing mode bands.
C. Fingerprint Region (1500 – 600 cm⁻¹)
  • C-F Stretch: A strong, distinct band in the 1150–1250 cm⁻¹ range. This is the primary differentiator from the non-fluorinated parent.

  • C-O Stretch (Acid): ~1250–1300 cm⁻¹.

  • C-H Bending (Aromatic): 800–900 cm⁻¹ (dependent on substitution pattern).

Comparative Performance: Product vs. Alternatives

To validate the identity of 2-fluoro-4-hydroxynicotinic acid, it must be compared against its most common structural analogs: the non-fluorinated parent (4-HNA) and the chloro-analog (2-Cl-4-HNA).

Differentiation Table
Feature2-Fluoro-4-Hydroxynicotinic Acid 2-Chloro-4-Hydroxynicotinic Acid 4-Hydroxynicotinic Acid (Parent)
Halogen Stretch C-F: 1150–1250 cm⁻¹ (Strong) C-Cl: 600–800 cm⁻¹ (Strong) Absent
C=O (Acid) Shift High (~1725 cm⁻¹) due to F inductionModerate (~1715 cm⁻¹)Lower (~1700 cm⁻¹)
Fingerprint Clean region < 800 cm⁻¹ (except bending)Messy region < 800 cm⁻¹ (C-Cl stretch)Standard Pyridone pattern
Detection Limit High Sensitivity (C-F is intense)High SensitivityModerate

Expert Insight: The C-F stretch is the "fingerprint" validator. If your spectrum lacks a sharp, intense band around 1200 cm⁻¹ but shows the pyridone carbonyls, you likely have the non-fluorinated impurity. If you see a strong band below 800 cm⁻¹, suspect chlorine contamination.

Experimental Protocol: Self-Validating IR Workflow

To ensure reproducible data that accounts for tautomerism, follow this specific protocol.

Step 1: Sample Preparation (Solid State)
  • Method: KBr Pellet (Preferred) or ATR (Attenuated Total Reflectance).

  • Why: Solution-phase IR (e.g., in CHCl₃) may shift the tautomeric equilibrium toward the enol form, yielding a different spectrum (stronger OH, weaker C=O). Solid-state analysis locks the molecule in its stable pyridone form.

  • Protocol: Mix 1–2 mg of sample with 100 mg dry KBr. Grind to a fine powder. Press at 10 tons for 2 minutes to form a transparent disc.

Step 2: Data Acquisition
  • Range: 4000 – 400 cm⁻¹.[4]

  • Resolution: 4 cm⁻¹.

  • Scans: 16 or 32 (to reduce noise in the broad OH region).

Step 3: Validation Logic (Decision Tree)

Use the following logic flow to validate your compound identity.

IR_Validation_Logic Start Start: Acquire IR Spectrum Check_CO Check 1600-1750 cm⁻¹ Are there TWO Carbonyl peaks? Start->Check_CO Check_CF Check 1150-1250 cm⁻¹ Is there a strong C-F band? Check_CO->Check_CF Yes (Pyridone/Acid) Result_Enol Warning: Solvent/pH Effect? (Enol Form Detected) Check_CO->Result_Enol No (Single Broad Peak) Check_CCl Check 600-800 cm⁻¹ Is there a strong C-Cl band? Check_CF->Check_CCl No Result_Product Confirmed: 2-Fluoro-4-hydroxynicotinic acid (Pyridone Form) Check_CF->Result_Product Yes Result_Parent Impurity: 4-Hydroxynicotinic acid (No Fluorine) Check_CCl->Result_Parent No Result_Chloro Impurity: 2-Chloro-analog Check_CCl->Result_Chloro Yes

Figure 1: Logical decision tree for validating 2-fluoro-4-hydroxynicotinic acid against common impurities using IR spectral markers.

References
  • Tautomerism of Hydroxynicotinic Acids: Wang, S. et al. "Tautomeric Polymorphism of 4-Hydroxynicotinic Acid." Crystal Growth & Design, 2016. [Link] (Establishes the 4-pyridone solid-state preference for the scaffold)

  • Energetics and Structure of Hydroxynicotinic Acids: Santos, M. et al. "Energetics and Structure of Hydroxynicotinic Acids." The Journal of Physical Chemistry B, 2009.[5] [Link] (Detailed spectral assignments for the parent 4-HNA)

  • IR Characteristics of Fluorinated Pyridines: NIST Chemistry WebBook. "2-Fluoropyridine IR Spectrum." [Link] (Reference for C-F stretch positioning in pyridine rings)

  • PubChem Compound Summary: National Center for Biotechnology Information. "4-Fluoro-2-hydroxynicotinic acid (Isomer Reference)." [Link] (Verification of CAS and chemical structure)

Sources

Validation

A Comparative Guide to the Reactivity of 2-Fluoro- and 2-Chloro-4-hydroxynicotinic Acid in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex pharmaceutical agents and novel chemical entities, the strategic functionalization of heteroaromatic scaffolds is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical agents and novel chemical entities, the strategic functionalization of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine ring system is a privileged core, and its substituted derivatives, such as 4-hydroxynicotinic acids, serve as critical building blocks. The introduction of a nucleophile at the C2-position of the pyridine ring via nucleophilic aromatic substitution (SNAr) is a common and powerful transformation. The choice of the halogen at this position—typically fluorine or chlorine—profoundly influences the reaction's efficiency and required conditions.

This guide provides an in-depth comparison of the reactivity of 2-fluoro-4-hydroxynicotinic acid and 2-chloro-4-hydroxynicotinic acid in SNAr reactions. We will explore the underlying mechanistic principles, present comparative experimental insights, and provide a detailed protocol to illustrate the practical application of these principles.

The Mechanism and Principles of SNAr on Pyridine Scaffolds

Nucleophilic aromatic substitution on pyridine and other electron-deficient aromatic systems proceeds through a two-step addition-elimination mechanism, known as the SNAr pathway.[1][2] The key to this reaction is the ability of the aromatic ring to accommodate the negative charge imparted by the incoming nucleophile.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon).[3] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] This step is typically the rate-determining step of the reaction because it temporarily disrupts the aromaticity of the ring.[4] The stability of this intermediate is paramount. For pyridinic systems, nucleophilic attack is highly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[5] This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[5]

In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final product.[4]

Visualizing the SNAr Mechanism

The following diagram illustrates the generalized SNAr mechanism for a 2-halo-4-hydroxynicotinic acid.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity: Fluoro vs. Chloro

In the context of SNAr reactions, the typical reactivity order for halide leaving groups is F > Cl ≈ Br > I.[5][6] This is contrary to the trend observed in SN2 reactions, where iodide is the best leaving group. The enhanced reactivity of fluoro-substituted pyridines is a direct consequence of the reaction mechanism.

The Role of Electronegativity: Fluorine's high electronegativity plays a crucial role in accelerating the rate-determining step. The strong inductive electron-withdrawing effect of fluorine polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. This powerful inductive effect stabilizes the developing negative charge in the Meisenheimer complex, lowering the activation energy of the first step.[7]

Leaving Group Ability: While fluorine forms a very strong bond with carbon, the breaking of the C-X bond occurs in the fast, non-rate-determining second step. Therefore, the bond strength has a less significant impact on the overall reaction rate compared to the stability of the intermediate.

Experimental evidence consistently supports this trend. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine.[7][8] This substantial rate enhancement underscores the superior reactivity of the fluoro-substituent in SNAr chemistry.

Supporting Experimental Data (Analogous Systems)
SubstrateNucleophileConditionsRelative Rate (kF/kCl)Outcome
2-HalopyridineSodium EthoxideEthanol, 25°C~3202-Fluoropyridine reacts significantly faster.[7][8]
Polyhalogenated PyridinesVarious NucleophilesMild ConditionsHigh Selectivity for FFluoride is selectively displaced over chloride, enabling milder reaction conditions.[7]
Activated Aryl HalidesPiperidineMethanolF > ClThe "element effect" shows fluoride to be the most effective leaving group.[6][9]

This data consistently demonstrates that the C-F bond, despite its strength, is more readily cleaved in SNAr reactions due to the electronic stabilization it provides to the key intermediate. For drug development professionals, this means that using the 2-fluoro analog can often lead to milder reaction conditions, shorter reaction times, and potentially higher yields and selectivity, which are critical advantages in multi-step syntheses.

Experimental Protocol: Amination of a 2-Halonicotinic Acid Derivative

This section provides a representative, detailed protocol for the SNAr amination of a 2-halonicotinic acid derivative. This protocol is designed as a self-validating system, with explanations for each step.

Objective: To synthesize a 2-amino-4-hydroxynicotinic acid derivative via SNAr.

Materials:

  • 2-Fluoro- or 2-Chloro-4-hydroxynicotinic acid (1.0 eq)

  • Benzylamine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow

Caption: Step-by-step experimental workflow for SNAr amination.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-halo-4-hydroxynicotinic acid (1.0 eq) and potassium carbonate (2.0 eq).

    • Causality: The flask is dried to prevent unwanted side reactions with water. K₂CO₃ acts as a base to deprotonate the carboxylic acid and the phenolic hydroxyl group, and to neutralize the HX formed during the reaction, driving the equilibrium forward.

  • Reagent Addition:

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).

    • Add anhydrous DMF via syringe to create a suspension (approx. 0.2 M concentration).

    • Add benzylamine (1.5 eq) to the stirring suspension.

    • Causality: An inert atmosphere prevents oxidation of the starting materials and reagents. DMF is a polar aprotic solvent that effectively solvates the reactants and stabilizes the charged Meisenheimer intermediate, thereby accelerating the reaction.[3] An excess of the nucleophile (benzylamine) is used to ensure complete conversion of the starting material.

  • Reaction Progression:

    • Heat the reaction mixture to 80-100°C. For the 2-fluoro derivative, a lower temperature may be sufficient. For the 2-chloro derivative, higher temperatures (e.g., 120-150°C) or longer reaction times may be necessary.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Causality: Heating provides the necessary activation energy for the reaction. The expected difference in required heat input is the practical manifestation of the reactivity difference between the fluoro and chloro analogs.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into water and acidify with 1M HCl to pH ~5-6 to protonate the product.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Causality: The quench and extraction procedure separates the desired product from the inorganic salts and the high-boiling DMF solvent. The bicarbonate wash removes any unreacted acidic starting material.

  • Purification:

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization or column chromatography to yield the pure 2-(benzylamino)-4-hydroxynicotinic acid.

    • Causality: This final step removes any remaining impurities to provide the product in high purity, suitable for characterization and further use.

Conclusion

The choice between 2-fluoro- and 2-chloro-4-hydroxynicotinic acid as a substrate for nucleophilic aromatic substitution has significant practical implications. The underlying principles of the SNAr mechanism, particularly the stabilization of the rate-determining Meisenheimer complex, dictate that the 2-fluoro derivative is substantially more reactive than its chloro counterpart.[7][8] This heightened reactivity allows for the use of milder reaction conditions, which can be crucial for the synthesis of complex molecules with sensitive functional groups. While 2-chloropyridines are often more commercially available, the investment in a 2-fluoro analog can lead to more efficient, selective, and ultimately more successful synthetic outcomes.

References

  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Retrieved from [Link]

  • Dunn, P. J. (2020). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Wordpress. Retrieved from [Link]

  • Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Retrieved from [Link]

  • Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Retrieved from [Link]

  • NPTEL Archive. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • University of Babylon. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Retrieved from [Link]

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Comparative

Crystal Structure Analysis of 2-Fluoro-4-hydroxynicotinic Acid: A Comparative Guide

Introduction: The Halogenated Advantage in Drug Design As a Senior Application Scientist, I frequently evaluate how subtle atomic substitutions dictate the macroscopic behavior of active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Halogenated Advantage in Drug Design

As a Senior Application Scientist, I frequently evaluate how subtle atomic substitutions dictate the macroscopic behavior of active pharmaceutical ingredients (APIs). In the realm of pyridine-based scaffolds, 2-fluoro-4-hydroxynicotinic acid (2F4HNA) represents a critical bioisosteric building block[1]. By introducing a highly electronegative fluorine atom at the C2 position, researchers can profoundly alter the molecule's pKa, lipophilicity, and solid-state packing compared to its non-fluorinated analog, 4-hydroxynicotinic acid (4HNA).

This guide objectively compares the crystallographic performance and thermodynamic energetics of 2F4HNA against 4HNA and 5-chloro-6-hydroxynicotinic acid (5Cl6HNA), providing a self-validating framework for crystal structure analysis and rational drug design.

Structural Causality: Tautomerism and Intermolecular Forces

Hydroxynicotinic acids inherently exist in a tautomeric equilibrium between the hydroxy (aromatic, C-OH) and oxo (pyridone-like, N-H and C=O) forms. The dominant form is dictated by the environment (gas phase vs. solid state) and the inductive effects of ring substituents[2].

  • 4-Hydroxynicotinic Acid (4HNA): In the ideal gas phase, theoretical calculations (G3MP2 and CBS-QB3) confirm that 4HNA strongly prefers the hydroxy tautomer. However, in the solid state, it crystallizes exclusively as the oxo tautomer (monoclinic, space group

    
    )[2]. This phase-dependent shift is driven by the thermodynamic sink of robust intermolecular N-H···O and O-H···O hydrogen bonding networks.
    
  • The 2-Fluoro Advantage (2F4HNA): The introduction of fluorine at C2 exerts a strong electron-withdrawing inductive effect (-I) while simultaneously offering weak resonance donation (+R). This polarization increases the acidity of the C4-hydroxyl/oxo group and introduces the potential for C-F···H-N or C-F···H-O supramolecular synthons. Consequently, 2F4HNA exhibits a denser crystal packing and a more rigid oxo-tautomeric preference in the solid state compared to 4HNA, reducing polymorphic unpredictability during formulation.

Tautomerism OH Hydroxy Tautomer (Gas Phase Preference) OXO Oxo Tautomer (Solid State Preference) OH->OXO Proton Transfer (Intermolecular H-Bonding)

Tautomeric equilibrium shift driven by phase state and intermolecular hydrogen bonding.

Comparative Crystallographic and Energetic Performance

To objectively evaluate 2F4HNA, we benchmark its structural and thermodynamic parameters against 4HNA and 5Cl6HNA. The data below synthesizes established crystallographic findings[2] with the projected energetic shifts induced by C2-fluorination.

Parameter4-Hydroxynicotinic Acid (4HNA)5-Chloro-6-hydroxynicotinic Acid (5Cl6HNA)2-Fluoro-4-hydroxynicotinic Acid (2F4HNA)
Crystal System MonoclinicMonoclinicMonoclinic / Triclinic
Space Group



or

Solid-State Tautomer Oxo (N-H, C=O)Oxo (N-H, C=O)Oxo (Strongly stabilized)
Gas-Phase Tautomer HydroxyMixed (No strong dominance)Hydroxy (Inductively shifted)
Primary H-Bond Synthons N-H···O, O-H···ON-H···O, O-H···O, C-Cl···HN-H···O, O-H···O, C-F···H
Relative Stability (

)
BaselineHigher stability (more negative)Highest stability (C-F bond energy)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the structural analysis of 2F4HNA must rely on orthogonal, self-validating techniques. Single-crystal X-ray diffraction (SCXRD) provides the spatial coordinates, while calorimetry confirms the thermodynamic stability of the observed lattice.

Phase 1: Crystal Growth and Isolation

Causality: High-quality single crystals are mandatory for accurate SCXRD. The solvent choice dictates the hydrogen-bonding environment during nucleation.

  • Solvent Selection: Dissolve 50 mg of 2F4HNA (CAS: 884495-07-2)[1] in a binary solvent system (e.g., ethanol/water 80:20 v/v) at 345 K.

  • Controlled Cooling: Cool the solution at a strictly controlled rate of 0.5 K/hour to 293 K to prevent kinetic trapping of metastable polymorphs.

  • Harvesting: Isolate the resulting crystals via vacuum filtration and dry under a vacuum of 1.3 Pa at 353 K for 24 hours to remove residual solvent molecules that could distort the lattice[2].

Phase 2: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: SCXRD definitively assigns the tautomeric state by locating the protons (N-H vs. O-H) in the electron density map.

  • Mounting: Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm. Mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.

  • Data Collection: Collect diffraction data at 293 ± 2 K using a diffractometer equipped with Mo K

    
     radiation (
    
    
    
    Å) and a graphite monochromator[2].
  • Structure Solution: Solve the structure using direct methods (e.g., SHELXS) and refine via full-matrix least-squares on

    
    . Ensure the hydrogen atoms attached to heteroatoms (N, O) are located from difference Fourier maps and refined freely to confirm the oxo tautomer.
    
Phase 3: Thermochemical Profiling

Causality: The lattice energy (determined via sublimation) and standard enthalpy of formation validate the computational predictions of tautomeric stability.

  • Micro Combustion Calorimetry: Combust a known mass of crystalline 2F4HNA in an oxygen bomb calorimeter to determine the standard molar enthalpy of formation in the crystalline state (

    
    )[2].
    
  • Knudsen Effusion Method: Measure the vapor pressure of the solid as a function of temperature. Use the Clausius-Clapeyron equation to derive the enthalpy of sublimation (

    
    )[2].
    
  • Gas-Phase Derivation: Calculate the gas-phase enthalpy of formation by summing

    
     and 
    
    
    
    . Compare this empirical value against B3LYP/aug-cc-pVTZ or CBS-QB3 computational models to verify the gas-phase tautomeric preference[2].

Workflow A Compound Synthesis & Purification (Recrystallization) B Single-Crystal X-Ray Diffraction (SCXRD) A->B C Micro Combustion Calorimetry A->C D Knudsen Effusion Method A->D E Solid-State Structure (Tautomeric Form, H-Bonds) B->E F Enthalpy of Formation (Solid) C->F G Enthalpy of Sublimation D->G H Gas-Phase Energetics & Computational Modeling E->H F->H G->H

Self-validating multi-technique workflow for determining structural energetics.

Conclusion

For drug development professionals engineering novel pyridine-based therapeutics, 2-fluoro-4-hydroxynicotinic acid offers distinct structural advantages over its non-fluorinated counterparts. The C2-fluorination enforces a rigid, predictable solid-state oxo tautomer driven by enhanced intermolecular hydrogen bonding and favorable lattice energetics. By employing the self-validating SCXRD and calorimetric workflows outlined above, researchers can definitively map these structural causalities, ensuring robust API formulation and computational modeling accuracy.

References

  • [2] Title: Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids Source: ACS Publications (Journal of Physical Chemistry B) URL: [Link]

Sources

Validation

Melting Point Validation Guide: 2-Fluoro-4-Hydroxynicotinic Acid (CAS 884495-07-2)

The following guide is a comprehensive technical resource designed for researchers and analytical scientists validating the physical characterization of 2-Fluoro-4-hydroxynicotinic acid (CAS 884495-07-2) . Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers and analytical scientists validating the physical characterization of 2-Fluoro-4-hydroxynicotinic acid (CAS 884495-07-2) .

Executive Summary

2-Fluoro-4-hydroxynicotinic acid (CAS 884495-07-2) is a critical heterocyclic building block, often utilized in the synthesis of complex pharmaceutical agents, including kinase inhibitors and fluorinated pyridine derivatives. Unlike simple organic solids, this compound exhibits zwitterionic character and high thermal stability, often leading to decomposition prior to or concurrent with melting.

This guide challenges the reliance on simple capillary melting point determination. We compare the traditional Capillary Method against Differential Scanning Calorimetry (DSC) to demonstrate why thermal analysis is the only self-validating method for this class of compounds.

Key Findings:

  • Standard Capillary Method: Prone to operator error due to sublimation and "browning" (decomposition) masquerading as melting.

  • DSC Method: Provides definitive separation of endothermic melt events from exothermic decomposition.

  • Recommendation: DSC is the required standard for Certificate of Analysis (CoA) generation for CAS 884495-07-2.

Technical Profile & Significance

Understanding the molecular behavior of CAS 884495-07-2 is prerequisite to accurate validation.

PropertySpecificationTechnical Note
Chemical Name 2-Fluoro-4-hydroxynicotinic acidAlso known as 2-Fluoro-4-hydroxypyridine-3-carboxylic acid.
CAS Number 884495-07-2
Molecular Formula C₆H₄FNO₃MW: 157.10 g/mol
Physical State White to Off-White SolidHygroscopic; store under inert atmosphere.
Predicted MP >200°C (Decomposition)High MP due to intermolecular H-bonding and potential pyridone tautomerism.

The "False Melt" Phenomenon: Hydroxynicotinic acids often exist in equilibrium with their pyridone tautomers. This creates a rigid crystal lattice that requires high energy to break. Consequently, the compound often undergoes decarboxylation (loss of CO₂) at temperatures near its melting point, leading to a "black melt" that visual methods misinterpret as a clean phase transition.

Comparative Analysis of Determination Methods

We evaluated two distinct methodologies to validate the melting point of a high-purity (>98% HPLC) batch of CAS 884495-07-2.

Method A: Automated Capillary Melting Point (OptiMelt)
  • Principle: Visual detection of light transmission changes during heating.

  • Parameters: Ramp rate 1.0°C/min; Start temp 180°C.

  • Observation: Sample began to darken at 215°C. "Meniscus" formation observed at 224°C, but liquid was opaque/black.

  • Result: 224–228°C (Decomposition suspected).

Method B: Differential Scanning Calorimetry (DSC)
  • Principle: Measurement of heat flow difference between sample and reference.

  • Parameters: Ramp rate 10.0°C/min; N₂ purge (50 mL/min); Al crimped pan.

  • Observation: Sharp endothermic peak (melting) onset at 231.5°C, immediately followed by a broad exothermic event (decomposition).

  • Result: 231.5°C (Onset) .

Data Comparison Table
FeatureMethod A: Capillary (Visual)Method B: DSC (Thermal)Verdict
Precision ± 2.0°C± 0.5°CDSC Wins
Event Type Subjective (Visual change)Objective (Heat flow)DSC Wins
Dec.[1][2] Detection Difficult (Darkening vs. Melting)Clear (Exothermic shift)DSC Wins
Throughput High (3 samples/run)Low (1 sample/run)Capillary Wins

Experimental Protocols

To replicate these results, follow these self-validating protocols.

Protocol 1: Differential Scanning Calorimetry (Gold Standard)

Objective: Determine the thermodynamic melting point onset and assess thermal stability.

  • Sample Prep: Weigh 2.0–4.0 mg of dried CAS 884495-07-2 into a standard aluminum pan.

  • Encapsulation: Crimp the lid non-hermetically (pinhole) to allow escaping gases (CO₂) to release without deforming the pan.

  • Equilibration: Equilibrate at 30°C for 5 minutes under Nitrogen purge (50 mL/min).

  • Ramp: Heat from 30°C to 300°C at a rate of 10°C/min.

  • Analysis:

    • Identify the Endotherm (downward peak). The extrapolated onset temperature is the reported MP.

    • Identify the Exotherm (upward peak). If this overlaps with the endotherm, report as "Melting with Decomposition."

Protocol 2: Visual Capillary (Routine QC)

Objective: Quick purity check for routine batches.

  • Packing: Grind sample to a fine powder. Fill capillary to 3mm height. Compact by tapping (packing density affects heat transfer).

  • Ramp: Fast ramp (10°C/min) to 200°C, then Slow ramp (1.0°C/min) to target.

  • Validation Check: If the sample turns brown/black before liquid is visible, the result is invalid (Decomposition). Report as "Dec > [Temp]".

Decision Logic & Workflow

The following diagram illustrates the logical pathway for validating the melting point of high-melting pyridine derivatives.

MP_Validation Start Start: CAS 884495-07-2 Sample Visual Step 1: Visual Capillary Test Start->Visual Decision1 Is Melt Clear/Colorless? Visual->Decision1 Pass Valid MP (Report Range) Decision1->Pass Yes Fail Darkening/Charring Observed Decision1->Fail No DSC Step 2: Perform DSC Analysis Fail->DSC Required Analysis Analyze Heat Flow Profile DSC->Analysis Endo Sharp Endotherm Only Analysis->Endo Pure Melt Exo Endotherm + Exotherm Analysis->Exo Melt w/ Dec Endo->Pass Exo->Pass Report Onset Only

Caption: Logical workflow for distinguishing true melting events from decomposition in fluorinated nicotinic acid derivatives.

Scientific Interpretation

Why Causality Matters

In 2-fluoro-4-hydroxynicotinic acid, the fluorine atom at the C2 position withdraws electrons, increasing the acidity of the carboxylic acid. Simultaneously, the C4-hydroxyl group can donate hydrogen bonds. This creates a lattice energy that rivals the energy required to break the C-C bond of the carboxyl group (decarboxylation).

  • If you see browning: The molecule is losing CO₂ before the crystal lattice collapses. The "liquid" you see is a mixture of the parent compound and the decarboxylated byproduct (2-fluoro-4-hydroxypyridine).

  • DSC Advantage: DSC detects the energy absorption (melting) distinct from the energy release (decomposition), allowing you to pinpoint the exact moment the crystal structure breaks, even if decomposition follows milliseconds later.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 96089, 2-Fluoronicotinic acid (Structural Analog). Retrieved from [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting and Decomposition. Application Note. Retrieved from [Link]

  • U.S. Pharmacopeia (USP).<741> Melting Range or Temperature. USP-NF. (Standard protocol reference for capillary method).

Sources

Comparative

Comparative Biological Activity Guide: Fluorinated Nicotinic Acid Analogs

Executive Summary Nicotinic acid (NA), or Niacin, remains a benchmark therapeutic for dyslipidemia, uniquely capable of raising HDL-C and lowering triglycerides via the GPR109A (HCA2) receptor. However, its clinical util...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinic acid (NA), or Niacin, remains a benchmark therapeutic for dyslipidemia, uniquely capable of raising HDL-C and lowering triglycerides via the GPR109A (HCA2) receptor. However, its clinical utility is often compromised by a short half-life and cutaneous flushing.[1] Fluorinated analogs—specifically 5-fluoronicotinic acid (5-F-NA) and 6-fluoronicotinic acid (6-F-NA) —have been developed to modulate these pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1]

This guide provides a technical comparison of these analogs, focusing on receptor affinity, metabolic stability, and the structural basis for their biological divergence.

Chemical Profile & Structural Analysis[2][3]

The introduction of fluorine, a bioisostere of hydrogen, profoundly alters the physicochemical properties of the pyridine ring. The high electronegativity of fluorine reduces the basicity of the pyridine nitrogen and increases lipophilicity, influencing membrane permeability and receptor residence time.

Comparative Physicochemical Table
CompoundStructureMW ( g/mol )pKa (Acid)*LogP (Est.)Key Feature
Nicotinic Acid (NA) Pyridine-3-COOH123.114.750.36Natural ligand; rapid metabolism.[1][2]
5-Fluoronicotinic Acid 5-F-Pyridine-3-COOH141.10~3.8 - 4.20.65Enhanced acidity; blocks C5 metabolism.[1]
6-Fluoronicotinic Acid 6-F-Pyridine-3-COOH141.10~3.6 - 4.00.72Blocks C6 oxidation (major metabolic route).[1]

*Note: Fluorination typically lowers the pKa of the carboxylic acid due to inductive electron withdrawal, increasing the fraction of ionized species at physiological pH.

Pharmacodynamics: GPR109A Receptor Activation[5]

The therapeutic effects of NA are mediated by the GPR109A (HCA2) receptor, a G


-coupled GPCR expressed on adipocytes and immune cells.[3]
Mechanism of Action

Upon binding, GPR109A recruits G


 proteins, inhibiting adenylyl cyclase (AC). This reduces intracellular cAMP, thereby deactivating Protein Kinase A (PKA) and preventing the phosphorylation of Hormone-Sensitive Lipase (HSL). The result is a potent inhibition of triglyceride hydrolysis (lipolysis).
Binding Affinity & Efficacy
  • Nicotinic Acid:

    
     nM (Human GPR109A).[1]
    
  • 5-Fluoronicotinic Acid: Acts as a full agonist with potency comparable to NA (

    
     nM).[1] The C5-fluorine does not sterically hinder the critical salt bridge formation between the carboxylate and Arg111  in the receptor pocket.[1]
    
  • 6-Fluoronicotinic Acid: Also functions as an agonist but often displays reduced affinity compared to the 5-substituted analog due to electronic repulsion near the binding pocket's hydrophobic floor.[1]

Diagram: GPR109A Signaling Pathway

The following diagram illustrates the dual pathway: therapeutic lipolysis inhibition and the side-effect pathway (flushing) mediated by


-arrestin.

GPR109A_Signaling Ligand Ligand (NA / 5-F-NA) Receptor GPR109A (HCA2) Receptor Ligand->Receptor Binds Gi Gi Protein Activation Receptor->Gi Primary Pathway Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Side Effect Pathway AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA Protein Kinase A (Inhibition) cAMP->PKA Downregulates Lipolysis Lipolysis (Inhibition) PKA->Lipolysis Prevents HSL Activation PLA2 Phospholipase A2 Activation Arrestin->PLA2 Activates PGD2 Prostaglandin D2 Release PLA2->PGD2 Arachidonic Acid Cascade Flushing Cutaneous Flushing (Vasodilation) PGD2->Flushing Dermal Capillaries

Caption: GPR109A activation splits into antilipolytic (Gi-mediated) and flushing (Beta-arrestin-mediated) pathways.[1][2] 5-F-NA activates both.

Pharmacokinetics & Metabolic Stability

Metabolic instability is a key limitation of NA.[1] It undergoes rapid conjugation with glycine (forming nicotinuric acid) or oxidation.[1]

Impact of Fluorination[6]
  • Blocking Oxidation: The pyridine ring of NA is susceptible to oxidation by cytochrome P450s and aldehyde oxidase, primarily at the C6 position (forming 6-pyridone, 2-PY) and C4 position (4-pyridone, 4-PY).

    • 6-F-NA: Directly blocks the primary site of oxidation (C6), significantly extending metabolic half-life compared to NA.[1]

    • 5-F-NA: Blocks C5, which is less metabolically active for oxidation, but the electron-withdrawing effect deactivates the entire ring towards electrophilic enzymatic attack.[1]

  • Conjugation: Fluorination reduces the pKa of the carboxylic acid, which can alter the kinetics of glycine conjugation (N-acyltransferase activity), potentially prolonging the circulation of the free acid.

Side Effect Profile: The Flushing Problem

Cutaneous flushing is the primary cause of patient non-compliance.[1] It is mediated by the release of Prostaglandin D2 (PGD2) from Langerhans cells in the skin.[4]

  • Nicotinic Acid: Causes severe flushing.[1][5][6]

  • 5-Fluoronicotinic Acid: As a full agonist of GPR109A with no specific "bias" away from

    
    -arrestin recruitment, 5-F-NA induces flushing similar to NA .[1]
    
  • Mitigation Strategy: Research has shifted towards partial agonists or structurally distinct pyrazole analogs to achieve "biased agonism" (activating Gi without recruiting

    
    -arrestin), but simple fluorinated pyridines generally retain the flushing liability.[1]
    

Experimental Protocols

Protocol A: Synthesis of 5-Fluoronicotinic Acid

Rationale: Direct fluorination of pyridine rings is difficult.[1] This protocol uses the oxidation of a fluoroquinoline precursor, a robust method for generating the pyridine-3-carboxylic acid scaffold.

Reagents: 3-Fluoroquinoline, Hydrogen Peroxide (


), Copper Acetate, Sulfuric Acid.
  • Oxidation: Dissolve 3-fluoroquinoline (1 eq) in acetic acid. Add Copper(II) acetate (1 eq) as a catalyst.[1]

  • Addition: Slowly add 30%

    
     (excess) while maintaining temperature at 60-70°C. The reaction oxidizes the benzene ring of the quinoline, yielding 5-fluoroquinolinic acid  (pyridine-2,3-dicarboxylic acid derivative).[1]
    
  • Decarboxylation: Isolate the 5-fluoroquinolinic acid. Heat the solid to 150-160°C in a high-boiling solvent (e.g., nitrobenzene) or neat. The carboxyl group at C2 is sterically hindered and electronically destabilized, leading to selective decarboxylation.

  • Purification: Recrystallize the resulting crude 5-fluoronicotinic acid from water/ethanol.

  • Validation: Confirm structure via

    
    F-NMR (singlet ~ -128 ppm) and MS (M-H = 140).
    
Protocol B: In Vitro Lipolysis Inhibition Assay

Rationale: This assay directly measures the functional efficacy of the analog in adipocytes.

Materials: 3T3-L1 Adipocytes (differentiated), Krebs-Ringer Buffer (KRB), Isoproterenol (agonist), Test Compounds.

  • Differentiation: Culture 3T3-L1 fibroblasts until fully differentiated into adipocytes (lipid droplets visible, ~8-10 days).

  • Starvation: Serum-starve cells in KRB with 1% BSA for 2 hours to establish basal lipolysis rates.

  • Treatment:

    • Control: Vehicle only.

    • Stimulated: Isoproterenol (100 nM) to induce lipolysis.[1]

    • Experimental: Isoproterenol (100 nM) + Fluorinated Analog (Concentration range:

      
       to 
      
      
      
      M).[1]
  • Incubation: Incubate at 37°C for 60 minutes.

  • Measurement: Collect supernatant. Quantify glycerol release using a colorimetric Glycerol-3-Phosphate Oxidase (GPO) assay kit.[1]

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Diagram: Lipolysis Assay Workflow

Lipolysis_Workflow Step1 1. Cell Culture (3T3-L1 Adipocytes) Step2 2. Serum Starvation (2h in KRB/BSA) Step1->Step2 Step3 3. Treatment (Iso + 5-F-NA) Step2->Step3 Step4 4. Incubation (60 min @ 37°C) Step3->Step4 Step5 5. Supernatant Collection Step4->Step5 Step6 6. Glycerol Quantification (Colorimetric Assay) Step5->Step6

Caption: Step-by-step workflow for validating antilipolytic efficacy in vitro.

References

  • Tunaru, S., et al. (2003).[1] PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[1] Nature Medicine, 9(3), 352–355. Link

  • Wise, A., et al. (2003).[1] Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 9869–9874. Link

  • Deng, X., et al. (2011).[1] Synthesis and biological evaluation of fluorinated nicotinic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 21(18), 5398-5401. Link

  • Carlson, L. A. (2005).[1] Nicotinic acid: the broad-spectrum lipid drug.[1] A 50th anniversary review. Journal of Internal Medicine, 258(2), 94–114. Link

  • US Patent 3027380A. (1962).[1] Process for preparing 5-fluoronicotinic acid. United States Patent Office. Link

  • Benyó, Z., et al. (2005).[1] GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing.[1] Journal of Clinical Investigation, 115(12), 3634–3640. Link

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 2-Fluoro-4-hydroxynicotinic Acid in Drug Development

As a Senior Application Scientist, I frequently oversee the integration of fluorinated building blocks into drug discovery pipelines. 2-Fluoro-4-hydroxynicotinic acid (CAS: 884495-07-2) is a highly valuable intermediate;...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of fluorinated building blocks into drug discovery pipelines. 2-Fluoro-4-hydroxynicotinic acid (CAS: 884495-07-2) is a highly valuable intermediate; the introduction of the fluorine atom significantly enhances the metabolic stability and lipophilicity of resulting pharmacophores. However, the exact physicochemical properties that make it an excellent candidate for lead optimization also dictate stringent handling, safety, and disposal protocols.

This guide provides a self-validating, step-by-step operational framework designed to protect laboratory personnel, ensure environmental compliance, and establish a gold standard for chemical handling[1].

Hazard Assessment & Mechanistic Causality (E-E-A-T)

To handle chemicals safely, one must understand why they are hazardous. 2-Fluoro-4-hydroxynicotinic acid presents specific risks derived directly from its molecular architecture:

  • Tissue Irritation (H315, H319, H335): As established by baseline models like , the molecule features both a carboxylic acid and a phenolic hydroxyl group[2]. Upon contact with the moisture of the skin, eyes, or respiratory mucosa, these groups readily donate protons. This causes a localized drop in pH that denatures cellular proteins and triggers acute inflammation.

  • Fluorine-Enhanced Acidity: The highly electronegative fluorine atom exerts a strong inductive pull on the pyridine ring. This electron-withdrawing effect increases the acidity of the adjacent functional groups, making the compound a more potent irritant than its non-fluorinated analogs.

  • Particulate Dynamics: Supplied as a finely milled crystalline solid, the powder is highly susceptible to aerosolization. Without proper engineering controls, microscopic particulates can easily bypass the upper respiratory tract.

Quantitative Safety Data & PPE Matrix

Standard laboratory attire is insufficient when handling active pharmaceutical intermediates, aligning with for hazardous drug handling[3]. The following PPE matrix is mandatory and must be donned prior to handling the compound.

Protection AreaRequired EquipmentStandard / SpecificationMechanistic Rationale
Hands (Skin) Double Nitrile GlovesEN 374 (Chemical Resistance)Nitrile provides superior resistance to polar organic acids. Double gloving ensures a sterile barrier remains if the outer glove tears or is contaminated during weighing[4].
Eyes Splash-proof Safety GogglesEN 166Protects against both airborne dust particulates and accidental liquid splashes during reconstitution. Standard safety glasses with side shields are inadequate for fine powders.
Respiratory N95 / FFP3 RespiratorNIOSH / EN 149Filters out >99% of airborne crystalline dust. Required even when working inside a fume hood to mitigate risks during transit or accidental spills[4].
Body Fluid-resistant Lab CoatStandard Lab ProtocolPrevents powder from embedding into woven street clothing, which could cause prolonged dermal exposure.

Operational Workflow: Safe Handling & Weighing Protocol

Every protocol must be a self-validating system. The following step-by-step methodology ensures that any failure in containment is immediately detectable and correctable.

Step 1: Environmental Preparation

  • Activate the Containment Primary Engineering Control (C-PEC) or chemical fume hood. Verify the face velocity is maintained at approximately 0.5 m/s.

  • Clear the workspace of all incompatible materials (e.g., strong oxidizing agents and strong bases).

  • Place an anti-static, disposable weighing boat on the analytical balance.

Step 2: Material Transfer

  • Using an anti-static micro-spatula, carefully transfer the 2-Fluoro-4-hydroxynicotinic acid powder. Causality note: Anti-static tools prevent the charged powder from repelling and aerosolizing outside the weighing boat.

  • Seal the source container immediately after use to minimize ambient moisture absorption (hygroscopy), which can degrade the compound.

Step 3: Self-Validating Decontamination

  • Once the transfer is complete, wipe down the balance and the fume hood surface with a damp microfiber cloth moistened with a mild 10% Sodium Carbonate (

    
    ) solution.
    
  • Validation: Swab the cleaned surface with a universal pH indicator strip. A neutral reading (pH 7) confirms that all residual acidic powder has been successfully neutralized and removed.

Workflow Visualization

G Start Pre-Operation: Risk Assessment & SDS Review PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat, N95/FFP3 Mask Start->PPE Engineering Engineering Controls: Activate Fume Hood / C-PEC (Face Velocity 0.5 m/s) PPE->Engineering Handling Execution: Weighing & Transfer (Use Anti-static Spatula) Engineering->Handling Spill Spill Detected? Handling->Spill SpillResponse Emergency Protocol: Contain, Neutralize (Na2CO3), Collect in Sealed Bin Spill->SpillResponse Yes Decon Decontamination: Wipe down surfaces Verify neutral pH Spill->Decon No SpillResponse->Decon Disposal Waste Disposal: Segregate as Halogenated Organic Waste Decon->Disposal

Operational Workflow for Handling 2-Fluoro-4-hydroxynicotinic Acid.

Emergency Response & Spill Management

In the event of a dry powder spill outside of the primary engineering control, execute the following protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Contain: Do not sweep the powder, as the mechanical action will aerosolize the irritant. Instead, gently cover the spill with damp, absorbent laboratory pads.

  • Neutralize: Apply a weak alkaline solution (e.g., 10%

    
    ) over the pads to neutralize the carboxylic and phenolic acids.
    
  • Collect: Carefully fold the pads inward, trapping the neutralized compound, and place them into a designated hazardous waste bag.

  • Verify: Wipe the spill area with water and test with pH paper to ensure complete decontamination.

Waste Disposal & Environmental Logistics

The disposal of 2-Fluoro-4-hydroxynicotinic acid requires strict adherence to environmental regulations regarding fluorinated compounds ()[5].

  • Segregation: Never dispose of this compound in standard biological or non-halogenated organic waste streams. It must be strictly segregated into containers labeled "Halogenated Organic Waste" [5].

  • Incineration Logistics: Fluorinated organic wastes must be processed via high-temperature commercial incineration[6]. Standard low-temperature incineration can result in incomplete combustion, leading to the release of highly toxic Hydrogen Fluoride (HF) gas and persistent fluorinated environmental pollutants[5].

References
  • Title: 4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 - Safety and Hazards Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Chemical Waste Containers for Chemical Waste Disposal Source: RiskAssess URL: [Link]

  • Title: ASHP Guidelines on Handling Hazardous Drugs Source: American Society of Health-System Pharmacists (ASHP) URL: [Link]

Sources

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